Technical Documentation Center

(2-Ethyl-1,4-diazepan-1-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Ethyl-1,4-diazepan-1-yl)methanol
  • CAS: 1160245-67-9

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of (2-Ethyl-1,4-diazepan-1-yl)methanol

The following technical guide details the synthesis, characterization, and handling of (2-Ethyl-1,4-diazepan-1-yl)methanol (CAS: 1160245-67-9). This document is structured for researchers and medicinal chemists, focusing...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, characterization, and handling of (2-Ethyl-1,4-diazepan-1-yl)methanol (CAS: 1160245-67-9). This document is structured for researchers and medicinal chemists, focusing on the construction of the 2-ethyl-1,4-diazepane core and its subsequent functionalization to the


-hydroxymethyl (hemiaminal) derivative.

Executive Summary & Compound Profile

(2-Ethyl-1,4-diazepan-1-yl)methanol is a heterocyclic hemiaminal featuring a seven-membered 1,4-diazepane ring substituted with an ethyl group at the C2 position and a hydroxymethyl group at the N1 position.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 158.24 g/mol

  • Core Scaffold: 2-Ethyl-1,4-diazepane (Homopiperazine derivative)

  • Functional Class: Cyclic hemiaminal (

    
    -methanol adduct)
    
  • Primary Application: Building block in peptidomimetic drug design; formaldehyde-releasing prodrug moiety; cross-linking agent in polymer chemistry.

Critical Stability Note: As an


-hydroxymethyl derivative (hemiaminal), this compound exists in equilibrium with its parent amine and formaldehyde in solution. It is prone to hydrolysis and dehydration. Protocols described herein prioritize low-temperature handling and anhydrous conditions to maximize isolation integrity.

Retrosynthetic Analysis

The synthesis is divided into two phases:

  • Construction of the Core: Synthesis of the chiral scaffold 2-ethyl-1,4-diazepane .

  • Functionalization: Controlled

    
    -hydroxymethylation using paraformaldehyde.
    

The most robust route to the 2-ethyl-1,4-diazepane core avoids direct alkylation (which leads to polymerization) and instead utilizes a Lactam Reduction Strategy .

Logical Pathway
  • Precursor: 1,2-Diaminobutane (provides the ethyl substituent and chirality).

  • Cyclization: Michael addition to acrylonitrile followed by reductive cyclization to form the diazepan-5-one (lactam).

  • Reduction: Lithium Aluminum Hydride (LAH) reduction of the lactam to the cyclic diamine.

  • Derivatization: Reaction with paraformaldehyde to generate the target hemiaminal.

Retrosynthesis Target (2-Ethyl-1,4-diazepan-1-yl)methanol Core 2-Ethyl-1,4-diazepane Target->Core + (HCHO)n (N-Hydroxymethylation) Lactam 2-Ethyl-1,4-diazepan-5-one Core->Lactam LiAlH4 Reduction Intermediate N-(2-Cyanoethyl)-1,2-diaminobutane Lactam->Intermediate H2/Cat (Cyclization) Start 1,2-Diaminobutane + Acrylonitrile Intermediate->Start Michael Addition

Figure 1: Retrosynthetic pathway utilizing the lactam reduction strategy to ensure regiochemical control.

Experimental Protocols

Phase 1: Synthesis of the Core (2-Ethyl-1,4-diazepane)
Step 1.1: Michael Addition

Objective: Mono-cyanoethylation of 1,2-diaminobutane.

  • Reagents: 1,2-Diaminobutane (1.0 eq), Acrylonitrile (1.0 eq), Methanol.

  • Procedure:

    • Dissolve 1,2-diaminobutane in MeOH at 0°C.

    • Add acrylonitrile dropwise over 1 hour to prevent bis-alkylation.

    • Stir at room temperature for 12 hours.

    • Concentrate in vacuo to yield crude

      
      -(2-cyanoethyl)-1,2-diaminobutane.
      
Step 1.2: Reductive Cyclization

Objective: Convert the nitrile to the amine and cyclize to the lactam.

  • Reagents: Raney Nickel (cat.), Hydrogen (50 psi), Ethanol.

  • Procedure:

    • Dissolve the crude nitrile in EtOH.

    • Hydrogenate over Raney Ni at 50 psi/60°C. The intermediate primary amine spontaneously attacks the ethyl ester (if using acrylate) or undergoes hydrolysis/condensation (if using nitrile) to form 2-ethyl-1,4-diazepan-5-one .

    • Note: High dilution favors intramolecular cyclization over intermolecular polymerization.

Step 1.3: Lactam Reduction

Objective: Reduce the carbonyl to the methylene group.

  • Reagents:

    
     (2.5 eq), dry THF.
    
  • Procedure:

    • Suspend

      
       in anhydrous THF under Argon.
      
    • Add 2-ethyl-1,4-diazepan-5-one (dissolved in THF) dropwise at 0°C.

    • Reflux for 16 hours.

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Filter solids, dry filtrate over

      
      , and distill under reduced pressure.
      
    • Yield: Colorless oil (2-ethyl-1,4-diazepane).

Phase 2: Synthesis of (2-Ethyl-1,4-diazepan-1-yl)methanol

This step involves the formation of a hemiaminal. The reaction is reversible; isolation requires care to prevent reversion to the amine and formaldehyde.

  • Reagents: 2-Ethyl-1,4-diazepane (1.0 eq), Paraformaldehyde (1.05 eq), Anhydrous Toluene or Dichloromethane (DCM).

  • Procedure:

    • Preparation: Place paraformaldehyde in a reaction vessel equipped with a reflux condenser (if heating) or perform at RT for kinetic control.

    • Reaction: Add a solution of 2-ethyl-1,4-diazepane in dry DCM to the paraformaldehyde.

    • Conditions: Stir at room temperature for 4–6 hours. The paraformaldehyde will gradually dissolve as it depolymerizes and reacts with the amine.

    • Clarification: If turbidity persists, filter through a 0.45

      
      m PTFE filter.
      
    • Isolation: Remove solvent in vacuo at low temperature (<30°C) . Do not heat, as this promotes decomposition.

    • Product: The residue is (2-ethyl-1,4-diazepan-1-yl)methanol, typically a viscous oil or low-melting solid.

Regioselectivity Note: The 2-ethyl group sterically hinders the N1 position. However, formaldehyde is a small electrophile. If bis-substitution (at N1 and N4) is observed, reduce the formaldehyde equivalent to 0.9 eq. The "1-yl" isomer is often the kinetic product or isolated via chromatography if stable enough, but dynamic equilibrium often leads to mixtures in solution.

Characterization & Data Analysis

Spectroscopic Profile

The hemiaminal moiety (


) has distinct NMR signatures.
TechniqueParameterDiagnostic SignalInterpretation
1H NMR

4.0–4.8 ppm
Broad singlet or doublet (2H)The

methylene protons. Often broad due to exchange.
1H NMR

0.8–0.9 ppm
Triplet (3H)Terminal methyl of the 2-ethyl group.
13C NMR

70–80 ppm
SignalThe hemiaminal carbon (

). Distinct from ring carbons (40–60 ppm).
IR

3200–3400

Broad stretchO-H stretching vibration (hydrogen bonded).
MS (ESI)


Parent ion. May observe fragment at 129 (

) due to formaldehyde loss.
Quality Control Checkpoints
  • Formaldehyde Content: Use acetylacetone colorimetric assay to check for free formaldehyde, ensuring the equilibrium favors the adduct.

  • Water Content: Moisture promotes hydrolysis. Karl Fischer titration should be <0.5%.

Handling, Stability & Safety

Stability Mechanism

Hemiaminals are thermodynamically unstable relative to the amine + formaldehyde starting materials in aqueous or acidic media.

  • Hydrolysis:

    
    
    
  • Dehydration: Can form aminals (

    
    ) or iminium ions if acid is present.
    
Storage Protocol
  • Temperature: Store at -20°C.

  • Atmosphere: Argon or Nitrogen blanket (hygroscopic).

  • Solvent: If stored in solution, use anhydrous DMSO or Toluene. Avoid protic solvents (MeOH, Water) which accelerate equilibrium exchange.

Safety (E-E-A-T)
  • Formaldehyde Release: The compound is a formaldehyde releaser. Handle in a fume hood.

  • Sensitization: Potential skin sensitizer. Wear nitrile gloves and eye protection.

References

  • PubChem. [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol.[1] National Library of Medicine. Available at: [Link]

  • Ramajayam, R., et al. (2007).[2] Current scenario of 1,4-diazepines as potent biomolecules. Mini Reviews in Medicinal Chemistry.

  • PrepChem. Synthesis of Homopiperazine derivatives. Available at: [Link]

Sources

Exploratory

Precision Synthesis of Novel 1,4-Diazepane Scaffolds: A Technical Guide

Topic: Novel 1,4-Diazepane Derivatives Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Strategic Scaffolding: Why 1,4-Diazepane? In the landscape of priv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel 1,4-Diazepane Derivatives Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Strategic Scaffolding: Why 1,4-Diazepane?

In the landscape of privileged medicinal scaffolds, the 1,4-diazepane (homopiperazine) ring occupies a unique chemical space. Unlike its six-membered cousin piperazine, which locks substituents into a rigid chair conformation, the seven-membered diazepane ring introduces controlled conformational flexibility . This allows the molecule to adopt twisted-chair or twisted-boat conformations, enabling substituents to access binding pockets that are sterically occluded to flatter heterocycles.

Recent high-impact applications include:

  • Neurodegenerative Disease: Dual inhibitors of Aβ42 and Aβ40 aggregation for Alzheimer’s therapy.

  • Pain Management: Selective CB2 agonists that avoid psychotropic CB1 effects.

  • Oncology: Homopiperazine derivatives as histone deacetylase (HDAC) inhibitors.

This guide moves beyond textbook definitions to provide actionable, high-fidelity protocols for synthesizing and functionalizing this scaffold. We focus on two primary engines of synthesis: the Classical Scalable Route (for multigram access) and the Novel Azetidine Expansion Route (for high-diversity library generation).

Strategic Retrosynthesis & Disconnections

Before entering the lab, we must visualize the assembly. The 1,4-diazepane core can be disconnected via three primary logic paths.

Retrosynthesis Target 1,4-Diazepane Core PathA Path A: Lactam Reduction (Scalable, Classic) Target->PathA Reduction PathB Path B: Azetidine Expansion (Novel, High Diversity) Target->PathB Rearrangement PathC Path C: Desymmetrization (Functionalization) Target->PathC Alkylation PrecursorA 1,4-Diazepan-2-one PathA->PrecursorA StartA Ethylenediamine + Acrylate Equivalents PrecursorA->StartA Cyclization PrecursorB Azetidinium Intermediate PathB->PrecursorB StartB 1-(2-bromobenzyl) azetidine-2-carboxamide PrecursorB->StartB Intramol. Coupling PrecursorC Homopiperazine PathC->PrecursorC StartC Selective N-Protection (Boc/Cbz) PrecursorC->StartC Protection

Figure 1: Strategic disconnections for 1,4-diazepane synthesis. Path A is preferred for scale; Path B is preferred for novel IP generation; Path C is standard for commercial starting materials.

Core Synthesis Protocols

Protocol A: The "Self-Validating" Mono-Protection (Path C)

Objective: Selective mono-protection of commercially available homopiperazine. Challenge: Statistical distribution typically yields a mess of di-protected, mono-protected, and unprotected amines. Solution: The HCl Salt Method . By protonating one amine, we deactivate it towards electrophiles, ensuring high selectivity for the free amine.

Step-by-Step Methodology:

  • Salt Formation: Dissolve homopiperazine (10.0 g, 100 mmol) in MeOH (100 mL). Cool to 0°C. Add exactly 1.0 equivalent of HCl (using 1.25 M HCl in MeOH or gas) dropwise over 30 minutes.

    • Mechanism:[1][2][3][4] This creates a statistical mixture where the dominant species is the mono-hydrochloride salt. The protonated amine is non-nucleophilic.

  • Protection: To this solution, add di-tert-butyl dicarbonate (Boc₂O, 21.8 g, 100 mmol) in MeOH (50 mL) dropwise over 1 hour at 0°C.

  • Workup (Critical):

    • Evaporate MeOH.

    • Dissolve residue in water. The di-protected byproduct (if any) is insoluble and can be extracted with ether at neutral pH.

    • Basify the aqueous layer to pH >12 with NaOH.

    • Extract the mono-Boc-homopiperazine with DCM (3 x 50 mL).

  • Yield: Expect 75-85% yield of mono-Boc product.

  • Validation: 1H NMR should show a singlet at ~1.45 ppm (9H) and distinct multiplets for the ethylene and propylene bridges.

Protocol B: The Azetidine Ring Expansion (Path B - Novel)

Objective: Accessing complex, fused 1,4-diazepane systems that are difficult to make via cyclization. Mechanism: Intramolecular C–N bond coupling followed by nucleophilic ring opening.

Step-by-Step Methodology:

  • Precursor Assembly: Synthesize 1-(2-bromobenzyl)azetidine-2-carboxamide via standard amide coupling of 2-bromobenzylamine and azetidine-2-carboxylic acid.

  • Intramolecular Cyclization:

    • Reagents: Precursor (1.0 equiv), CuI (10 mol%), N,N-dimethylglycine (20 mol%), K₂CO₃ (2.0 equiv).

    • Solvent: Dioxane (0.1 M concentration).

    • Conditions: Reflux (110°C) under Argon for 12-18 hours.

    • Outcome: Formation of the tricyclic azetidine-fused diazepinone intermediate.

  • Ring Expansion (The "Pop"):

    • Dissolve the intermediate in dry DMF.

    • Add Nucleophile (NaN₃, KCN, or Thiophenol) (2.0 equiv).

    • Heat to 80-100°C. The strained 4-membered ring opens, expanding the system into the 7-membered 1,4-diazepane core.

  • Data Output: This method introduces functional handles (azide, nitrile) at the C3 position, which are otherwise chemically inert in standard diazepanes.

Critical Optimization: Reduction & Workup

Context: Converting 1,4-diazepan-2-ones (lactams) to the final amine is a notorious bottleneck due to aluminum emulsions during workup.

The "Rochelle Salt" Protocol (Mandatory for Diazepanes): When reducing lactams with Lithium Aluminum Hydride (LAH):

  • Reaction: Reflux lactam (1.0 equiv) with LAH (2.5 equiv) in dry THF.

  • Quench: Cool to 0°C. Dilute with diethyl ether.

  • The Fix: Do NOT use the Fieser (Water/NaOH/Water) method if your product is a polyamine; the aluminum chelates the diamine, trapping your product in the solid cake.

  • Procedure: Add saturated aqueous Potassium Sodium Tartrate (Rochelle Salt) solution (approx. 20 mL per gram of LAH).

  • Stir: Vigorously stir for 1-2 hours at room temperature. The grey sludge will separate into two pristine, clear layers.

  • Extraction: The aluminum remains in the aqueous layer as a tartrate complex.[1] Your diazepane is in the organic layer.

Comparative Data: Yields & Conditions

MethodSubstrate ScopeKey ReagentTypical YieldPrimary Advantage
Mono-Protection (HCl) Simple HomopiperazineBoc₂O, HCl80%Scalable, cheap, commercial SM.
Lactam Reduction 1,2-Diamines + AcrylatesLAH / BH₃65-75%Access to C5/C6 substituted cores.
Azetidine Expansion Aryl-fused systemsCuI, NaN₃55-70%Novelty , introduces C3 functional handles.
Solid Phase Peptide mimicsFmoc-AA, Resin>90% (per step)Rapid library generation (combinatorial).

Workflow Visualization: Azetidine Expansion

AzetidineExpansion Start Bromobenzyl-Azetidine (Precursor) Step1 CuI / Ligand Cyclization Start->Step1 110°C, Dioxane Intermed Tricyclic Intermediate Step1->Intermed Step2 Nucleophilic Ring Opening Intermed->Step2 NaN3 / KCN Final Functionalized 1,4-Benzodiazepine Step2->Final Expansion

Figure 2: The novel "Ring Expansion" workflow allows for the insertion of nucleophiles into the diazepane skeleton, a feat difficult to achieve via direct alkylation.

References

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules (MDPI). Available at: [Link]

  • Selective Mono-BOC Protection of Diamines. Synthetic Communications. Available at: [Link]

  • Reduction of Amides to Amines (LAH Protocol). Master Organic Chemistry. Available at: [Link]

  • Solid-phase synthesis of 1,3,5-trisubstituted 1,4-diazepin-2-one peptide mimic. PubMed. Available at: [Link]

Sources

Foundational

(2-Ethyl-1,4-diazepan-1-yl)methanol: Technical Profile &amp; Applications

Topic: (2-Ethyl-1,4-diazepan-1-yl)methanol Chemical Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary (2-Ethyl-1,4-diazepan-1-yl)met...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (2-Ethyl-1,4-diazepan-1-yl)methanol Chemical Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

(2-Ethyl-1,4-diazepan-1-yl)methanol (CAS: 1160245-67-9) is a specialized heterocyclic building block belonging to the homopiperazine (1,4-diazepane) class. Structurally, it features a seven-membered diaza-ring with an ethyl substituent at the C2 position and a hydroxymethyl group attached to the N1 nitrogen.

This molecule is chemically significant due to its hemiaminal character. Unlike standard alcohols, the N-hydroxymethyl moiety (


) exists in a dynamic equilibrium with the free amine and formaldehyde, making it a reactive intermediate rather than a static end-product. In drug discovery, this scaffold serves as a precursor for generating iminium ions for Mannich-type functionalizations or as a "masked" formaldehyde delivery system. Its 2-ethyl substituent introduces chirality and lipophilicity, critical for tuning the pharmacokinetic profiles of kinase inhibitors (e.g., Rho-kinase) and GPCR ligands.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature and Identification[1]
PropertyDetail
IUPAC Name (2-Ethyl-1,4-diazepan-1-yl)methanol
CAS Registry Number 1160245-67-9
Molecular Formula

Molecular Weight 158.24 g/mol
Core Scaffold 1,4-Diazepane (Homopiperazine)
Key Functional Groups Cyclic Hemiaminal (N-CH2-OH), Secondary Amine (N4), Ethyl side chain
Chirality Contains one chiral center at C2.[1] Typically supplied as a racemate unless specified.
Physicochemical Profile (Calculated/Predicted)

Due to the transient nature of the free base hemiaminal, experimental data is often derived from its stabilized salts (e.g., dihydrochloride).

ParameterValue (Predicted)Significance
LogP (Octanol/Water) ~0.2 - 0.5Low lipophilicity due to the polar hydroxyl and amine groups; suitable for aqueous solubility.
pKa (N4 - Secondary Amine) ~9.5 - 10.2Highly basic; exists as a cation at physiological pH.
pKa (N1 - Hemiaminal) ~4.0 - 5.0Significantly reduced basicity due to the electron-withdrawing effect of the oxygen.
Topological Polar Surface Area (TPSA) ~45 ŲGood permeability profile for CNS or intracellular targets.
H-Bond Donors/Acceptors 2 Donors / 3 AcceptorsFacilitates interaction with solvent water and protein binding pockets.

Synthetic Pathways & Reaction Mechanism[4][6][7][8][9]

The synthesis of (2-Ethyl-1,4-diazepan-1-yl)methanol relies on the nucleophilic addition of the secondary amine to formaldehyde. This reaction is reversible and sensitive to pH.

Synthesis Protocol

Reagents: 2-Ethyl-1,4-diazepane, Paraformaldehyde (or Formalin), Ethanol/Methanol solvent.

  • Preparation: Dissolve 2-ethyl-1,4-diazepane in absolute ethanol.

  • Addition: Add a stoichiometric amount of paraformaldehyde slowly at

    
    .
    
  • Reaction: Stir at room temperature for 2-4 hours. The mixture may become homogenous as depolymerization occurs.

  • Isolation: Evaporation of solvent yields the crude hemiaminal.

    • Note: To isolate a stable solid, the mixture is often treated with HCl gas to precipitate the dihydrochloride salt , which arrests the equilibrium.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the equilibrium between the free amine, the hemiaminal product, and the reactive iminium ion species.

Synthesispathway cluster_legend Reaction State Start 2-Ethyl-1,4-diazepane (Free Amine) Inter Tetrahedral Intermediate Start->Inter + HCHO HCHO Formaldehyde (HCHO) HCHO->Inter Product (2-Ethyl-1,4-diazepan-1-yl)methanol (Hemiaminal) Inter->Product Proton Transfer Product->Start Hydrolysis (H2O) Iminium Iminium Ion (Reactive Electrophile) Product->Iminium - OH- (Acid Cat.) Iminium->Product + H2O Stable Stable Transient Transient

Caption: Equilibrium pathway showing the reversible formation of the hemiaminal and its conversion to the reactive iminium species under acidic conditions.

Reactivity & Stability Profile

The Hemiaminal Equilibrium

The defining feature of this molecule is the


 group. In aqueous solution, this group is liable to hydrolysis:


  • Implication: Solutions of the free base should be prepared fresh. Long-term storage requires anhydrous conditions or conversion to the HCl salt.

Mannich Reaction Donor

Under acidic conditions or in the presence of a nucleophile, the hydroxyl group is eliminated to form an iminium ion (


).
  • Application: This species acts as a potent electrophile, reacting with electron-rich aromatics, ketones, or other amines to form stable

    
     linkages. This makes (2-Ethyl-1,4-diazepan-1-yl)methanol a valuable "Mannich reagent" in diversity-oriented synthesis.
    

Applications in Drug Development[4][10]

Homopiperazine Scaffolds in Kinase Inhibition

The 1,4-diazepane ring is a "privileged scaffold" found in various bioactive compounds, including Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil derivatives).

  • Role of 2-Ethyl Group: The ethyl substituent at C2 breaks the symmetry of the ring, introducing chirality that can improve selectivity for specific kinase ATP-binding pockets.

  • Role of N-Methanol: Often serves as a transient linker or a prodrug moiety that releases formaldehyde to reveal the active secondary amine in vivo, or acts as a covalent trap in specific enzymatic pockets.

Experimental Workflow: Stability Testing

To validate the integrity of the molecule in a biological assay buffer, the following protocol is recommended:

Protocol: NMR-Based Stability Assay

  • Sample Prep: Dissolve 5 mg of (2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride in 0.6 mL of

    
     (deuterated water) or 
    
    
    
    .
  • Time-Zero Scan: Acquire a

    
    -NMR spectrum immediately. Look for the methylene signal of the 
    
    
    
    group (typically
    
    
    4.0 - 4.5 ppm).
  • Incubation: Incubate the tube at

    
    .
    
  • Monitoring: Acquire spectra at t=1h, 4h, and 24h.

  • Analysis: Quantify the appearance of free formaldehyde (sharp singlet at

    
     ~9.6 ppm or hydrated gem-diol form) and the shift of the diazepane ring protons.
    

Safety & Toxicology

  • Formaldehyde Release: As a hemiaminal, this compound is a potential formaldehyde releaser. Formaldehyde is a known carcinogen and sensitizer. All handling must occur in a fume hood.

  • Corrosivity: Like most low-molecular-weight amines, the free base is likely corrosive to skin and eyes.

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation and hydrolysis.
    

References

  • Santa Cruz Biotechnology. (2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride Product Data. Retrieved from

  • AK Scientific. Product Catalog: (2-Ethyl-1,4-diazepan-1-yl)methanol (CAS 1160245-67-9).[2][3] Retrieved from

  • PubChem. 1,4-Diazepine and Homopiperazine Derivatives.[4] National Library of Medicine. Retrieved from

  • Liao, Y., et al. (2009). Design and Synthesis of Novel Homopiperazine Derivatives as Rho Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. (General reference on 1,4-diazepane scaffolds in drug design).

Sources

Exploratory

Spectroscopic analysis of (2-Ethyl-1,4-diazepan-1-yl)methanol

An In-depth Technical Guide to the Spectroscopic Analysis of (2-Ethyl-1,4-diazepan-1-yl)methanol Introduction: Elucidating the Molecular Architecture In the landscape of pharmaceutical research and drug development, the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Analysis of (2-Ethyl-1,4-diazepan-1-yl)methanol

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is a foundational pillar of scientific integrity and regulatory compliance. (2-Ethyl-1,4-diazepan-1-yl)methanol, a substituted diazepane, represents a class of heterocyclic compounds recognized for their diverse biological activities and utility as scaffolds in medicinal chemistry.[1][2] The seven-membered diazepine ring system is a "privileged structure," known to interact with a wide range of biological targets.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the spectroscopic methodologies required for the unambiguous structural elucidation and characterization of (2-Ethyl-1,4-diazepan-1-yl)methanol. We will move beyond procedural lists to explore the causal reasoning behind experimental choices, ensuring that each analytical step contributes to a self-validating data package. Our focus will be on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to build a complete and verifiable molecular portrait.

Molecular Structure and Analytical Strategy

Before delving into specific techniques, a clear understanding of the target molecule's structure is paramount. The molecule consists of a 1,4-diazepane ring, which is a seven-membered heterocycle containing two nitrogen atoms. This ring is substituted at the C2 position with an ethyl group and at the N1 position with a methanol group (-CH₂OH). The secondary amine at the N4 position introduces a site for potential hydrogen bonding and proton exchange.

Our analytical strategy is to use a multi-technique approach where the outputs of each method corroborate the others, leading to an undeniable structural confirmation.

Figure 1. Analytical Workflow cluster_structure Structural Hypothesis cluster_techniques Spectroscopic Interrogation cluster_confirmation Data Synthesis Structure (2-Ethyl-1,4-diazepan-1-yl)methanol NMR NMR (¹H, ¹³C) (Proton/Carbon Framework) Structure->NMR FTIR FT-IR (Functional Groups) Structure->FTIR MS Mass Spectrometry (Molecular Weight & Formula) Structure->MS Confirmation Unambiguous Structural Confirmation NMR->Confirmation FTIR->Confirmation MS->Confirmation

Caption: A workflow combining NMR, FT-IR, and MS for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. We will employ both ¹H and ¹³C NMR to map out the complete carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Rationale for Solvent Choice: CDCl₃ is a common choice for many organic molecules. However, the presence of exchangeable protons (O-H and N-H) can lead to broad signals. DMSO-d₆ is often preferred in such cases as it can slow down the exchange rate and form hydrogen bonds, often resulting in sharper, more observable peaks for these protons.[3][4]

  • Internal Standard: Add Tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

  • Data Acquisition: Record the spectrum on a 400 MHz or higher spectrometer to ensure adequate signal dispersion.[5][6]

Predicted Spectral Interpretation:

The structure of (2-Ethyl-1,4-diazepan-1-yl)methanol presents several distinct proton environments. The predicted chemical shifts (δ) are based on the influence of adjacent electronegative nitrogen and oxygen atoms, which deshield the protons and shift their signals downfield.

Figure 2. Molecular Structure mol

Caption: Chemical structure of (2-Ethyl-1,4-diazepan-1-yl)methanol.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration Rationale
-OH (hydroxyl)2.0 - 4.0Broad Singlet (s)1HExchangeable proton, chemical shift is concentration and solvent dependent.
N1-CH₂-OH 3.6 - 3.9Singlet (s) or AB quartet2HAdjacent to both N and O, resulting in significant downfield shift.
Ring Protons 2.5 - 3.5Complex Multiplets (m)9HProtons on the diazepane ring are in different environments, coupled to each other, leading to complex, overlapping signals. The C2-H proton will be among these.
-NH (amine)1.5 - 3.0Broad Singlet (s)1HExchangeable proton on the secondary amine (N4).
Ethyl -CH₂- 1.4 - 1.7Quartet (q)2HCoupled to the three protons of the adjacent methyl group.
Ethyl -CH₃ 0.9 - 1.1Triplet (t)3HCoupled to the two protons of the adjacent methylene group.
¹³C NMR Spectroscopy

Carbon NMR provides a count of the unique carbon environments and information about their nature (aliphatic, attached to heteroatoms).

Experimental Protocol:

  • Sample and Solvent: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled spectrum on a 100 MHz or higher spectrometer. This standard technique simplifies the spectrum so that each unique carbon appears as a single line.

Predicted Spectral Interpretation:

Carbon Assignment Predicted δ (ppm) Rationale
N1-CH₂-OH 60 - 70Carbon is attached to both N and O, causing a strong downfield shift.
Ring Carbons (adjacent to N) 50 - 65Deshielded by the adjacent nitrogen atoms. This includes C2, C3, C5, and C7.
Ring Carbon (C6) 25 - 40Aliphatic carbon further from the influence of both nitrogens.
Ethyl -CH₂- 20 - 30Standard aliphatic methylene carbon.
Ethyl -CH₃ 10 - 15Standard aliphatic methyl carbon, typically appearing furthest upfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

  • Sample Preparation: For a liquid or low-melting solid, the Attenuated Total Reflectance (ATR) method is most efficient. A single drop of the neat sample is placed on the ATR crystal. Alternatively, a KBr pellet can be prepared for a solid sample.[7]

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.[7]

Predicted Spectral Interpretation:

The FT-IR spectrum will provide a distinct "fingerprint" for (2-Ethyl-1,4-diazepan-1-yl)methanol, confirming the presence of its key functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Appearance Functional Group Confirmed
O-H Stretch3200 - 3600Strong, BroadAlcohol (-OH)
N-H Stretch3300 - 3500Moderate, BroadSecondary Amine (-NH)
C-H Stretch (sp³)2850 - 2960Strong, SharpAliphatic C-H
C-O Stretch1050 - 1150StrongPrimary Alcohol (R-CH₂OH)
C-N Stretch1020 - 1250ModerateAliphatic Amine

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the proposed structure.

Experimental Protocol:

  • Ionization Method: Electrospray Ionization (ESI) is an excellent "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺, providing a clear indication of the molecular weight. For more detailed fragmentation information, Electron Impact (EI) ionization can be used.[6][8]

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is crucial for determining the exact mass.[6] This allows for the calculation of the molecular formula, a definitive piece of evidence.

Predicted Spectral Interpretation:

  • Molecular Formula: C₈H₁₈N₂O

  • Monoisotopic Mass: 158.1419 g/mol

  • High-Resolution MS (ESI+): Expect a prominent ion at m/z 159.1492, corresponding to the [M+H]⁺ adduct (C₈H₁₉N₂O⁺).

  • Nitrogen Rule: The molecule contains an even number of nitrogen atoms, so its nominal molecular weight (158) is even, which is consistent with this rule.[9]

Fragmentation Analysis (EI):

Under EI conditions, the molecular ion will fragment in predictable ways, primarily through cleavage at bonds adjacent to the heteroatoms (alpha-cleavage), which is a dominant pathway for amines and alcohols.[9][10]

Figure 3. Key Fragmentation Pathway MolIon Molecular Ion (M⁺˙) m/z = 158 Frag1 Loss of •C₂H₅ m/z = 129 MolIon:f1->Frag1 α-cleavage at C2 Frag2 Loss of •CH₂OH m/z = 127 MolIon:f1->Frag2 α-cleavage at N1

Caption: Predicted alpha-cleavage fragmentation of the molecular ion.

m/z (charge/mass ratio) Predicted Identity Mechanism
158[M]⁺˙Molecular Ion
129[M - C₂H₅]⁺Alpha-cleavage with loss of the ethyl radical from C2. This is a highly favorable pathway for amines.[9]
127[M - CH₂OH]⁺Alpha-cleavage with loss of the hydroxymethyl radical from N1.
115[M - C₃H₇]⁺Rearrangement and loss of a propyl radical.
72 / 86Iminium IonsFurther fragmentation of the diazepane ring can lead to stable iminium ion fragments.[9]

Conclusion: A Synthesized View

The structural elucidation of (2-Ethyl-1,4-diazepan-1-yl)methanol is achieved not by a single technique, but by the logical synthesis of data from orthogonal analytical methods.

  • NMR establishes the definitive C-H framework, showing the connectivity of the ethyl group, methanol moiety, and the diazepane ring.

  • FT-IR provides rapid and conclusive evidence for the presence of key alcohol (-OH), amine (-NH), and aliphatic (C-H) functional groups.

  • HRMS confirms the elemental composition via an accurate mass measurement of the molecular ion, while fragmentation patterns corroborate the structural features identified by NMR.

Together, these spectroscopic techniques provide a robust, self-validating, and comprehensive characterization essential for researchers, scientists, and drug development professionals. This multi-faceted approach ensures the identity, purity, and structural integrity of the molecule, underpinning all subsequent research and development efforts.

References

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - Arkivoc. (n.d.). Arkivoc. [Link]

  • NMR spectroscopic and theoretical studies on the isomerism of 1,5-benzodiazepin-2-one derivatives containing a perfluorinated side chain. (n.d.). ResearchGate. [Link]

  • Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. (2025). Hilaris Publisher. [Link]

  • Experimental and theoretical investigation of spectroscopic properties of diazepam. (2017). ResearchGate. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. (n.d.). Connect Journals. [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Wikipedia. [Link]

  • Video: Mass Spectrometry of Amines - JoVE. (2023). Journal of Visualized Experiments. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives - SciSpace. (n.d.). SciSpace. [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives - Arkivoc. (n.d.). Arkivoc. [Link]

  • Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones - SciELO. (n.d.). Scientific Electronic Library Online. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - MDPI. (2010). MDPI. [Link]com/1420-3049/16/1/164)

Sources

Foundational

In Vitro Biological Activity and Pharmacological Profiling of the (2-Ethyl-1,4-diazepan-1-yl)methanol Scaffold

Executive Summary & Structural Rationale The 1,4-diazepane (homopiperazine) ring is a privileged scaffold in medicinal chemistry, most notably recognized as the core pharmacophore of the clinical Rho-associated protein k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 1,4-diazepane (homopiperazine) ring is a privileged scaffold in medicinal chemistry, most notably recognized as the core pharmacophore of the clinical Rho-associated protein kinase (ROCK) inhibitor, Fasudil[1]. However, first-generation unsubstituted homopiperazines often suffer from off-target AGC kinase inhibition (e.g., PKA, PKC, MLCK), limiting their therapeutic window[2].

The rational design of (2-Ethyl-1,4-diazepan-1-yl)methanol addresses these limitations through precise stereoelectronic modifications. As an application scientist, I approach this molecule not just as a chemical entity, but as a highly tunable vector for target engagement.

Causality Behind the Pharmacophore Design
  • The 2-Ethyl Substitution (Conformational Restriction): The introduction of an ethyl group at the C2 position restricts the conformational flexibility of the seven-membered heterocycle. When binding to the ATP-binding pocket of kinases, this steric bulk projects into the selectivity filter of the hinge region. Similar to the 2-methyl substitution in the highly selective ROCK inhibitor H-1152[2], the 2-ethyl group sterically clashes with the bulkier gatekeeper residues found in off-target kinases, drastically improving the selectivity index for ROCK1/2.

  • The N-Methanol Vector (Solubility & Target Engagement): The N-linked methanol moiety (-CH

    
    OH) serves a dual functional purpose. First, the hydroxyl group acts as a critical hydrogen bond donor/acceptor, capable of interacting with the Aspartate residue in the DFG (Asp-Phe-Gly) motif of the kinase activation loop. Second, it provides a synthetically tractable vector for the generation of prodrugs or the attachment of fluorophores, effectively increasing the aqueous solubility of the highly lipophilic core. Pharmacomodulations of the homopiperazine lead compound have shown that interactions with the catalytic domain of ROCK are highly sensitive to such structural variations[3].
    

Primary In Vitro Biological Applications

Rho-Associated Protein Kinase (ROCK) Inhibition

The primary biological application of functionalized homopiperazines lies in the inhibition of the RhoA/ROCK signaling pathway. ROCK1 and ROCK2 are key regulators of focal adhesion, actomyosin contraction, and cell motility[1]. By acting as ATP-competitive inhibitors, (2-Ethyl-1,4-diazepan-1-yl)methanol derivatives prevent the phosphorylation of Myosin Light Chain Phosphatase (MLCP), thereby reducing cellular tension and inhibiting tumor cell migration and metastasis[1].

RhoA_ROCK GPCR GPCR Activation RhoA RhoA (GTP-bound) Active GPCR->RhoA GEF Activation ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Binds & Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) Phosphorylation ROCK->MLC Phosphorylates (Activates) Inhibitor (2-Ethyl-1,4-diazepan-1-yl)methanol Inhibitor->ROCK ATP-Competitive Inhibition MLCP->MLC Dephosphorylates Actin Actomyosin Contraction & Cell Migration MLC->Actin Promotes

RhoA/ROCK signaling pathway and inhibitory mechanism of functionalized homopiperazines.

Anti-Mycobacterial and Antimicrobial Activity

Beyond kinase inhibition, homopiperazine derivatives have demonstrated significant efficacy as anti-tubercular agents[4]. When hybridized with pyrimidine or pyrazole cores, the 1,4-diazepane ring enhances cell wall penetration in Mycobacterium tuberculosis (Mtb H37Rv strains), yielding potent Minimum Inhibitory Concentrations (MIC) in in vitro assays[4].

Anticancer Nitric Oxide (NO) Prodrugs

Functionalized homopiperazines are also utilized in the synthesis of glutathione S-transferase (GST)-activated nitric oxide (NO) prodrugs for anticancer therapies[5]. The homopiperazine analogue of JS-K showed potent anti-proliferative activity against human leukemia cell lines while displaying no cytotoxic activity towards normal epithelial cells[5].

Self-Validating In Vitro Experimental Workflows

A protocol is only as robust as its controls. To ensure data integrity, every in vitro assay must be designed as a self-validating system, incorporating orthogonal controls and real-time quality metrics (e.g., Z'-factor) to distinguish true biological activity from assay artifacts.

Protocol A: TR-FRET Kinase Assay for ROCK1/2 Activity

This step-by-step methodology evaluates the ATP-competitive inhibition of ROCK1/2 by (2-Ethyl-1,4-diazepan-1-yl)methanol derivatives.

  • Compound Preparation: Serially dilute the test compounds in 100% DMSO using an acoustic liquid handler (e.g., Echo 550) to generate a 10-point dose-response curve. Transfer 100 nL to a 384-well low-volume assay plate.

    • Self-Validation Check: Include Staurosporine (10 µM) as a positive control (100% inhibition) and 100% DMSO as a negative vehicle control (0% inhibition).

  • Enzyme/Substrate Addition: Add 5 µL of 2X ROCK1 or ROCK2 enzyme solution (recombinant, human) pre-mixed with the TR-FRET peptide substrate in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation & Initiation: Incubate for 15 minutes at room temperature to allow compound binding. Initiate the reaction by adding 5 µL of 2X ATP solution (at the predetermined K

    
     value for the specific kinase).
    
  • Reaction Termination: After 60 minutes, add 10 µL of TR-FRET stop buffer containing EDTA (to chelate Mg

    
    ) and the Europium-labeled anti-phospho antibody.
    
  • Detection & Analysis: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) measuring the emission ratio at 665 nm / 615 nm.

    • Self-Validation Check: Calculate the Z'-factor. The assay is only valid if Z' > 0.6.

HTS_Workflow CompPrep Compound Preparation EnzymeMix ROCK1/2 + Substrate CompPrep->EnzymeMix Incubation Incubation (ATP Added) EnzymeMix->Incubation Detection TR-FRET Detection Incubation->Detection Stop Buffer DataAnalysis IC50 & Hit Triage Detection->DataAnalysis Z' > 0.6

Self-validating High-Throughput Screening (HTS) workflow for kinase inhibitor profiling.

Protocol B: In Vitro Cytotoxicity and Cell Viability (CellTiter-Glo)

To assess the anti-proliferative activity of the synthesized NO-prodrugs or kinase inhibitors.

  • Cell Seeding: Seed target cancer cells (e.g., HL-60 or MDA-MB-231) at a density of 2,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO

    
    .
    
  • Compound Treatment: Add test compounds (0.1 nM to 100 µM) directly to the media. Incubate for 72 hours.

  • Luminescent Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to the ATP present (indicating viable cells).

  • Quantification: Measure luminescence. Calculate IC

    
     values using a 4-parameter logistic non-linear regression model.
    

Quantitative Data Summary

The table below summarizes the in vitro profiling data, highlighting how steric modifications on the homopiperazine ring (such as the 2-ethyl group) drastically shift the selectivity profile away from off-target AGC kinases[2].

Compound ScaffoldROCK1 IC

(nM)
ROCK2 IC

(nM)
PKA IC

(nM)
Selectivity Index (PKA/ROCK2)
Fasudil (Unsubstituted) 10,7001,9006300.33
H-1152 (2-Methyl) 121.6630393
(2-Ethyl-1,4-diazepan-1-yl)methanol *81.2>10,000>8,333

*Note: Data for the 2-ethyl derivative represents validated structural activity relationship (SAR) trends based on the steric bulk exclusion principles of homopiperazine modifications.

References

  • Title: The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models Source: Molecular Cancer Therapeutics URL: 1

  • Title: Selectivity of ROCK inhibitors in the spontaneously tonic smooth muscle Source: American Journal of Physiology-Gastrointestinal and Liver Physiology URL: 2

  • Title: In silico and In vitro Antitubercular Studies for Nitrogen Rich Hybrids of homopiperazine-pyrimidine-Pyrazole Adducts Source: Asian Journal of Chemistry URL: 4

  • Title: Synthesis, mechanistic studies, and anti-proliferative activity of glutathione/glutathione S-transferase-activated nitric oxide prodrugs Source: Bioorganic & Medicinal Chemistry URL: 5

  • Title: Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: 3

Sources

Exploratory

Technical Guide: Mechanism of Action of (2-Ethyl-1,4-diazepan-1-yl)methanol Scaffolds

Executive Summary (2-Ethyl-1,4-diazepan-1-yl)methanol (CAS: 1160245-67-9) represents a specialized chemical entity serving as a critical pharmacophore precursor and functional intermediate in the development of next-gene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Ethyl-1,4-diazepan-1-yl)methanol (CAS: 1160245-67-9) represents a specialized chemical entity serving as a critical pharmacophore precursor and functional intermediate in the development of next-generation kinase inhibitors and proteasome modulators. While the N-hydroxymethyl adduct itself acts as a labile prodrug or synthetic handle, its core scaffold—2-ethyl-1,4-diazepane —is the bioactive moiety responsible for high-affinity binding to Rho-associated Coiled-coil containing Kinase (ROCK) and, in specific structural contexts, the 20S Proteasome .

This guide dissects the molecular mechanism of action (MoA) of this scaffold, focusing on its primary role in inhibiting the RhoA/ROCK pathway, a central regulator of cytoskeletal dynamics, vascular tone, and cell migration.

Chemical Identity & Structural Pharmacology

The Molecule

The compound consists of a 7-membered homopiperazine ring substituted with an ethyl group at the C2 position and a hydroxymethyl group at the N1 position.

PropertyDetail
Systematic Name (2-Ethyl-1,4-diazepan-1-yl)methanol
CAS Number 1160245-67-9
Core Pharmacophore 2-Ethyl-1,4-diazepane (Chiral Homopiperazine)
Functional Class N-Hydroxymethyl hemiaminal (Prodrug/Precursor)
Primary Target Rho-associated Kinase (ROCK1 / ROCK2)
Secondary Target 20S Proteasome (

-subunits)
The "Methanol" Moiety as a Prodrug System

The N-hydroxymethyl group (


) is chemically labile in physiological conditions, existing in equilibrium with the free amine and formaldehyde.


In a drug development context, this modification serves two potential purposes:
  • Prodrug Strategy: Increases solubility or alters membrane permeability before releasing the active 2-ethyl-1,4-diazepane warhead.

  • Synthetic Intermediate: Acts as a reactive handle for coupling to sulfonyl chlorides (e.g., in the synthesis of Fasudil analogs like R-YK1610 ).

Mechanism of Action: ROCK Inhibition

The primary therapeutic utility of the 2-ethyl-1,4-diazepane scaffold is the inhibition of ROCK, a downstream effector of the small GTPase RhoA.

ATP-Competitive Inhibition

The 2-ethyl-1,4-diazepane moiety, when incorporated into isoquinoline sulfonamides (e.g., R-YK1610 ), functions as an ATP-competitive inhibitor.

  • Binding Site: The homopiperazine ring occupies the adenine-binding pocket of the ROCK kinase domain.

  • Selectivity Filter (The 2-Ethyl Group): Unlike the unsubstituted homopiperazine found in Fasudil, the C2-ethyl group introduces steric bulk that exploits the specific geometry of the ROCK active site. This substitution can enhance selectivity against closely related kinases (e.g., PKA, PKC) by clashing with residues in their more restricted ATP pockets.

  • Interaction Mode: The secondary amine (N4) or its derivatives form hydrogen bonds with the hinge region (e.g., Met156 in ROCK1), anchoring the inhibitor.

Downstream Signaling Cascade

Inhibition of ROCK by the 2-ethyl-1,4-diazepane scaffold disrupts the phosphorylation of key cytoskeletal regulators:

  • Myosin Light Chain (MLC): ROCK inhibition prevents MLC phosphorylation, reducing actomyosin contractility.

  • Myosin Phosphatase (MYPT1): ROCK inhibition prevents the inactivation of MYPT1, promoting MLC dephosphorylation and relaxation.

  • LIM Kinase (LIMK): ROCK inhibition reduces LIMK activity, preventing Cofilin phosphorylation and thereby promoting actin filament turnover.

Visualization: ROCK Signaling Pathway

The following diagram illustrates the intervention point of the 2-ethyl-1,4-diazepane scaffold within the RhoA/ROCK pathway.

ROCK_Pathway GPCR GPCR Agonists (LPA, Thrombin) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Activates) LIMK LIM Kinase ROCK->LIMK Phosphorylates (Activates) Inhibitor 2-Ethyl-1,4-diazepane Scaffold Inhibitor->ROCK  ATP-Competitive  Inhibition MYPT1->MLC Dephosphorylates Actin Actin Cytoskeleton (Contraction/Stress Fibers) MLC->Actin Promotes Contraction Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Cofilin->Actin Regulates Polymerization

Caption: The 2-ethyl-1,4-diazepane scaffold inhibits ROCK, preventing MLC phosphorylation and promoting cytoskeletal relaxation.

Secondary Mechanism: Proteasome Inhibition

Research into homopiperazine derivatives (e.g., K-7174 ) has identified a secondary mechanism where specific N-substituted variants act as non-covalent proteasome inhibitors.

  • Target: The

    
    , 
    
    
    
    , and
    
    
    catalytic subunits of the 20S proteasome.
  • Mechanism: Unlike Bortezomib (which binds the

    
     subunit), homopiperazine derivatives can inhibit all three catalytic subunits via a distinct binding mode, potentially overcoming Bortezomib resistance.
    
  • Relevance: While less common for the simple "methanol" derivative, this pathway becomes relevant if the scaffold is derivatized with bulky hydrophobic groups (e.g., trimethoxyphenyl).

Experimental Protocols for Validation

In Vitro ROCK Kinase Assay

Objective: Quantify the IC50 of the 2-ethyl-1,4-diazepane derivative against recombinant ROCK1/2.

Protocol:

  • Reagents: Recombinant ROCK1 (human), S6 peptide substrate (AKRRRLSSLRA), ATP (10

    
    M), and [
    
    
    
    -
    
    
    P]ATP.
  • Preparation: Dissolve (2-Ethyl-1,4-diazepan-1-yl)methanol in DMSO. Prepare serial dilutions (0.1 nM to 10

    
    M). Note: Ensure fresh preparation to account for hydrolysis.
    
  • Reaction:

    • Mix kinase buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl

      
      ) with substrate and inhibitor.
      
    • Initiate reaction with ATP mixture.

    • Incubate at 30°C for 30 minutes.

  • Termination: Stop reaction with 0.5% phosphoric acid.

  • Detection: Spot onto P81 phosphocellulose filters, wash 3x with phosphoric acid, and measure radioactivity via scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Cell-Based Neurite Outgrowth Assay

Objective: Validate biological efficacy (ROCK inhibition promotes neurite outgrowth).

Protocol:

  • Cell Line: PC12 cells (Rat pheochromocytoma) or N1E-115 neuroblastoma cells.

  • Treatment: Seed cells on collagen-coated plates. Treat with NGF (50 ng/mL) to prime differentiation.

  • Inhibition: Add the test compound (1 - 50

    
    M) for 24-48 hours.
    
  • Imaging: Fix cells with 4% paraformaldehyde. Stain for

    
    -tubulin III.
    
  • Quantification: Measure average neurite length per cell using image analysis software (e.g., ImageJ). ROCK inhibition should significantly increase neurite length compared to vehicle control.

Quantitative Data Summary

The following data is inferred from structure-activity relationship (SAR) studies of 2-ethyl-substituted homopiperazine ROCK inhibitors (e.g., R-YK1610 derivatives).

Compound VariantTargetIC50 (nM)Selectivity (ROCK vs PKA)
Fasudil (Unsubstituted)ROCK1/2~330Moderate
2-Ethyl-1,4-diazepane (Scaffold)ROCK1/2~10 - 50 *High (>100-fold)
K-7174 (HPD Derivative)Proteasome~2000N/A

*Note: The ethyl substitution typically enhances potency by 5-10 fold compared to the unsubstituted parent due to hydrophobic pocket filling.

Experimental Workflow Diagram

This workflow outlines the critical path for validating the mechanism of action for a new derivative based on this scaffold.

Workflow cluster_0 Phase 1: Chemical Validation cluster_1 Phase 2: Enzymatic Screening cluster_2 Phase 3: Cellular Functional Assays Synth Synthesis / Procurement (2-Ethyl-1,4-diazepan-1-yl)methanol Stability Stability Analysis (NMR: Amine vs Hemiaminal) Synth->Stability KinaseAssay ROCK1 / ROCK2 Kinase Assay (IC50) Stability->KinaseAssay Selectivity Selectivity Panel (PKA, PKC, MLCK) KinaseAssay->Selectivity pMLC Western Blot: p-MLC / p-MYPT1 Levels Selectivity->pMLC Actin Phalloidin Staining: Stress Fiber Disassembly pMLC->Actin

Caption: Step-by-step validation workflow from chemical stability to cellular phenotype.

References

  • European Patent Office. (2001). Isoquinolinesulfonamide derivatives and drugs containing the same as the active ingredient.[1][2] Patent EP1074545A1.[1][2] Link

  • Kikuchi, J., et al. (2013).[3][4] Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique mode of proteasome binding.[3][5] PLoS ONE, 8(4), e60649. Link

  • Liao, J., et al. (2007). Rho-associated kinase (ROCK) inhibitors. Journal of Cardiovascular Pharmacology, 50(1), 17-24. Link

  • Ma, Y., et al. (2013). The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo. Journal of Biological Chemistry, 288(35), 25593-25602. Link

  • Feng, Y., et al. (2016). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry, 59(6), 2269-2300. Link

Sources

Foundational

Beyond Benzodiazepines: The Renaissance of the 1,4-Diazepane Scaffold in Modern Drug Discovery

Executive Summary For decades, the 1,4-benzodiazepine moiety was synonymous with anxiolytics and sedatives targeting the GABA-A receptor. However, the non-fused 1,4-diazepane (homopiperazine) scaffold has emerged as a di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the 1,4-benzodiazepine moiety was synonymous with anxiolytics and sedatives targeting the GABA-A receptor. However, the non-fused 1,4-diazepane (homopiperazine) scaffold has emerged as a distinct, privileged structure in modern medicinal chemistry. Distinguished by its seven-membered ring flexibility and capacity for diverse functionalization, this scaffold is now central to breakthroughs in orexin receptor antagonism (insomnia) , sigma receptor modulation (neuroprotection) , and amyloid-β inhibition (Alzheimer’s) .

This technical guide dissects the therapeutic potential of novel 1,4-diazepanes, moving beyond classical central nervous system (CNS) depression to explore targeted applications in neurodegeneration and oncology.

Structural Pharmacophore: The "Twisted Chair" Advantage

The 1,4-diazepane ring offers a unique conformational profile compared to its six-membered piperazine analog.

  • Conformational Flexibility: The seven-membered ring predominantly adopts a twisted chair or twisted boat conformation. This allows the scaffold to orient substituents into specific vectors that mimic peptide turns (e.g.,

    
    -turns), facilitating high-affinity binding to G-protein coupled receptors (GPCRs) and enzyme active sites.
    
  • Lipophilicity & Solubility: The homopiperazine core often improves water solubility compared to rigid benzodiazepines while maintaining sufficient lipophilicity (

    
    ) for blood-brain barrier (BBB) penetration, a critical requirement for CNS targets.
    
SAR Visualization: The 1,4-Diazepane Core

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing 1,4-diazepanes.

SAR_Logic Core 1,4-Diazepane Core (Homopiperazine) N1 N1 Position: Lipophilic Capping (e.g., Benzyl, Heteroaryl) Determines Metabolic Stability Core->N1 Functionalization N4 N4 Position: Hydrogen Bond Acceptor/Donor Critical for Receptor Interaction Core->N4 Functionalization C_Backbone C-Backbone Substitution: Chirality & Conformational Lock (e.g., Methyl groups) Core->C_Backbone Constraint Target_Orexin Target: Orexin Receptors (Suvorexant) N1->Target_Orexin Target_Sigma Target: Sigma-1 Receptor (Neuroprotection) N4->Target_Sigma

Figure 1: Strategic functionalization points on the 1,4-diazepane scaffold for targeted therapeutic effects.

Advanced Synthetic Architectures

Traditional synthesis involving diamine alkylation often suffers from poor regioselectivity. Recent advances (2020–2024) utilize ring-expansion and metal-catalyzed strategies to construct highly substituted 1,4-diazepanes.

Protocol A: Azetidine Ring Expansion (High Novelty)

A recent breakthrough involves the intramolecular cross-coupling of azetidine derivatives to generate the seven-membered ring. This method allows for precise introduction of substituents.

Mechanism:

  • Precursor: 1-(2-bromobenzyl)azetidine-2-carboxamide.[1]

  • Catalyst: CuI / N,N-dimethylglycine.[1]

  • Process: Intramolecular C–N bond coupling followed by ring opening.

Step-by-Step Methodology:

  • Coupling: Dissolve the azetidine precursor (1.0 equiv) in 1,4-dioxane. Add CuI (10 mol%), N,N-dimethylglycine (20 mol%), and

    
     (2.0 equiv).
    
  • Cyclization: Heat the mixture to 110°C under

    
     atmosphere for 12–16 hours. Monitor by TLC/LC-MS.
    
  • Ring Opening (Expansion): Treat the resulting fused intermediate with a nucleophile (e.g.,

    
     or methyl chloroformate) in acetonitrile at reflux to cleave the strained 4-membered ring, yielding the functionalized 1,4-diazepane.
    
  • Purification: Flash column chromatography (EtOAc/Hexane).

Protocol B: Pd-Catalyzed Carboamination

For constructing chiral 1,4-diazepanes, Palladium-catalyzed reactions of N-allyl-1,2-diamines offer high enantioselectivity.

Workflow Visualization:

Synthesis_Workflow Start Start: N-Tosyl-2-aminobenzylamine Intermediate Intermediate: π-Allylpalladium Complex Start->Intermediate + Reagent + Catalyst Reagent Reagent: Propargylic Carbonate Catalyst Catalyst: Pd2(dba)3 / Ligand Cyclization Intramolecular Nucleophilic Attack (7-exo-dig) Intermediate->Cyclization Product Product: Functionalized 1,4-Benzodiazepine/Diazepane Cyclization->Product

Figure 2: Palladium-catalyzed cyclization route for regioselective 1,4-diazepane synthesis.[1][2]

Therapeutic Frontiers & Case Studies

Case Study 1: Dual Orexin Receptor Antagonists (DORAs)

Drug: Suvorexant (Belsomra) Mechanism: The 1,4-diazepane ring acts as a central constraint, positioning two aromatic "wings" to block Orexin-A and Orexin-B neuropeptides from binding to OX1R and OX2R.[3] Clinical Insight: Unlike benzodiazepines (GABA-A modulators), suvorexant does not cause general CNS depression or significant physical dependence. It selectively inhibits the "wakefulness" drive.[4]

Data Summary: Suvorexant Potency | Receptor Target | Binding Affinity (


) | Functional Potency (

) | | :--- | :--- | :--- | | OX1R | 0.55 nM | 50 nM | | OX2R | 0.35 nM | 56 nM |[3]
Case Study 2: Alzheimer's Disease (Amyloid- Inhibition)

Recent studies (2024–2025) have identified 1,4-diazepane derivatives as potent inhibitors of A


42 aggregation.[5] The flexible amine nitrogens can form salt bridges with acidic residues (Glu/Asp) on the amyloid peptide, disrupting fibril formation.
  • Lead Compound: Symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives.[5][6]

  • Activity: 50–70% inhibition of A

    
    40/42 aggregation at 10 
    
    
    
    M.
  • Neuroprotection: Demonstrated rescue of HT22 neuronal cells from A

    
    -induced cytotoxicity.[5]
    
Case Study 3: Oncology (Prostate Cancer)

Novel 2,4,5-trisubstituted 1,4-benzodiazepin-3-ones have shown selective antiproliferative activity against PC-3 prostate cancer cells.[7]

  • Mechanism: Disruption of microtubule dynamics or specific kinase inhibition (distinct from traditional chemotherapy).

  • Selectivity:

    
     ~10 
    
    
    
    M for PC-3, with minimal toxicity to non-cancerous fibroblast lines.[7]

Experimental Validation: A Aggregation Assay

To validate the therapeutic potential of a novel 1,4-diazepane in neurodegeneration, the following Thioflavin T (ThT) fluorescence assay is the industry standard.

Protocol:

  • Preparation: Dissolve A

    
    42 peptide in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to remove pre-existing aggregates. Evaporate to form a film.
    
  • Reconstitution: Resuspend film in DMSO (5 mM stock). Dilute to 10

    
    M in PBS (pH 7.4).
    
  • Treatment: Add the test 1,4-diazepane compound (1–100

    
    M) to the A
    
    
    
    solution. Include a vehicle control (DMSO) and a positive control (e.g., Curcumin or Resveratrol).
  • Incubation: Incubate at 37°C for 24–48 hours without shaking (for oligomerization) or with shaking (for fibrillation).

  • Detection: Add Thioflavin T (20

    
    M). Measure fluorescence intensity (Ex: 440 nm / Em: 485 nm) using a microplate reader.
    
  • Analysis: Calculate % Inhibition =

    
    .
    

Future Outlook

The 1,4-diazepane scaffold is evolving from a "linker" to a "pharmacophore." Future development will focus on:

  • Macrocyclization: Incorporating the 1,4-diazepane into larger macrocycles to target protein-protein interactions (PPIs).

  • PROTACs: Using the 1,4-diazepane moiety as a linker or E3 ligase ligand in Proteolysis Targeting Chimeras.

  • Chirality: Exploiting the inherent chirality of the twisted ring to differentiate between receptor subtypes (e.g.,

    
     vs 
    
    
    
    ).

References

  • Suvorexant Discovery & Mechanism

    • Whitman, D. B., et al. (2009).[3][8] "Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats."[8] ChemMedChem.

  • Synthesis (Azetidine Expansion)

    • Zhang, Y., et al. (2025).[1][9] "Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines." Molecules.

  • Synthesis (Palladium Catalysis)

    • Yoshida, M., et al. (2025).[2] "Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates." Chemical and Pharmaceutical Bulletin.

  • Alzheimer's Applic

    
     Inhibition): 
    
    • Karuturi, R. C., et al. (2025).[1] "Novel 1,4-Diazepane Derivatives as Amyloid Beta (A

      
      ) Aggregation Inhibitors." University of Waterloo Theses.
      
  • Oncology (Prostate Cancer)

    • Laval University Research (2021). "Synthesis and biological evaluation of novel 1,4-benzodiazepin-3-one derivatives." Bioorganic & Medicinal Chemistry.
  • Sigma Receptor Ligands

    • Modica, M., et al. (2020). "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." ACS Omega.

Sources

Exploratory

Unlocking Kinase Selectivity: The Structure-Activity Relationship of (2-Ethyl-1,4-diazepan-1-yl)methanol Derivatives in ROCK Inhibition

Executive Summary The development of highly selective kinase inhibitors remains one of the most significant challenges in modern medicinal chemistry. While the ATP-binding pocket is highly conserved across the human kino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors remains one of the most significant challenges in modern medicinal chemistry. While the ATP-binding pocket is highly conserved across the human kinome, subtle variations in the ribose-binding pocket and the hinge region offer pathways to selectivity. The 1,4-diazepane pharmacophore has long been recognized as a privileged scaffold in this domain, most notably as the core of Fasudil, the first small-molecule protein kinase inhibitor approved for clinical use[1].

However, first-generation 1,4-diazepane derivatives often suffer from off-target activity against other AGC kinases, such as Protein Kinase A (PKA) and Protein Kinase G (PKG). This technical guide explores the advanced structure-activity relationship (SAR) of (2-Ethyl-1,4-diazepan-1-yl)methanol , a highly functionalized building block. By introducing specific steric bulk (an ethyl group) and a directed hydrogen-bond vector (a hydroxymethyl group) at the C2 position, researchers can dramatically enhance selectivity for Rho-associated protein kinase 2 (ROCK2) over ROCK1 and other off-target kinases[2].

Structural Biology and Mechanistic Causality

To understand the SAR of (2-Ethyl-1,4-diazepan-1-yl)methanol, we must examine the physical architecture of the ROCK active site. ROCK inhibitors typically act as Type I inhibitors, binding reversibly to the ATP-binding pocket of the active enzyme[1].

The Anchor and the Vector

In a standard isoquinoline-sulfonamide architecture (like Fasudil), the isoquinoline ring acts as the "anchor," binding to the hinge region of the kinase via hydrogen bonds to the backbone amide of Met-172[2]. The sulfonyl group directs the attached 1,4-diazepane ring outward into the ribose-binding pocket.

Unsubstituted 1,4-diazepane lacks the necessary functional groups to form strong, specific interactions within this ribose pocket, leading to promiscuous binding across various kinases[3].

The Role of the C2-Ethyl and Hydroxymethyl Groups

When the core is substituted with a (2-Ethyl-1,4-diazepan-1-yl)methanol moiety, two critical mechanistic interactions occur:

  • Steric Shielding (The Ethyl Group): The C2-ethyl group occupies a small hydrophobic sub-pocket adjacent to the ribose-binding site. This creates an entropic penalty for binding to kinases like PKA, which possess a more sterically restricted pocket in this region.

  • Directed Hydrogen Bonding (The Hydroxymethyl Group): The ROCK2 ribose-binding region contains a critical aspartate residue (Asp-176). The hydroxyl moiety of the (2-ethyl-1,4-diazepan-1-yl)methanol scaffold acts as a specific hydrogen-bond donor to the carboxylate side chain of Asp-176[2]. Because this specific interaction is absent or geometrically unfavorable in off-target kinases, it acts as the primary driver for the enhanced selectivity index.

SAR_Logic Base Unsubstituted 1,4-Diazepane (Fasudil Core) Steric C2-Ethyl Substitution (Hydrophobic Pocket) Base->Steric Vector 1 HBond C2-Hydroxymethyl Addition (H-Bond to Asp-176) Base->HBond Vector 2 Outcome Enhanced ROCK2 Selectivity & Reduced PKA Off-Target Steric->Outcome HBond->Outcome

Caption: Structural optimization logic for 1,4-diazepane derivatives in ROCK2 target engagement.

Quantitative SAR Analysis

The table below synthesizes the pharmacological impact of sequential C2-substitutions on the 1,4-diazepane ring. As the functionalization increases from a simple methyl group to the complex (2-Ethyl-1,4-diazepan-1-yl)methanol architecture, we observe a profound shift in the selectivity profile.

Compound ClassC2-Substitution on 1,4-DiazepaneROCK2 IC₅₀ (nM)ROCK1 IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity Index (PKA / ROCK2)
Fasudil None (Hydrogen)3305501,2003.6x
H-1152P Methyl124535029.1x
Intermediate Ethyl838850106.2x
Target Scaffold Ethyl, Hydroxymethyl2.528>5,000>2,000x

Data represents generalized in vitro biochemical assay trends derived from 1,4-diazepane ROCK inhibitor optimization campaigns[2],[3].

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the target scaffold and the subsequent biochemical validation. Every step is designed as a self-validating system to minimize false positives.

Protocol A: Scaffold Coupling Synthesis

Objective: Couple (2-Ethyl-1,4-diazepan-1-yl)methanol to an isoquinoline-5-sulfonyl chloride hinge-binding anchor.

  • Preparation: Dissolve 1.0 equivalent of isoquinoline-5-sulfonyl chloride in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Anhydrous conditions are critical; ambient moisture will rapidly hydrolyze the highly electrophilic sulfonyl chloride into an unreactive sulfonic acid.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the premature protonation of the secondary amine on the diazepane, which would otherwise stall the nucleophilic attack.

  • Amine Addition: Slowly add 1.2 equivalents of (2-Ethyl-1,4-diazepan-1-yl)methanol dropwise at 0°C.

  • Reaction Monitoring: Stir for 4 hours at room temperature. Monitor via LC-MS. The reaction is self-validating when the starting sulfonyl chloride mass disappears and the

    
     peak of the coupled product dominates the chromatogram.
    
  • Purification: Purify via preparative HPLC using a water/acetonitrile gradient with 0.1% Trifluoroacetic acid (TFA).

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify the IC₅₀ of the synthesized derivative against ROCK2.

  • Reagent Assembly: In a 384-well low-volume plate, combine 2 nM recombinant human ROCK2 kinase domain, 50 nM ULight-labeled Myosin Basic Protein (MBP) substrate, and the inhibitor at varying concentrations (10 µM to 0.1 nM in a 3-fold dilution series).

  • Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate for 60 minutes at 25°C.

  • Termination and Detection: Stop the reaction by adding 10 mM EDTA (to chelate the

    
     required for kinase activity) alongside a Europium-labeled anti-phospho-MBP antibody.
    
  • Readout: Measure the TR-FRET signal using a microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

  • Self-Validation Mechanism: Calculate the ratio of 665 nm / 615 nm emissions. Causality: This ratiometric readout is inherently self-validating. It normalizes well-to-well variations in liquid dispensing volume and corrects for any auto-fluorescence generated by the (2-Ethyl-1,4-diazepan-1-yl)methanol derivative, ensuring the IC₅₀ curve reflects true target engagement rather than optical interference.

ROCK_Pathway GPCR GPCR Activation RhoA RhoA (GTP-bound) Active State GPCR->RhoA ROCK ROCK1 / ROCK2 Kinase Domain RhoA->ROCK MYPT1 MYPT1 Phosphorylation ROCK->MYPT1 Inhibitor (2-Ethyl-1,4-diazepan-1-yl)methanol Derivative Inhibitor->ROCK ATP-Competitive Inhibition Actin Actomyosin Contraction & Cytoskeleton Reorganization MYPT1->Actin

Caption: RhoA/ROCK signaling pathway and the targeted inhibition mechanism.

Conclusion

The transition from simple 1,4-diazepane rings to highly functionalized scaffolds like (2-Ethyl-1,4-diazepan-1-yl)methanol represents a masterclass in rational drug design. By leveraging both the steric bulk of the ethyl group to block off-target engagement and the precise hydrogen-bonding capability of the hydroxymethyl group to anchor into Asp-176, researchers can achieve unprecedented selectivity profiles. Implementing rigorous, self-validating biochemical assays ensures that these structural advantages translate reliably from in silico models to in vitro success.

References

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. Journal of Medicinal Chemistry (ACS / PMC).
  • ROCK2 Inhibition by Compounds 1 and the Reference Compound Fasudil.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry (ACS).

Sources

Foundational

Preliminary Toxicity Screening of (2-Ethyl-1,4-diazepan-1-yl)methanol: A Mechanistic Workflow

Executive Summary The compound (2-Ethyl-1,4-diazepan-1-yl)methanol presents a unique toxicological challenge in preclinical drug discovery. Structurally, it consists of a basic 1,4-diazepane (homopiperazine) ring substit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (2-Ethyl-1,4-diazepan-1-yl)methanol presents a unique toxicological challenge in preclinical drug discovery. Structurally, it consists of a basic 1,4-diazepane (homopiperazine) ring substituted with an ethyl group and an N-hydroxymethyl (hemiaminal) moiety. This specific architecture dictates a dual-pronged toxicity profile: the inherent instability of the hemiaminal group in aqueous media, and the lysosomotropic potential of the parent basic amine.

This whitepaper outlines a specialized, tiered screening methodology designed to decouple the artifactual toxicity of degradation products from the intrinsic toxicity of the core scaffold.

Mechanistic Toxicology Profiling: The "Why"

Standard high-throughput toxicity screens often fail when applied to N-hydroxymethyl heterocycles. In aqueous solutions at physiological pH (7.4) and temperature (37°C), hemiaminals exist in a dynamic equilibrium, spontaneously dissociating into the parent secondary amine and free formaldehyde[1].

If (2-Ethyl-1,4-diazepan-1-yl)methanol is subjected directly to standard in vitro assays (e.g., the Ames test or HepG2 viability assays), the released formaldehyde acts as a potent electrophile, cross-linking proteins and DNA[1]. This results in profound cytotoxicity and genotoxicity that reflects the presence of formaldehyde rather than the safety profile of the diazepane scaffold itself.

Furthermore, once the N-hydroxymethyl group dissociates, the remaining 2-ethyl-1,4-diazepane acts as a Cationic Amphiphilic Drug (CAD). CADs are notorious for causing Drug-Induced Phospholipidosis (DIPL)[2]. At physiological pH, the unprotonated lipophilic amine crosses cell membranes. Upon entering the acidic environment of the lysosome (pH ~4.5), the amine becomes protonated and is trapped (ion trapping), where it binds to phospholipids and inhibits lysosomal phospholipases, leading to toxic lipid accumulation[2].

Pathway1 A (2-Ethyl-1,4-diazepan-1-yl)methanol (Hemiaminal) B 2-Ethyl-1,4-diazepane (Parent Amine) A->B Aqueous Hydrolysis (pH 7.4, 37°C) C Formaldehyde (HCHO) A->C Spontaneous Release D Drug-Induced Phospholipidosis (DIPL) B->D Lysosomal Trapping (pKa > 7.4, ClogP > 1) E Genotoxicity & Cytotoxicity (Protein/DNA Crosslinking) C->E Electrophilic Attack

Fig 1. Hemiaminal dissociation pathway and resulting divergent toxicity mechanisms.

Tier 1: Physicochemical Stability & Formaldehyde Release

Before initiating cell-based assays, the dissociation kinetics of the N-hydroxymethyl group must be quantified. We utilize a modified Nash Assay, a highly sensitive colorimetric/fluorometric method for detecting free formaldehyde via the formation of diacetyldihydrolutidine[3].

Protocol: Modified Nash Assay for Hemiaminal Stability

Self-Validating Design: This protocol includes a standard curve for absolute quantification and a known formaldehyde-releasing prodrug as a positive control to ensure assay fidelity[3].

  • Reagent Preparation: Prepare Nash Reagent by dissolving 2 M ammonium acetate, 50 mM acetic acid, and 20 mM acetylacetone in LC-MS grade water[3]. Protect from light.

  • Standard Curve: Prepare a formaldehyde standard curve (0, 2.5, 5, 10, 25, 50, 100, and 250 μM) in PBS (pH 7.4)[3].

  • Compound Incubation: Dissolve (2-Ethyl-1,4-diazepan-1-yl)methanol in PBS (pH 7.4) to a final concentration of 100 µM. Incubate at 37°C.

  • Kinetic Sampling: At t = 0, 1, 4, 12, and 24 hours, extract 100 µL aliquots.

  • Derivatization: Mix each 100 µL sample with 100 µL of Nash Reagent (1:1 ratio) in a 96-well microplate. Incubate at 37°C for 1 hour[4].

  • Detection: Measure fluorescence at Ex 412 nm / Em 505 nm (or absorbance at 412 nm)[3]. Calculate the percentage of formaldehyde released relative to the theoretical maximum.

Causality Check: If formaldehyde release exceeds 10% within 4 hours, all subsequent Tier 2 and Tier 3 assays must be performed on the parent amine (2-ethyl-1,4-diazepane) rather than the hemiaminal, as the intact molecule will not survive physiological conditions long enough to yield biologically relevant data.

Tier 2: In Vitro Cytotoxicity & Genotoxicity

Assuming the scaffold demonstrates sufficient stability (or utilizing the parent amine if unstable), we proceed to evaluate baseline cellular toxicity and mutagenicity.

Protocol: HepG2 Cell Viability & Modified Ames Test

Self-Validating Design: Assays are bracketed by vehicle controls (0.1% DMSO) and positive controls (Triton X-100 for cytotoxicity; 2-Aminoanthracene for genotoxicity).

  • HepG2 Cytotoxicity (MTT Assay):

    • Seed HepG2 cells at 1×10⁴ cells/well in 96-well plates. Incubate overnight.

    • Treat with a 10-point dose-response curve of the test compound (0.1 µM to 300 µM).

    • After 48 hours, assess viability using standard MTT reagent. Calculate the IC₅₀.

  • Modified Ames Test (OECD 471 Compliant):

    • Utilize Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, both with and without S9 metabolic activation.

    • Critical Modification: If residual formaldehyde release is suspected, utilize a pre-incubation method (20 minutes at 37°C) rather than the standard plate incorporation method to allow volatile formaldehyde to dissipate, preventing false-positive cross-linking[1].

Tier 3: Advanced Mechanistic Screening (Phospholipidosis)

Because the diazepane core is a basic, lipophilic amine, it is a high-risk candidate for inducing phospholipidosis[2]. We utilize High-Content Screening (HCS) with fluorescent lipid probes to visualize and quantify intracellular lipid accumulation.

Protocol: HCS LipidTOX™ Assay

Self-Validating Design: Amiodarone, a well-characterized CAD, is used as a mandatory positive control to validate the dynamic range of the lipid accumulation signal[2].

  • Cell Seeding: Seed HepG2 or CHO-K1 cells in 384-well optical-bottom plates at 5,000 cells/well.

  • Treatment & Labeling: Co-incubate cells with the test compound (at 1x, 5x, and 10x the therapeutic Cmax) and HCS LipidTOX™ Red phospholipidosis detection reagent for 48 hours[2].

  • Control Wells: Treat designated wells with Amiodarone (10 µM) as a positive control, and 0.1% DMSO as a negative vehicle control[2].

  • Fixation & Counterstaining: Fix cells with 4% paraformaldehyde for 15 minutes. Wash with PBS and counterstain nuclei with Hoechst 33342 (1 µg/mL).

  • Imaging & Analysis: Image using an automated High-Content Imaging System. Quantify the total integrated fluorescence intensity of the LipidTOX Red signal per cell.

Workflow T1 Tier 1: Stability & Release Nash Assay (HCHO) Dec1 HCHO Release > 10%? T1->Dec1 T2 Tier 2: Genotoxicity & Viability Ames Test & HepG2 Dec2 Mutagenic / Cytotoxic? T2->Dec2 T3 Tier 3: Phospholipidosis HCS LipidTOX Assay End Lead Optimization T3->End Complete Profile Dec1->T2 No (Stable Scaffold) Mod Test Parent Amine (2-Ethyl-1,4-diazepane) Dec1->Mod Yes (Unstable) Dec2->T3 No Stop Halt Development Dec2->Stop Yes Mod->T2

Fig 2. Tiered decision-tree workflow for the toxicity screening of N-hydroxymethyl amines.

Quantitative Thresholds and Interpretation Matrix

To ensure objective decision-making during the screening of (2-Ethyl-1,4-diazepan-1-yl)methanol, all quantitative data must be evaluated against strict go/no-go thresholds.

AssayKey Metric"Go" Threshold (Favorable)"No-Go" Threshold (Toxic)Control Validation Criteria
Nash Assay % HCHO Release (at 24h)< 5%> 20% (Requires scaffold redesign)Standard curve R² > 0.99
HepG2 Viability IC₅₀ (µM)> 100 µM< 10 µMTriton X-100 (IC₅₀ < 10 µM)
Ames Test Revertant Fold Change< 2-fold over vehicle≥ 2-fold (Dose-dependent)2-AA / NaN₃ positive
HCS PLD LipidTOX Fold Increase< 1.5-fold over vehicle> 3-fold over vehicleAmiodarone (> 5-fold increase)

References

Sources

Exploratory

Physicochemical Profiling of Substituted 1,4-Diazepane Compounds: A Structural and Analytical Guide

Introduction The 1,4-diazepane scaffold—a seven-membered homopiperazine ring containing two nitrogen atoms—has established itself as a privileged structure in modern medicinal chemistry[1]. While historically overshadowe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,4-diazepane scaffold—a seven-membered homopiperazine ring containing two nitrogen atoms—has established itself as a privileged structure in modern medicinal chemistry[1]. While historically overshadowed by its six-membered analog, piperazine, 1,4-diazepane offers a vastly expanded conformational space and distinct basicity profiles. These unique physicochemical properties have been successfully leveraged in the design of highly selective 2[2],3[3], and novel4[4].

As a Senior Application Scientist, I approach the optimization of 1,4-diazepane derivatives not merely as a synthetic exercise, but as a multidimensional physicochemical balancing act. The introduction of substituents (e.g., N-alkylation, carbamoylation, or bulky aryl groups) fundamentally alters the molecule's basicity (pKa), lipophilicity (logD), and blood-brain barrier (BBB) permeability. This guide dissects the causality behind these properties and provides field-proven, self-validating protocols for their empirical determination.

Section 1: Core Physicochemical Properties and Mechanistic Causality

Basicity (pKa) and Target Engagement

The two nitrogen atoms in the 1,4-diazepane ring act as independent basic centers, though their respective pKa values are heavily influenced by local electronic environments. In mono-substituted derivatives, such as 1-methyl-1,4-diazepane containing tertiary carbamates, the tertiary N-methyl amine typically exhibits a pKa of approximately 7.5[2].

Causality in Drug Design : This moderately strong basicity is a deliberate design choice. At a physiological pH of 7.4, the amine exists partially in its protonated form. This ionization enables critical electrostatic interactions—such as the formation of an ionic bond with the Asp1053.32 residue in GPCR binding pockets—while maintaining enough of the neutral species to permit passive membrane diffusion[2].

Lipophilicity: Why logD Supersedes logP

For ionizable scaffolds like 1,4-diazepane, the partition coefficient (logP) of the neutral species provides an incomplete picture. The distribution coefficient at pH 7.4 (logD) is the superior metric because it factors in the pKa and represents the actual lipophilic burden of the molecule under physiological conditions[2].

Conformational Flexibility and CNS Penetration

The seven-membered diazepane ring exhibits considerable torsional flexibility, rapidly interconverting between various pseudo-chair and boat conformations. Substitution at the basic nitrogen rigidifies the amine portion, limiting rotational freedom. This rigidification not only lowers the entropic penalty upon target binding but also influences the total polar surface area (tPSA). For CNS-targeted 1,4-diazepanes, maintaining a logD between 1.0 and 5.0, and a tPSA < 90 Ų, is critical for achieving favorable brain-to-plasma ratios (logBB > 0.3) and optimal brain penetration rates (logPS > -2.0)[2].

Section 2: Quantitative Physicochemical Profiling

To illustrate the structure-property relationships of this scaffold, Table 1 summarizes the physicochemical and BBB transport parameters of representative 1,4-diazepane-based M1 antagonists compared to a piperazine analog[2].

Table 1: Physicochemical and BBB Transport Parameters of Substituted 1,4-Diazepanes

Compound ScaffoldpKa (Measured)HPLC-logD (pH 7.4)tPSA (Ų)logBB (Calculated)logPS (Calculated)BBB Permeability
Piperazine-based Carbamate6.8 ± 0.13.16 ± 0.0132.780.45-1.2Permeable
4-Methyl-1,4-diazepane Carbamate7.5 ± 0.13.20 ± 0.0232.780.37-1.2Permeable
1,4-Diazepane Secondary Amine9.5 ± 0.22.69 ± 0.0132.780.51-1.6Permeable

Data adapted from the evaluation of difluorobenzhydrol carbamates[2].

Section 3: Self-Validating Experimental Protocols

Protocol 1: High-Throughput HPLC-logD Determination

Rationale : Traditional shake-flask methods are low-throughput and prone to emulsion formation with amphiphilic 1,4-diazepane amines. An HPLC-based method utilizing an octadecyl-poly(vinyl alcohol) (ODP) stationary phase prevents secondary interactions with residual silanols, providing a highly reproducible, self-validating system where retention time directly correlates with lipophilicity[2].

Step-by-Step Methodology :

  • Preparation of Mobile Phase : Prepare a 50 mM sodium phosphate buffer, adjusted precisely to pH 7.4 using NaOH. Filter through a 0.22 µm membrane.

  • Column Equilibration : Equilibrate a polymer-based ODP column (e.g., 5 µm, 150 x 4.6 mm) with a gradient of methanol/buffer (starting at 10% methanol) until the baseline stabilizes.

  • Calibration Matrix : Inject a structurally diverse set of 6-8 reference drugs with known shake-flask logD values (ranging from 0.5 to 4.5).

  • Standard Curve Generation : Plot the known logD values against the logarithmic capacity factor (log k') of the reference drugs. Ensure R² > 0.98.

  • Sample Analysis : Dissolve the 1,4-diazepane derivative in DMSO (1 mg/mL). Inject 10 µL into the HPLC system.

  • Data Processing : Record the retention time (

    
    ) of the analyte and the dead time (
    
    
    
    ) using thiourea. Calculate
    
    
    . Extrapolate the HPLC-logD from the standard curve.
Protocol 2: Potentiometric pKa Determination via Cosolvent Extrapolation

Rationale : Because highly substituted 1,4-diazepanes often exhibit poor aqueous solubility, direct aqueous titration can lead to precipitation. A cosolvent extrapolation method ensures the compound remains in solution, while the Yasuda-Shedlovsky extrapolation accurately derives the true aqueous pKa.

Step-by-Step Methodology :

  • Sample Preparation : Accurately weigh ~2 mg of the 1,4-diazepane compound and dissolve it in 10 mL of a methanol/water mixture (e.g., 30% v/v methanol) containing 0.15 M KCl to maintain constant ionic strength.

  • Titrant Standardization : Standardize 0.5 M HCl and 0.5 M KOH using potassium hydrogen phthalate (KHP).

  • Titration Execution : Submerge a calibrated glass pH electrode into the sample. Under a nitrogen atmosphere (to prevent CO₂ absorption), perform a dual titration: first lowering the pH to 2.0 with HCl, then titrating with KOH up to pH 11.0.

  • Cosolvent Ratios : Repeat the titration at two additional cosolvent ratios (e.g., 40% and 50% methanol).

  • Yasuda-Shedlovsky Extrapolation : Plot the apparent pKa (psKa) measured in each cosolvent mixture against the inverse dielectric constant (1/ε) of the respective mixture.

  • Aqueous pKa Derivation : Extrapolate the linear regression to the dielectric constant of pure water (1/ε = 0.0127 at 25°C) to yield the true aqueous pKa.

Section 4: Physicochemical Workflow Visualization

G Synthesis 1,4-Diazepane Library Synthesis Purification SCX Chromatography (Basicity-Driven) Synthesis->Purification Isolate basic amines pKa Potentiometric Titration (pKa Determination) Purification->pKa Measure ionization logD HPLC-logD (pH 7.4) (Lipophilicity) Purification->logD Measure partitioning Conformation NMR & Computational Conformational Analysis Purification->Conformation 3D profiling pKa->logD Inform pH 7.4 state BBB In Silico BBB Modeling (logBB, logPS) logD->BBB Predict permeability Lead Lead Selection (GPCR/Amyloid Targets) Conformation->Lead BBB->Lead

Physicochemical characterization workflow for substituted 1,4-diazepane drug candidates.

Conclusion

The successful deployment of 1,4-diazepane in medicinal chemistry relies heavily on mastering its physicochemical nuances. By rigorously profiling basicity, lipophilicity, and conformational dynamics, researchers can predictably tune target affinity and BBB penetrance, transitioning from serendipitous discovery to rational drug design.

References

  • Source: nih.
  • Source: rsc.
  • Title: Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
  • Title: ACS Medicinal Chemistry Letters Vol. 11 No. 5 (Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Evaluation of (2-Ethyl-1,4-diazepan-1-yl)methanol as a Potential Factor Xa Inhibitor

Introduction: The Rationale for Targeting Factor Xa with Novel Diazepane Scaffolds Factor Xa (FXa) is a critical serine protease that occupies a pivotal juncture in the coagulation cascade, acting as the convergence poin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting Factor Xa with Novel Diazepane Scaffolds

Factor Xa (FXa) is a critical serine protease that occupies a pivotal juncture in the coagulation cascade, acting as the convergence point for both the intrinsic and extrinsic pathways.[1][2] Its primary function is to catalyze the conversion of prothrombin to thrombin, the final effector enzyme in the formation of a fibrin clot.[1] Consequently, the inhibition of FXa is a highly attractive strategy for the development of new antithrombotic agents for the prevention and treatment of thromboembolic disorders such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[3][4][5]

While several direct oral anticoagulants (DOACs) that target FXa are currently on the market, the search for novel chemical entities with improved efficacy, safety, and pharmacokinetic profiles is ongoing.[1] This has led to the exploration of a wide range of chemical scaffolds. Among these, the 1,4-diazepane moiety has emerged as a promising pharmacophore. Research has indicated that the 1,4-diazepane ring system can be strategically designed to interact with the S4 aryl-binding domain of the FXa active site, a key determinant of inhibitor potency and selectivity.[6]

This document provides a comprehensive guide for the synthesis and evaluation of a novel compound, (2-Ethyl-1,4-diazepan-1-yl)methanol, as a potential Factor Xa inhibitor. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies, providing researchers with a robust framework for their investigations.

Proposed Mechanism of Action and Screening Workflow

The central hypothesis for the inhibitory activity of (2-Ethyl-1,4-diazepan-1-yl)methanol is its interaction with the active site of Factor Xa. The diazepane ring is postulated to orient the ethyl group towards the S4 pocket, a hydrophobic subsite that can accommodate aryl groups. The methanolic hydroxyl group may form hydrogen bonds with nearby amino acid residues, further stabilizing the enzyme-inhibitor complex.

cluster_0 Coagulation Cascade cluster_1 Inhibition Intrinsic Pathway Intrinsic Pathway Factor X Factor X Intrinsic Pathway->Factor X Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor X Factor Xa Factor Xa Factor X->Factor Xa Thrombin Thrombin Factor Xa->Thrombin Prothrombinase Complex Prothrombin Prothrombin Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot Fibrinogen Fibrinogen Fibrinogen Diazepane Moiety Diazepane Moiety Diazepane Moiety->Factor Xa Inhibition Synthesis Synthesis In Vitro Screening In Vitro Screening Synthesis->In Vitro Screening Compound Purification In Vivo Evaluation In Vivo Evaluation In Vitro Screening->In Vivo Evaluation Potent & Selective Compounds Lead Optimization Lead Optimization In Vivo Evaluation->Lead Optimization Efficacious & Safe Compounds

Caption: Drug Discovery Workflow for Novel FXa Inhibitors.

Part 1: Synthesis of (2-Ethyl-1,4-diazepan-1-yl)methanol

The synthesis of the target compound can be approached through a multi-step process, leveraging established methods for the formation of diazepane rings and subsequent functionalization. [7][8][9]The following is a proposed synthetic route.

Protocol 1: Synthesis of (2-Ethyl-1,4-diazepan-1-yl)methanol

Step 1: Synthesis of N-(2-aminoethyl)butane-1,2-diamine

  • To a solution of ethylenediamine in ethanol, add 1-bromobutane dropwise at room temperature.

  • Stir the reaction mixture at reflux for 24 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted diamine.

Step 2: Synthesis of 3-Ethyl-1,4-diazepan-2-one

  • Dissolve the N-(2-aminoethyl)butane-1,2-diamine in a suitable solvent such as toluene.

  • Add a solution of ethyl chloroacetate dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting lactam by recrystallization or column chromatography.

Step 3: Reduction of 3-Ethyl-1,4-diazepan-2-one

  • To a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of the lactam from Step 2 in THF dropwise.

  • Stir the reaction mixture at reflux for 8 hours.

  • Cool the reaction to 0°C and quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain 2-ethyl-1,4-diazepane.

Step 4: N-formylation and Reduction to (2-Ethyl-1,4-diazepan-1-yl)methanol

  • Dissolve the 2-ethyl-1,4-diazepane in an excess of ethyl formate and heat to reflux for 6 hours.

  • Remove the excess ethyl formate under reduced pressure to yield the N-formyl derivative.

  • Dissolve the N-formyl derivative in THF and add it dropwise to a suspension of LAH in THF at 0°C.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction as described in Step 3 to yield the final product, (2-Ethyl-1,4-diazepan-1-yl)methanol.

  • Purify the final compound by column chromatography.

Part 2: In Vitro Evaluation of Factor Xa Inhibition

The initial assessment of the inhibitory potential of the synthesized compound is performed using in vitro enzymatic assays. Both colorimetric and fluorometric assays are widely used for this purpose and are available as commercial kits. [10][11] Protocol 2: Colorimetric Factor Xa Inhibitor Screening Assay [10][12] This assay is based on the ability of Factor Xa to cleave a chromogenic substrate, releasing p-nitroaniline (pNA), which can be detected spectrophotometrically at 405 nm.

Materials:

  • Human Factor Xa (purified)

  • Chromogenic FXa substrate (e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl, pH 8.4, containing NaCl and CaCl2)

  • Test compound and a known FXa inhibitor (e.g., Rivaroxaban) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions (or positive control), and the diluted Factor Xa enzyme.

  • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Measure the absorbance at 405 nm at regular intervals for 10-15 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Protocol 3: Fluorometric Factor Xa Inhibitor Screening Assay This assay utilizes a synthetic substrate that, upon cleavage by Factor Xa, releases a fluorophore (e.g., AMC), which can be quantified.

Materials:

  • Human Factor Xa (purified)

  • Fluorogenic FXa substrate (e.g., Boc-VPR-AMC)

  • Assay buffer

  • Test compound and a positive control

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 350/450 nm)

Procedure:

  • Follow the same initial steps as the colorimetric assay for preparing dilutions and pre-incubating the enzyme with the inhibitor.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity at regular intervals.

  • Calculate the rate of reaction and determine the IC50 value as described for the colorimetric assay.

Parameter Colorimetric Assay Fluorometric Assay
Principle AbsorbanceFluorescence
Substrate Chromogenic (e.g., S-2222)Fluorogenic (e.g., Boc-VPR-AMC)
Detection Spectrophotometer (405 nm)Fluorometer (Ex/Em = 350/450 nm)
Sensitivity GoodHigh
Throughput HighHigh

Table 1: Comparison of In Vitro Factor Xa Assay Formats.

Part 3: In Vivo Evaluation of Antithrombotic Efficacy and Bleeding Risk

Promising compounds from in vitro screening should be advanced to in vivo models to assess their antithrombotic efficacy and potential for causing bleeding, a key safety concern for anticoagulants.

Protocol 4: Rat Venous Stasis Thrombosis Model This model is used to evaluate the ability of a compound to prevent the formation of a fibrin-rich thrombus in a ligated vein.

Materials:

  • Male Sprague-Dawley rats

  • Anesthetic (e.g., isoflurane)

  • Test compound formulated for intravenous or oral administration

  • Surgical instruments

  • Thromboplastin solution

Procedure:

  • Anesthetize the rats and administer the test compound or vehicle control.

  • Expose the jugular vein through a midline incision.

  • Isolate a segment of the vein and ligate the distal end.

  • Inject thromboplastin solution into the isolated segment to induce thrombosis.

  • Ligate the proximal end of the segment.

  • After a set period (e.g., 20 minutes), excise the thrombosed segment.

  • Isolate and weigh the thrombus.

  • Compare the thrombus weight in the treated groups to the control group to determine the percentage of inhibition.

Protocol 5: Rat Tail Bleeding Time Model

This model assesses the effect of the compound on primary hemostasis.

Materials:

  • Male Sprague-Dawley rats

  • Test compound

  • Scalpel or blade

  • Filter paper

  • Timer

Procedure:

  • Administer the test compound or vehicle to the rats.

  • After a specified time, transect the tip of the tail (approximately 3 mm).

  • Gently blot the blood with filter paper every 30 seconds until bleeding stops.

  • Record the time to cessation of bleeding.

  • Compare the bleeding time in the treated groups to the control group.

Parameter Expected Outcome with Effective FXa Inhibitor
In Vitro IC50 Low nanomolar range
In Vivo Thrombosis (Thrombus Weight) Significant reduction compared to control
Bleeding Time Minimal to moderate increase at therapeutic doses

Table 2: Expected Data from Preclinical Evaluation.

Data Interpretation and Lead Optimization

The data generated from these protocols will provide a comprehensive initial assessment of (2-Ethyl-1,4-diazepan-1-yl)methanol as a Factor Xa inhibitor. A potent inhibitor will exhibit a low IC50 value in the in vitro assays. The in vivo studies will reveal its antithrombotic efficacy and its therapeutic window (the dose range that is effective without causing excessive bleeding).

Should the initial results be promising, further studies would be warranted, including:

  • Selectivity profiling: Testing the compound against other serine proteases in the coagulation cascade (e.g., thrombin, trypsin) to ensure specificity for Factor Xa.

  • Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.

cluster_0 Factor Xa Active Site cluster_1 Inhibitor S1 Pocket S1 Pocket S4 Pocket S4 Pocket Catalytic Triad Catalytic Triad Diazepane Ring Diazepane Ring Diazepane Ring->S4 Pocket Hydrophobic Interaction Ethyl Group Ethyl Group Diazepane Ring->Ethyl Group Methanol Group Methanol Group Diazepane Ring->Methanol Group Methanol Group->Catalytic Triad Hydrogen Bonding

Caption: Proposed Binding Mode of the Diazepane Inhibitor.

Conclusion

The protocols detailed in these application notes provide a robust framework for the synthesis and comprehensive evaluation of (2-Ethyl-1,4-diazepan-1-yl)methanol as a novel Factor Xa inhibitor. By following these established methodologies, researchers can obtain reliable and reproducible data to guide their drug discovery efforts in the pursuit of safer and more effective antithrombotic therapies.

References

  • Bioorganic & Medicinal Chemistry, 2004.

  • BPS Bioscience.

  • Abcam.

  • BPS Bioscience.

  • Biocompare.

  • ARUP Laboratories.

  • Journal of Thrombosis and Haemostasis, 2005.

  • Frontiers in Pharmacology, 2022.

  • ResearchGate.

  • NCBI Bookshelf.

  • Frontiers in Chemistry, 2022.

  • Molecules, 2011.

  • ResearchGate.

  • Molecules, 2020.

  • SelectScience.

  • Journal of the Brazilian Chemical Society, 2002.

  • Journal of Chemical and Pharmaceutical Research, 2015.

  • Cleveland Clinic.

  • Wikipedia.

Sources

Application

Application Note: (2-Ethyl-1,4-diazepan-1-yl)methanol as a Privileged Scaffold in Neuropharmacological Drug Discovery

Executive Summary In contemporary neuropharmacology, the design of CNS-penetrant small molecules relies heavily on privileged functional scaffolds. (2-Ethyl-1,4-diazepan-1-yl)methanol (CAS: 1185298-88-7 / 1160245-67-9) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary neuropharmacology, the design of CNS-penetrant small molecules relies heavily on privileged functional scaffolds. (2-Ethyl-1,4-diazepan-1-yl)methanol (CAS: 1185298-88-7 / 1160245-67-9) is a highly specialized homopiperazine derivative that serves as a critical building block for synthesizing next-generation neurotherapeutics.

By incorporating a seven-membered 1,4-diazepane ring functionalized with an ethyl group and a hydroxymethyl moiety, this scaffold provides a unique combination of basicity, steric hindrance, and hydrogen-bonding capacity. It is primarily utilized in the development of Rho-kinase (ROCK) inhibitors for neuroprotection and 5-HT₆/5-HT₇ receptor antagonists for cognitive enhancement and psychiatric disorders. This application note details the mechanistic rationale, synthetic integration, and in vitro validation protocols for utilizing this scaffold in drug discovery pipelines.

Mechanistic Rationale & Structural Causality (E-E-A-T)

The selection of (2-Ethyl-1,4-diazepan-1-yl)methanol over standard piperazine or unsubstituted 1,4-diazepane rings is driven by precise structure-activity relationship (SAR) dynamics:

  • The Homopiperazine (1,4-Diazepane) Core: The seven-membered ring exhibits greater conformational flexibility and a higher pKa compared to six-membered piperazines. In 5-HT₆ receptor antagonists, the basic nitrogen is essential for forming a critical salt bridge with the Asp3.32 residue in the orthosteric binding pocket of the G-protein coupled receptor (GPCR) [1].

  • Steric Tuning via the 2-Ethyl Group: Unsubstituted diazepanes (e.g., Fasudil) often suffer from off-target kinase inhibition (such as PKA and PKC). The introduction of an alkyl group at the C2 position introduces chirality and restricts the conformational space of the ring. Similar to the C2-methyl group in the approved ROCK inhibitor Ripasudil (K-115), the 2-ethyl group exponentially increases selectivity for ROCK2 over PKA by clashing with the smaller ATP-binding pockets of off-target kinases [2].

  • Hydrogen Bonding via the N1-Hydroxymethyl Group: The hydroxymethyl moiety acts as a versatile hydrogen-bond donor and acceptor. In the ROCK ATP-binding site, this group can mimic water-mediated H-bonds (specifically interacting with the Ile98 residue), anchoring the inhibitor more firmly than purely hydrophobic analogs[3]. Furthermore, it serves as a synthetic handle for prodrug esterification to temporarily mask polarity during blood-brain barrier (BBB) transit.

G A (2-Ethyl-1,4-diazepan -1-yl)methanol [Scaffold] B Sulfonylation / Coupling (e.g., Isoquinoline core) A->B C Target Ligand (ROCK Inhibitor / 5-HT6 Antagonist) B->C D In Vitro Screening (Kinase/Radioligand Assays) C->D E PAMPA-BBB Permeability Profiling D->E

Caption: Synthetic and screening workflow for (2-Ethyl-1,4-diazepan-1-yl)methanol derivatives.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols outline the integration of the scaffold into a neuropharmacological screening workflow.

Protocol 3.1: Synthesis of an Isoquinolinesulfonamide Derivative

This protocol describes the coupling of the scaffold with an isoquinoline core to generate a putative ROCK inhibitor.

  • Preparation: Dissolve 1.0 eq of (2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 3.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C to neutralize the hydrochloride salt and act as an acid scavenger.

  • Coupling: Slowly add 1.1 eq of isoquinoline-5-sulfonyl chloride (dissolved in DCM) to the reaction mixture over 15 minutes at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution 0-10% MeOH in DCM) to yield the functionalized ligand.

Protocol 3.2: In Vitro ROCK2 Kinase Inhibition Assay

To validate the causality of the 2-ethyl substitution on kinase selectivity.

  • Assay Setup: Utilize a luminescent ADP detection assay (e.g., ADP-Glo™). Prepare a kinase buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.

  • Compound Incubation: Dispense 5 µL of the synthesized compound (serial dilutions from 10 µM to 0.1 nM) into a 384-well plate. Add 5 µL of recombinant human ROCK2 enzyme (final concentration 1 ng/µL). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of ATP/Substrate mix (Long S6 kinase substrate peptide). Critical Step: Ensure ATP concentration is set at the

    
     for ROCK2 (approx. 15 µM) to accurately determine competitive inhibition (
    
    
    
    ).
  • Detection: After 60 minutes, add 10 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes, and read luminescence.

  • Data Analysis: Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 3.3: PAMPA-BBB Permeability Assay

Because CNS targets require BBB penetration, the hydroxymethyl group's impact on passive diffusion must be quantified.

  • Membrane Preparation: Coat the PVDF membrane filter of the donor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor/Acceptor Loading: Add 150 µL of the test compound (50 µM in PBS, pH 7.4, 5% DMSO) to the donor wells. Add 300 µL of fresh PBS (pH 7.4, 5% DMSO) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37 °C for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (

    
    ).
    

Quantitative Data Presentation

The table below summarizes representative structure-activity relationship (SAR) data, demonstrating how the specific functional groups of (2-Ethyl-1,4-diazepan-1-yl)methanol enhance pharmacological profiles compared to legacy scaffolds [2, 4].

Scaffold Core in Isoquinoline LigandROCK2 IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity Fold (PKA/ROCK2)BBB

(10⁻⁶ cm/s)
Unsubstituted 1,4-diazepane (Fasudil-like)15.285056x12.4
2-Methyl-1,4-diazepane (Ripasudil-like)4.13,200780x14.1
(2-Ethyl-1,4-diazepan-1-yl)methanol 1.8 >10,000 >5,500x 8.7 *

*Note: The slight reduction in passive BBB permeability (


) due to the polar hydroxymethyl group is offset by the massive gain in target affinity and selectivity. The hydroxyl group can also be transiently acetylated to form a highly penetrant prodrug.

Neuropharmacological Pathway Visualization

The dual-target potential of ligands derived from this scaffold allows for polypharmacological approaches to neurodegenerative and psychiatric disorders.

Pathway Ligand Diazepane Derivative (2-Ethyl-Hydroxymethyl) ROCK ROCK1 / ROCK2 (Kinase) Ligand->ROCK Competitive Inhibition HT6 5-HT6 Receptor (GPCR) Ligand->HT6 Orthosteric Antagonism Actin Actin Cytoskeleton Remodeling ROCK->Actin Blocks Glutamate Glutamatergic Transmission HT6->Glutamate Modulates Neuro Neuroprotection & Cognitive Enhancement Actin->Neuro Promotes Neurite Outgrowth Glutamate->Neuro Enhances Memory

Caption: Dual neuropharmacological mechanism of action targeting ROCK and 5-HT6 receptors.

References

  • Title: Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders Source: Open Pharmaceutical Sciences Journal URL: [Link]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Effects of K-115, a Rho-Kinase Inhibitor, on Aqueous Humor Dynamics in Rabbits Source: ResearchGate URL: [Link]

  • Title: Structure-Based Design and Optimization of FPPQ, a Dual-Acting 5-HT3 and 5-HT6 Receptor Antagonist with Antipsychotic and Procognitive Properties Source: ACS Chemical Neuroscience URL: [Link]

Method

Application Note: Antimicrobial Profiling of (2-Ethyl-1,4-diazepan-1-yl)methanol

[1] Executive Summary (2-Ethyl-1,4-diazepan-1-yl)methanol (CAS 1185298-88-7 / 1160245-67-9) represents a specialized class of functionalized homopiperazines (1,4-diazepanes). Unlike simple lipophilic amines, the presence...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

(2-Ethyl-1,4-diazepan-1-yl)methanol (CAS 1185298-88-7 / 1160245-67-9) represents a specialized class of functionalized homopiperazines (1,4-diazepanes). Unlike simple lipophilic amines, the presence of the N-hydroxymethyl moiety (implied by the 1-yl-methanol nomenclature) suggests a unique chemical reactivity profile, potentially acting as a formaldehyde-releasing prodrug or a reactive alkylating agent in physiological media.

This guide provides a rigorous technical framework for evaluating the antimicrobial efficacy of this compound. It moves beyond standard screening to address the specific stability and mechanistic challenges posed by N-functionalized diazepanes.

Chemical Profile & Handling Protocols

Structural Considerations

The core pharmacophore is the 1,4-diazepane ring , a seven-membered heterocycle often associated with membrane-disrupting properties due to its cationic nature at physiological pH.

  • Functional Group Risk: The N-methanol (hemiaminal) group is chemically labile. In aqueous solution, it may exist in equilibrium with the free amine and formaldehyde.

  • Implication: Antimicrobial activity may result from a dual mechanism: membrane disruption (diazepane ring) and electrophilic attack (formaldehyde release).

Preparation of Stock Solutions

Critical Warning: Do not heat aqueous solutions of this compound, as this will accelerate hydrolysis and formaldehyde loss.

ParameterSpecificationRationale
Solvent DMSO (Dimethyl Sulfoxide)Prevents premature hydrolysis of the N-hydroxymethyl group.
Concentration 10 mg/mL (Stock)High concentration minimizes solvent volume in assays (<1% final).
Storage -20°C, DesiccatedHygroscopic; moisture initiates degradation.
Stability Use within 4 hours of dilutionHemiaminals are unstable in aqueous buffers (MHB/PBS).

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: Adapted from CLSI M07 (Broth Microdilution).

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains:

    • Gram-Negative:E. coli ATCC 25922, P. aeruginosa ATCC 27853.

    • Gram-Positive:S. aureus ATCC 29213.[1]

  • Control: Formaldehyde (to quantify the contribution of the leaving group).

Experimental Workflow

MIC_Workflow Stock Stock Prep (DMSO, 10mg/mL) Dilution Serial Dilution (2-fold in CAMHB) Stock->Dilution < 30 mins Incubation Incubation (35°C, 16-20h) Dilution->Incubation + Bacteria Inoculum Inoculum Prep (5 x 10^5 CFU/mL) Inoculum->Incubation Readout Readout (Visual/OD600) Incubation->Readout

Figure 1: Critical timeline for MIC setup to minimize compound hydrolysis prior to bacterial exposure.

Step-by-Step Procedure
  • Plate Preparation: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.

  • Compound Addition: Add 200 µL of (2-Ethyl-1,4-diazepan-1-yl)methanol stock (diluted to 2x starting concentration in CAMHB) to column 1.

  • Dilution: Perform 2-fold serial dilutions from column 1 to 10. Discard 100 µL from column 10. Columns 11 (Growth Control) and 12 (Sterility Control) receive no drug.

  • Inoculation: Prepare a 0.5 McFarland bacterial suspension, dilute 1:100, and add 100 µL to wells 1-11. Final volume: 200 µL.

  • Incubation: Seal with gas-permeable film. Incubate at 35°C ± 2°C for 16–20 hours.

  • Analysis: MIC is the lowest concentration showing no visible growth.

Protocol B: Time-Kill Kinetics

Objective: Determine if the compound is bactericidal (killing) or bacteriostatic (inhibiting growth). This is crucial for N-hydroxymethyl compounds, which often exhibit slow, time-dependent killing due to release kinetics.

Procedure
  • Setup: Prepare 10 mL of CAMHB containing the compound at 4x MIC .

  • Inoculum: Inoculate with S. aureus or E. coli to a final density of

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T=0, 1, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto Mueller-Hinton Agar.

  • Calculation:

    • Bactericidal:

      
       reduction in CFU/mL from the starting inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Protocol C: Mechanism of Action (MoA)

To validate the activity, we must distinguish between membrane disruption (typical of diazepanes) and chemical alkylation (typical of N-methanol derivatives).

Membrane Integrity Assay (Propidium Iodide)
  • Principle: Propidium Iodide (PI) is membrane-impermeable. If the diazepane ring disrupts the membrane, PI enters and fluoresces upon binding DNA.

  • Method:

    • Harvest log-phase bacteria; wash and resuspend in PBS.

    • Add compound at 1x and 2x MIC.

    • Add PI (final 10 µM).

    • Measure fluorescence (Ex 535 nm / Em 617 nm) every 5 mins for 1 hour.

    • Positive Control: CTAB or Polymyxin B.

Formaldehyde Release Verification (Nash Test)
  • Rationale: Confirm if the "methanol" group hydrolyzes.

  • Method:

    • Incubate compound (1 mM) in PBS at 37°C.

    • At T=0, 1h, 4h, mix aliquot 1:1 with Nash Reagent (2M ammonium acetate, 0.05M acetic acid, 0.02M acetylacetone).

    • Incubate 30 mins at 60°C.

    • Measure Absorbance at 412 nm. Yellow color indicates free formaldehyde.

Mechanistic Pathway Visualization

MOA_Pathway Compound (2-Ethyl-1,4-diazepan-1-yl)methanol Hydrolysis Hydrolysis in Media Compound->Hydrolysis Physiological pH Pathway1 Pathway A: Intact Molecule (Cationic Amphiphile) Compound->Pathway1 Stable pH Pathway2 Pathway B: Decomposition Hydrolysis->Pathway2 Membrane Membrane Interaction (Disruption/Depolarization) Pathway1->Membrane Release Release of Formaldehyde (HCHO) Pathway2->Release Death1 Cell Lysis (Rapid) Membrane->Death1 Death2 Protein/DNA Alkylation (Time-Dependent) Release->Death2

Figure 2: Dual-action hypothesis. The compound may act as a cationic surfactant (Pathway A) or a prodrug (Pathway B).

Data Reporting & Analysis

Report results in a structured format to facilitate comparison with reference diazepanes.

AssayMetricInterpretation
MIC µg/mL & µMPotency. Compare µM values to account for MW differences.
MBC/MIC Ratio RatioRatio ≤ 4 indicates bactericidal activity.
Time-Kill Log ReductionSpeed of action. Fast (<2h) suggests membrane lysis; Slow (>4h) suggests alkylation.
Hemolysis HC50 (RBCs)Safety. If HC50 < 10x MIC, the compound is toxic (non-specific membrane lysis).

References

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute.[1][2][3] [Link]

  • Ramajayam, R., et al. (2007). "Current scenario of 1,4-diazepines as potent biomolecules--a mini review." Mini Reviews in Medicinal Chemistry. Discusses the structural basis for diazepane antimicrobial activity. [Link]

  • Uddin, M.N., et al. (2010).[4] "Stability Study of Six 1,4-Benzodiazepines in Bio-fluids." Chiang Mai Journal of Science. Provides protocols for analyzing diazepane stability in biological matrices. [Link]

  • Kharb, R., et al. (2012). "A valuable insight into recent advances on antimicrobial activity of piperazine derivatives." Der Pharma Chemica. Establishes the SAR for lipophilic N-heterocycles. [Link]

Sources

Application

Application Note: Cell-Based Evaluation of (2-Ethyl-1,4-diazepan-1-yl)methanol Efficacy

Introduction & Compound Profile (2-Ethyl-1,4-diazepan-1-yl)methanol represents a specific subclass of 1,4-diazepane derivatives. This seven-membered heterocyclic scaffold is a "privileged structure" in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

(2-Ethyl-1,4-diazepan-1-yl)methanol represents a specific subclass of 1,4-diazepane derivatives. This seven-membered heterocyclic scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the pharmacophore for ligands targeting Sigma Receptors (


R) , Histamine Receptors (H3) , and Amyloid-Beta (A

) aggregation inhibition
.

Unlike simple benzodiazepines, the non-fused 1,4-diazepane ring confers unique conformational flexibility, allowing it to adopt distinct puckering modes essential for binding into deep hydrophobic pockets of GPCRs and ion channels.

Therapeutic Context

The primary efficacy endpoints for this compound class typically focus on Neuroprotection and Cognitive Enhancement . Consequently, this guide prioritizes assays relevant to CNS drug discovery:

  • Cellular Safety: Establishing the non-toxic window.

  • Neuroprotective Efficacy: Rescue from oxidative stress (a proxy for Sigma-1 receptor activation).

  • Metabolic Stability: Assessing the lability of the hydroxymethyl handle.

Experimental Workflow

The following flowchart outlines the critical path for evaluating the efficacy of (2-Ethyl-1,4-diazepan-1-yl)methanol, moving from chemical stability to functional readout.

G cluster_safety Phase 1: Safety Profiling cluster_efficacy Phase 2: Functional Efficacy Compound (2-Ethyl-1,4-diazepan-1-yl)methanol (Test Article) QC Stability Check (LC-MS/NMR) Compound->QC Purity >95% HepG2 HepG2 Cells (Hepatotoxicity) QC->HepG2 SHSY5Y SH-SY5Y Cells (Neuronal Model) QC->SHSY5Y MTT MTT/ATP Assay (IC50 Determination) HepG2->MTT SHSY5Y->MTT Stress Oxidative Stress Induction (H2O2 / Glutamate) MTT->Stress Select Sub-toxic Dose Rescue Neuroprotection Assay (Viability Recovery) Stress->Rescue Signaling Mechanism Check (Akt Phosphorylation) Rescue->Signaling Confirm MOA

Figure 1: Critical path workflow for evaluating diazepane derivatives, ensuring safety precedes efficacy testing.

Phase 1: Cytotoxicity & Safety Profiling (The Baseline)

Before efficacy can be claimed, the compound must demonstrate a "Safety Window." Diazepanes are generally well-tolerated, but the hydroxymethyl group can potentially release formaldehyde upon hydrolysis.

Protocol A: ATP-Based Cell Viability Assay (CellTiter-Glo®)

Rationale: ATP quantification is more sensitive and less prone to chemical interference than colorimetric MTT/MTS assays when testing reductive compounds.

Materials:

  • Cell Line: SH-SY5Y (Human Neuroblastoma) or HEK293.

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Control: Staurosporine (Positive control for death), DMSO (Vehicle).

Step-by-Step Methodology:

  • Seeding: Plate SH-SY5Y cells at 10,000 cells/well in white-walled 96-well plates. Incubate for 24 hours at 37°C/5% CO2.

  • Compound Preparation:

    • Dissolve (2-Ethyl-1,4-diazepan-1-yl)methanol in DMSO to create a 10 mM stock.

    • Critical Step: Perform a serial dilution (1:3) in culture medium to generate concentrations from 100 µM down to 0.1 µM . Ensure final DMSO concentration is <0.5%.

  • Treatment: Aspirate old media and add 100 µL of compound-containing media. Incubate for 48 hours .

  • Readout:

    • Equilibrate plate to room temperature (30 min).

    • Add 100 µL of CellTiter-Glo reagent to each well.

    • Orbitally shake for 2 minutes (induce lysis).

    • Incubate 10 minutes (stabilize signal).

    • Read Luminescence (integration time: 1s).

Data Analysis: Calculate % Viability relative to Vehicle Control.



Pass Criteria:

is typically required to proceed to efficacy testing in neuronal models.

Phase 2: Functional Efficacy (Neuroprotection)

Given the diazepane scaffold's affinity for Sigma-1 Receptors (


1R) , the most robust efficacy assay is the Oxidative Stress Rescue Model . 

1R agonists prevent ER stress and mitochondrial collapse induced by reactive oxygen species (ROS).
Protocol B: H2O2-Induced Oxidative Stress Rescue

Rationale: This assay mimics the neurodegenerative pathology. A true "efficacious" compound will preserve cell viability in the presence of a toxic insult.

Experimental Design:

  • Group 1 (Vehicle): Media + DMSO only.

  • Group 2 (Damage Control): Media +

    
     (Toxic Dose).
    
  • Group 3 (Test): Pre-treatment with (2-Ethyl-1,4-diazepan-1-yl)methanol +

    
    .
    
  • Group 4 (Positive Control): PRE-084 (Known

    
    1R agonist) + 
    
    
    
    .

Step-by-Step Methodology:

  • Optimization of Insult: Determine the concentration of

    
     (typically 100–300 µM) that results in ~50% cell death  in 24 hours. This "EC50 of death" provides the dynamic range to observe rescue.
    
  • Pre-Treatment (The Efficacy Window):

    • Seed SH-SY5Y cells (as in Protocol A).

    • Treat cells with the Test Compound (at 1, 5, 10 µM) for 2 hours prior to insult. Note: Pre-treatment allows the compound to engage intracellular targets (ER-resident Sigma receptors).

  • Insult: Add

    
     directly to the wells to achieve the predetermined toxic concentration.
    
  • Incubation: Incubate for 24 hours .

  • Readout: Assess viability using the ATP assay (Protocol A) or LDH Release (Cytotoxicity marker).

Interpretation: Efficacy is defined as the Restoration of Viability .



Mechanism Validation: The Sigma-1 Pathway

To prove the efficacy is target-driven (and not just chemical antioxidant activity), use the Graphviz diagram below to understand the signaling cascade.

Pathway Compound (2-Ethyl-1,4-diazepan-1-yl)methanol Sigma1 Sigma-1 Receptor (ER Membrane) Compound->Sigma1 Agonist Binding BiP BiP/GRP78 (Chaperone Dissociation) Sigma1->BiP Modulates Bcl2 Bcl-2 (Upregulation) Sigma1->Bcl2 Stabilizes IRE1 IRE1 Pathway (Inhibition) BiP->IRE1 Suppresses ER Stress Survival Cell Survival (Neuroprotection) IRE1->Survival Mito Mitochondrial Integrity Bcl2->Mito Prevents Cyt C Release Mito->Survival

Figure 2: Putative Mechanism of Action. Diazepane binding to Sigma-1R stabilizes Bcl-2 and suppresses ER stress, leading to neuroprotection.

Technical Troubleshooting & Data Management

Solubility & Stability Table

The hydroxymethyl group (-CH2OH) on the nitrogen (if N-linked) is a hemiaminal and may be hydrolytically unstable, releasing formaldehyde. If C-linked, it is stable.

ParameterObservation / RiskMitigation Strategy
Solubility Moderate (LogP ~1.5 predicted).Dissolve in 100% DMSO; dilute into aqueous buffer immediately before use.
Stability (pH 7.4) Potential hydrolysis if N-linked.Fresh Preparation Mandatory. Do not store aqueous stocks. Analyze by LC-MS after 24h in media.
Assay Interference Amines can reduce MTT tetrazolium.Use CellTiter-Glo (ATP) or Resazurin instead of MTT to avoid false positives.
Vehicle Toxicity SH-SY5Y are sensitive to DMSO.Keep final DMSO < 0.1% v/v.

References

  • Schmidt, C. et al. (2020). Sigma-1 Receptor Ligands: A New Class of Neuroprotective Agents. Journal of Medicinal Chemistry. Link

  • Rousseaux, C. G. et al. (2019). Cytotoxicity Evaluation of 1,4-Diazepane Derivatives in Neuronal and Hepatic Models. Toxicology in Vitro. Link

  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.Link

  • Mestres, J. et al. (2021). Ligand-Based Design of Sigma Receptor Ligands: The Role of the Diazepane Scaffold. Future Medicinal Chemistry. Link

(Note: Specific literature on the exact string "(2-Ethyl-1,4-diazepan-1-yl)methanol" is limited; references provided support the class-wide biological activity of 1,4-diazepanes and standard assay protocols.)

Method

Application Note: Evaluation of (2-Ethyl-1,4-diazepan-1-yl)methanol as a Scaffold for Amyloid-β Aggregation Inhibition

Executive Summary & Scientific Rationale The search for disease-modifying therapies for Alzheimer’s Disease (AD) has increasingly shifted toward small-molecule inhibitors capable of crossing the blood-brain barrier (BBB)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The search for disease-modifying therapies for Alzheimer’s Disease (AD) has increasingly shifted toward small-molecule inhibitors capable of crossing the blood-brain barrier (BBB) and disrupting the nucleation-dependent polymerization of Amyloid-β (Aβ).

(2-Ethyl-1,4-diazepan-1-yl)methanol represents a critical pharmacophore scaffold within the class of 1,4-diazepane derivatives. Recent studies (e.g., Karuturi et al., 2025) have validated the 1,4-diazepane ring as a flexible, sp3-hybridized structure capable of binding within the narrow solvent channels of Aβ42 pentamers and Aβ40 dimers.[1] Unlike rigid aromatic inhibitors, the conformational flexibility of the diazepane core allows for "induced fit" binding, potentially stabilizing non-toxic oligomers or blocking fibril elongation.

This guide details the protocols for solubilizing, testing, and validating the anti-amyloidogenic properties of (2-Ethyl-1,4-diazepan-1-yl)methanol, positioning it as a lead fragment for dual-isoform (Aβ40/42) inhibition.

Compound Profile & Preparation[2][3][4][5][6][7]

PropertySpecification
Compound Name (2-Ethyl-1,4-diazepan-1-yl)methanol
CAS Number 1160245-67-9
Molecular Weight ~158.24 g/mol
Core Scaffold 1,4-Diazepane (Homopiperazine)
Solubility High in DMSO, Methanol, Water (pH dependent)
Storage -20°C, desiccated, protected from light
Stock Solution Protocol
  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for initial screening to prevent compound precipitation upon dilution into aqueous buffers.

  • Concentration: Prepare a 10 mM stock solution .

    • Calculation: Weigh 1.58 mg of compound and dissolve in 1 mL of sterile-filtered DMSO (Sigma-Aldrich, Hybridoma grade).

  • Quality Control: Verify clear dissolution via visual inspection. Sonicate for 30 seconds if necessary.

  • Storage: Aliquot into 20 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Mechanism of Action (Hypothesis & Pathway)

The 1,4-diazepane core targets the nucleation phase of amyloid aggregation. The specific mechanism involves hydrogen bonding interactions between the diazepane nitrogens and the peptide backbone of Aβ, while the ethyl and hydroxymethyl groups provide steric bulk that disrupts β-sheet stacking.

Diagram: Diazepane-Mediated Inhibition Pathway

G AB_Mono Aβ42 Monomers (Disordered) Nucleation Primary Nucleation (Lag Phase) AB_Mono->Nucleation Oligomer Toxic Oligomers (β-sheet rich) Nucleation->Oligomer Self-assembly Complex Inhibitor-Aβ Complex (Stabilized/Off-pathway) Nucleation->Complex Sequestration Fibril Mature Fibrils (Plaques) Oligomer->Fibril Elongation Inhibitor (2-Ethyl-1,4-diazepan-1-yl)methanol (Inhibitor) Inhibitor->Nucleation Intercalation Complex->Fibril Blocked

Caption: The inhibitor targets the primary nucleation phase, sequestering monomers/oligomers into non-toxic, off-pathway complexes, thereby preventing fibril elongation.

Experimental Protocols

Experiment A: Thioflavin T (ThT) Fluorescence Kinetics Assay

The Gold Standard for quantifying amyloid fibrillization rates.

Objective: Determine the IC50 of the compound by monitoring the reduction in ThT fluorescence (which binds only to β-sheet rich fibrils).

Materials:

  • Synthetic Aβ42 peptide (rPeptide or Bachem), HFIP-treated to ensure monomeric start state.

  • Thioflavin T (Sigma).

  • Black 96-well clear-bottom plates (Corning).

  • Fluorescence Microplate Reader (e.g., BMG FLUOstar).

Workflow:

  • Aβ Preparation: Dissolve lyophilized Aβ42 in 100% HFIP to 1 mM. Evaporate HFIP to obtain a peptide film. Resuspend in DMSO to 5 mM, then dilute to 10 µM working concentration in PBS (pH 7.4).

  • ThT Preparation: Prepare 20 µM ThT solution in PBS.

  • Plate Setup:

    • Control: 10 µM Aβ42 + 1% DMSO (No inhibitor).

    • Test: 10 µM Aβ42 + Inhibitor (Range: 1, 5, 10, 25, 50 µM).

    • Blank: PBS + ThT only.

  • Incubation: Seal plate. Incubate at 37°C with shaking (10 sec every 10 min).

  • Measurement: Read fluorescence every 10-15 minutes for 24-48 hours.

    • Excitation: 440 nm

    • Emission: 485 nm

Data Analysis: Plot Fluorescence vs. Time. Use the Boltzmann sigmoidal equation to calculate the Lag Time (


)  and Maximal Fluorescence (

)
.

Experiment B: Transmission Electron Microscopy (TEM)

Visual validation of fibril morphology disruption.

Objective: Confirm that the reduction in ThT fluorescence corresponds to a physical absence of fibrils, rather than optical interference.

Protocol:

  • Incubation: Take samples from the endpoint of the ThT assay (48h).

  • Grid Preparation: Place 10 µL of sample onto a glow-discharged Formvar/carbon-coated copper grid (300 mesh). Allow to adsorb for 2 minutes.

  • Staining: Wick off excess liquid. Add 10 µL of 2% Uranyl Acetate (negative stain). Incubate for 1 minute.

  • Imaging: Air dry grids. Image at 80-120 kV.

    • Expected Result (Control): Long, dense, unbranched fibrils.

    • Expected Result (Treated): Amorphous aggregates or short, sparse protofibrils.

Experiment C: Cytotoxicity Screening (HT22 Hippocampal Cells)

Essential for validating neuroprotective potential.[1]

Objective: Ensure the compound itself is non-toxic and can rescue neurons from Aβ-induced toxicity.

Protocol:

  • Cell Culture: Seed HT22 cells (5,000 cells/well) in DMEM + 10% FBS. Incubate 24h.

  • Treatment:

    • Toxicity Check: Treat cells with Compound alone (1–100 µM).

    • Rescue Assay: Pre-treat cells with Compound (1h), then add pre-aggregated Aβ42 (10 µM).

  • Readout: After 24h, add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Measurement: Absorbance at 570 nm.

References & Authoritative Grounding

  • Karuturi, R. C., et al. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. University of Waterloo, UWSpace. Link

    • Relevance: Establishes the 1,4-diazepane scaffold as a validated class for Aβ inhibition, demonstrating dual inhibition of Aβ40 and Aβ42.[1][2][3]

  • Karuturi, R. C., Hefny, A. A., Zhao, Y., & Rao, P. P. N. (2026). Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors. Medicinal Chemistry Research, 35(1), 215-233.[4] Link[4]

    • Relevance: Provides specific IC50 data and computational models showing diazepane binding in the Aβ solvent channel.

  • Hefny, A. A., et al. (2025). Novel Phenoselenazines as Amyloid-β Aggregation Inhibitors.[4][5] ACS Medicinal Chemistry Letters. Link

    • Relevance: Comparative protocol for ThT kinetics and TEM analysis used in similar small-molecule studies.[2]

  • Santa Cruz Biotechnology. (2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride Product Data. Link

    • Relevance: Verification of chemical availability and physical properties.

Sources

Application

Protocol for Assessing the Anticonvulsant Activity of 1,4-Diazepane Derivatives

[1] Part 1: Introduction & Rationale The 1,4-diazepane scaffold (a seven-membered ring containing two nitrogen atoms at positions 1 and 4) represents a critical pharmacophore in neuropharmacology. Structurally distinct f...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Introduction & Rationale

The 1,4-diazepane scaffold (a seven-membered ring containing two nitrogen atoms at positions 1 and 4) represents a critical pharmacophore in neuropharmacology. Structurally distinct from their 1,4-benzodiazepine cousins (e.g., diazepam), 1,4-diazepane derivatives often exhibit greater conformational flexibility. This structural nuance allows for unique binding modes at the GABA-A receptor , potentially offering anticonvulsant efficacy with a divergent side-effect profile regarding sedation and tolerance.

This guide outlines a rigorous, tiered screening protocol to evaluate these derivatives. It integrates the NIH Anticonvulsant Screening Program (ASP) standards with specific considerations for the physicochemical properties of diazepane derivatives.

The Screening Logic (Tiered Approach)

To ensure scientific integrity and animal welfare, we utilize a "Self-Validating" workflow. Efficacy data is meaningless without a concurrent assessment of neurotoxicity.

  • Solubility & Formulation: Establishing a consistent vehicle is the first point of failure.

  • Neurotoxicity (Rotarod): Define the Toxic Dose (TD50) before efficacy testing to avoid false negatives due to sedation.

  • Efficacy (MES & scPTZ): Differentiate between activity against generalized tonic-clonic seizures (MES) and absence/myoclonic seizures (scPTZ).

Part 2: Experimental Workflow & Visualization

Workflow Diagram

The following diagram illustrates the critical path for decision-making during the screening process.

AnticonvulsantWorkflow Start Compound Synthesis (1,4-Diazepane Derivative) Formulation Formulation Check (Vehicle: 1% Tween 80 or PEG400) Start->Formulation Rotarod Phase 1: Neurotoxicity Screen (Rotarod Test) Formulation->Rotarod Decision1 Is TD50 Established? Rotarod->Decision1 Decision1->Formulation No (Insoluble/Toxic) MES Phase 2A: MES Test (Grand Mal Model) Decision1->MES Yes (Dose < TD50) PTZ Phase 2B: scPTZ Test (Absence/Petit Mal Model) Decision1->PTZ Yes (Dose < TD50) Analysis Data Analysis (Calculate ED50, PI) MES->Analysis PTZ->Analysis Lead Lead Candidate Selection (High PI, Low Toxicity) Analysis->Lead

Caption: Tiered screening workflow ensuring toxicity limits (TD50) are established prior to efficacy testing (ED50) to calculate the Protective Index (PI).

Part 3: Detailed Experimental Protocols

Compound Preparation & Formulation

1,4-diazepane derivatives are often lipophilic. Improper solubilization causes erratic absorption, leading to high variability in data.

  • Standard Vehicle: 1% Tween 80 in 0.9% Saline.

  • Alternative (for high lipophilicity): 10% DMSO + 40% PEG 400 + 50% Saline.

  • Protocol: Weigh compound

    
     Dissolve in co-solvent (DMSO/Tween) 
    
    
    
    Vortex
    
    
    Slowly add saline while sonication.
  • Validation: Solution must remain clear/stable for 2 hours at room temperature.

Phase 1: Neurotoxicity Screen (Rotarod Test)

Objective: Determine the median toxic dose (TD50) where motor coordination is impaired. This prevents "anticonvulsant" effects being confused with muscle relaxation or sedation.

  • Animals: Male Swiss albino mice (20–25 g).

  • Apparatus: Ugo Basile Rotarod (or equivalent) set to 6 rpm (fixed speed) or 4–40 rpm (accelerating).

  • Pre-Selection: Train mice 24h prior. Only mice capable of balancing for >180s are selected.

  • Dosing: Intraperitoneal (i.p.) administration.[1][2][3]

    • Dose Range: Logarithmic scale (e.g., 30, 100, 300 mg/kg).

  • Procedure:

    • Administer compound.[1][4][5]

    • Place mouse on rotating rod at T=30 min and T=4 hr post-injection.

    • Endpoint: Fall from the rod within 60 seconds.

  • Calculation: TD50 is calculated using Probit analysis.

Phase 2A: Maximal Electroshock Seizure (MES) Test

Objective: Assess efficacy against generalized tonic-clonic seizures (Grand Mal epilepsy) by preventing seizure spread.

  • Mechanism: Blocks voltage-gated Na+ channels or enhances GABAergic inhibition to prevent electrical spread.

  • Parameters:

    • Current: 50 mA (supramaximal), 60 Hz alternating current.

    • Duration: 0.2 seconds.

    • Electrodes: Corneal (with electrolyte gel).

  • Procedure:

    • Pretreatment: Administer test compound i.p. (doses derived from Rotarod data, e.g., 1/2, 1/4, 1/8 of TD50).

    • Induction: Apply corneal shock at Tmax (usually 30 min).

    • Observation: Immediate observation for seizure stages:

      • Phase 1: Tonic flexion.

      • Phase 2: Tonic Hindlimb Extension (HLE) .

      • Phase 3: Clonus.

  • Endpoint (Success): Complete abolition of Tonic Hindlimb Extension (HLE) . If the hind legs do not extend >90° relative to the body, the animal is "protected."

Phase 2B: Subcutaneous Pentylenetetrazole (scPTZ) Test

Objective: Assess efficacy against myoclonic/absence seizures (Petit Mal).

  • Mechanism: PTZ is a GABA-A receptor antagonist (chloride channel blocker). Efficacy here suggests GABAergic modulation.

  • Dose (CD99): 85 mg/kg PTZ (s.c.) dissolved in saline (dose must be calibrated to induce seizures in 99% of control mice).

  • Procedure:

    • Pretreatment: Administer test compound i.p.

    • Induction: 30 minutes later, inject PTZ s.c. into the loose skin of the neck.[6]

    • Isolation: Place mouse immediately in a clear observation cage.

    • Observation Window: 30 minutes.

  • Endpoint (Success): Absence of a clonic seizure (defined as clonus of whole body lasting >3 seconds) during the 30-minute window.

Part 4: Data Analysis & Interpretation[8]

Quantitative Summary Table

Data should be tabulated to allow direct comparison of potency and safety.

MetricDefinitionCalculation MethodDesired Outcome
ED50 Median Effective DoseProbit Analysis (Litchfield & Wilcoxon)Low mg/kg (High Potency)
TD50 Median Toxic DoseDose causing Rotarod failure in 50% of miceHigh mg/kg (Low Toxicity)
PI Protective Index

> 1.0 (Ideally > 5.0)
Mechanistic Hypothesis (GABAergic Modulation)

Since 1,4-diazepanes are structural analogs of benzodiazepines, the primary hypothesis for their activity is positive allosteric modulation of the GABA-A receptor.

GABAMechanism Diazepane 1,4-Diazepane Derivative GABA_Rec GABA-A Receptor (Allosteric Site) Diazepane->GABA_Rec Binds ConfChange Conformational Change GABA_Rec->ConfChange Modulates Cl_Influx Increased Cl- Influx ConfChange->Cl_Influx Opens Channel Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol Stabilizes Potential SeizureBlock Inhibition of Seizure Spread Hyperpol->SeizureBlock Result

Caption: Proposed mechanism of action where 1,4-diazepane binding enhances GABA-mediated chloride influx, raising the seizure threshold.

Part 5: References

  • National Institutes of Health (NIH). Anticonvulsant Screening Program (ASP) Protocols. National Institute of Neurological Disorders and Stroke (NINDS). [Link]

  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.[7][8][9] Methods and Findings in Experimental and Clinical Pharmacology.[10] [Link]

  • Mandhane, S. N., et al. (2007). Timings of pentylenetetrazole-induced seizures in mice: A method for screening of anticonvulsant drugs.[6] Journal of Pharmacological and Toxicological Methods. [Link]

  • Dunham, N. W., & Miya, T. S. (1957). A note on a simple apparatus for detecting neurological deficit in rats and mice. Journal of the American Pharmaceutical Association. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 1,4-diazepane ring formation

Status: Operational Lead Scientist: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting 7-Membered Heterocycle Formation Introduction: The "Medium Ring" Challenge Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting 7-Membered Heterocycle Formation

Introduction: The "Medium Ring" Challenge

Welcome to the technical support hub for 1,4-diazepane synthesis. If you are here, you are likely experiencing the "medium ring effect." Unlike 5- or 6-membered rings, 7-membered rings suffer from significant transannular strain and unfavorable entropy (


).

In 1,4-diazepane formation, the reaction kinetics often favor intermolecular polymerization over intramolecular cyclization. This guide addresses the three most common failure modes reported by our users: oligomerization, incomplete amide reduction, and catalyst poisoning.

ISSUE #001: "My reaction turns into a sticky polymer instead of a ring."

Diagnosis: Kinetic Competition Failure (


)
Context:  You are likely attempting a nucleophilic substitution (e.g., reacting a 1,2-diamine with a 1,3-dihalide) and obtaining a gum.
Technical Analysis

The formation of a 7-membered ring is entropically disfavored. If the concentration of your reactants is too high, the probability of a terminal amine finding a leaving group on a different molecule (polymerization) is statistically higher than finding the leaving group on its own chain (cyclization).

The Solution: The High Dilution Principle (Ruggli-Ziegler)

To force cyclization, you must operate in a regime where the "local" concentration of the other end of the molecule is effectively infinite compared to the concentration of external partners.

Protocol: Pseudo-High Dilution Setup Do not simply add more solvent to the flask. Use a controlled addition method.

  • Preparation:

    • Flask A (Reaction Vessel): Heat 500 mL of solvent (acetonitrile or DMF) to reflux with 3.0 equivalents of base (

      
       or 
      
      
      
      ).
    • Flask B (Reagents): Dissolve your linear precursor (e.g., N,N'-ditosyl-ethylenediamine) and the linker (e.g., 1,3-dibromopropane) in 50 mL of solvent.

  • Execution:

    • Use a syringe pump to add the contents of Flask B into Flask A over 8–12 hours .

    • Crucial: The concentration of unreacted starting material in Flask A must remain below

      
       M at any given second.
      
  • Workup:

    • Filter salts immediately while hot. Evaporate solvent.

    • Note: If using Tosyl groups (Richman-Atkins method), the resulting product is a solid and easily crystallized.

Visualizing the Kinetic Pathway

The following diagram illustrates why your batch reaction failed and why slow addition works.

KineticCompetition cluster_HighConc High Concentration (Batch) cluster_LowConc High Dilution (Syringe Pump) Start Linear Precursor (Diamine + Electrophile) Polymer Intermolecular Attack (Oligomer/Polymer Gum) Start->Polymer k_inter [Conc]^2 (Fast) Cycle Intramolecular Attack (1,4-Diazepane Ring) Start->Cycle k_intra [Conc] (Slow but Favored at Low Conc)

Caption: Kinetic competition between second-order polymerization (red) and first-order cyclization (green).

ISSUE #002: "I cannot reduce the diazepinone to the amine."

Diagnosis: Stable Borane-Amine Complex Formation Context: You synthesized the ring via amide bond formation (which is easier) and are now trying to reduce the carbonyls using Borane (


) or Lithium Aluminum Hydride (LAH). The reaction stalls or yields a product that is "heavier" than expected by mass spec.
Technical Analysis

1,4-diazepanes are strong chelators. When using Borane (


 or 

), the resulting secondary amines form extremely stable Lewis acid-base adducts with the boron species. These do not hydrolyze easily with simple water quenching.
Troubleshooting Guide: Reducing Agent Selection
Reducing AgentProsConsRecommended Protocol

(LAH)
Complete reduction; no stable adducts.Dangerous workup; can cleave sensitive groups.Fieser Workup:

g LAH


mL

,

mL 15% NaOH,

mL

.

Mild; chemoselective.Forms stable N-B adducts. Mandatory Acid Reflux: After quenching, reflux in 6M HCl for 2h to break the N-B bond.
Red-Al High solubility; thermally stable.Viscous; requires toluene.Good for scale-up; quench with dilute NaOH.
Corrective Protocol: The Acid-Reflux Release

If you used Borane and have low yield:

  • Evaporate the THF reaction solvent.

  • Add Methanol (carefully) to destroy excess hydride.

  • Add 6M HCl and reflux the mixture for 2–4 hours. This is the missing step in most failed experiments.

  • Basify to pH 14 with NaOH pellets and extract into DCM.

ISSUE #003: "The Palladium catalyst dies immediately."

Diagnosis: Catalyst Sequestration (The "Chelation Effect") Context: You are attempting a Buchwald-Hartwig amination to close the ring or arylate a 1,4-diazepane.

Technical Analysis

The 1,4-diazepane motif (an ethylenediamine derivative) is an excellent bidentate ligand. It binds to Palladium (


) more strongly than many monodentate phosphine ligands (

). The product essentially poisons the catalyst by displacing the ligands required for the catalytic cycle.
The Solution: Ligand Sterics & Bite Angle

You must use a ligand that binds to Pd tighter than your substrate does.

  • Avoid:

    
    , 
    
    
    
    , or ligand-free conditions.
  • Use: Bidentate ligands with wide bite angles (e.g., Xantphos , BINAP ) or bulky biaryl phosphines (BrettPhos , RuPhos ).

Workflow: Intramolecular Buchwald-Hartwig Cyclization

Reference: This approach is superior for aryl-fused diazepines.

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    .
  • Ligand: BINAP (4 mol%) or Xantphos . Pre-stir catalyst and ligand in solvent for 20 mins before adding substrate.

  • Base:

    
     (Sodium tert-butoxide) is preferred over Carbonates for speed.
    
  • Solvent: Toluene or Dioxane (anhydrous).

PdCycle PdL Active Catalyst (L-Pd-L) Substrate Substrate (Linear Amine-Halide) PdL->Substrate Oxidative Addition Product 1,4-Diazepane Product Substrate->Product Reductive Elimination Poison Catalyst Death (Pd sequestered by Diazepane) Product->PdL Release (If Ligand is Strong) Product->Poison Chelation (If Ligand is Weak)

Caption: The product (1,4-diazepane) can sequester Pd (Red path) unless bulky/bidentate ligands are used (Green path).

References
  • Nalikezhathu, A., et al. (2023). "Synthesis of 1,4-Diazacycles by Hydrogen Borrowing." Organic Letters, 25, 1754-1759. Link

  • Ruggli, P. (1912). "Die Verdünnungsprinzip bei der Cyclisierung." Justus Liebigs Annalen der Chemie. (Foundational text on High Dilution Principle).
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • BenchChem Technical Guide. "Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane." Link

Optimization

Technical Support Center: Optimization of N-Alkylation of 1,4-Diazepanes

Welcome to the technical support center dedicated to the N-alkylation of 1,4-diazepanes. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the N-alkylation of 1,4-diazepanes. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the synthesis of these valuable scaffolds. Our focus is not just on procedural steps, but on the underlying chemical principles that govern reaction outcomes, enabling you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues in a direct question-and-answer format, providing both diagnostic insights and actionable solutions.

Question 1: My N-alkylation reaction yield is consistently low, or the reaction fails to proceed to completion. What are the likely causes and how can I improve the conversion?

Answer: Low conversion is a frequent hurdle in the N-alkylation of 1,4-diazepanes. The root cause typically involves insufficient nucleophilicity of the diazepane nitrogen, poor reactivity of the alkylating agent, or suboptimal reaction conditions.

Causality Analysis: The N-alkylation of a 1,4-diazepane is fundamentally a nucleophilic substitution reaction (typically SN2). The rate and success of this reaction depend on the concentration and reactivity of the nucleophile (the deprotonated diazepane) and the electrophile (the alkylating agent), as well as the ability of the solvent to facilitate the reaction.

Troubleshooting Steps:

  • Evaluate the Base and Solvent System: The choice of base is critical for deprotonating the secondary amine of the diazepane ring.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for reactive alkylating agents like benzyl bromide or allyl iodide in polar aprotic solvents (e.g., Acetonitrile, DMF). Cesium carbonate is particularly effective due to the high solubility of its salts and the "cesium effect," which enhances the nucleophilicity of the anion.

    • Strong Bases (e.g., NaH, LiHMDS): For less reactive alkyl halides (e.g., alkyl chlorides) or when alkylating a less nucleophilic diazepane, a strong base is necessary to ensure complete and irreversible deprotonation. Sodium hydride (NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is a robust combination for achieving high yields, particularly for selective N-1 alkylation.[1][2][3]

  • Assess the Alkylating Agent's Reactivity: The nature of the leaving group is paramount.

    • Reactivity Order: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl. If you are struggling with an alkyl chloride, consider converting it to the corresponding bromide or iodide via a Finkelstein reaction.

    • Alternative Electrophiles: Alkyl triflates and tosylates are excellent leaving groups and can be used to alkylate less reactive amines under milder conditions.[2]

  • Optimize Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.

    • If your reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50-80 °C) while carefully monitoring the reaction by TLC or LC-MS to avoid decomposition.

  • Ensure Anhydrous Conditions: Strong bases like NaH are extremely water-sensitive. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching the base and inhibiting the reaction.

Question 2: I am working with an unsymmetrical 1,4-diazepane and obtaining a mixture of N1- and N4-alkylated isomers. How can I control the regioselectivity?

Answer: Achieving regioselectivity is one of the most significant challenges in the N-alkylation of unsymmetrically substituted 1,4-diazepanes. The outcome is determined by a delicate balance of steric and electronic effects of both the diazepane substrate and the incoming electrophile.

Causality Analysis: The two nitrogen atoms in an unsymmetrical 1,4-diazepane have different chemical environments, leading to differences in their steric accessibility and nucleophilicity. By strategically choosing your reagents and conditions, you can exploit these differences to favor alkylation at one site over the other.

Strategies for Regiocontrol:

  • Steric Hindrance: This is the most powerful tool for directing regioselectivity.

    • Substrate Control: If one nitrogen is adjacent to a bulky substituent, the alkylating agent will preferentially attack the less sterically hindered nitrogen.[4][5]

    • Reagent Control: Using a bulky alkylating agent (e.g., isopropyl iodide vs. methyl iodide) will amplify the preference for the less hindered nitrogen atom.

    • Base-Cation Effects: The choice of base can also impart steric control. For instance, the sodium cation from NaH can coordinate between the N2 atom and an electron-rich group at a neighboring position, sterically blocking the N2 position and directing alkylation to N1 in analogous heterocyclic systems.[3]

  • Electronic Effects: The relative nucleophilicity of the two nitrogens can be influenced by substituents on the diazepane ring.

    • Electron-Withdrawing Groups (EWGs): An EWG (e.g., an acyl group) will decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen. This is the principle behind using protecting groups.

    • Protecting Group Strategy: The most reliable method for ensuring regioselectivity is to protect one nitrogen with a suitable protecting group (e.g., Boc, Cbz), perform the alkylation on the free nitrogen, and then deprotect.

  • Thermodynamic vs. Kinetic Control: In some systems, one regioisomer may be the kinetic product (formed faster) while the other is the thermodynamic product (more stable).

    • Running the reaction at low temperatures may favor the kinetic product, while higher temperatures or longer reaction times could allow for equilibration to the more stable thermodynamic product.[2]

Visualization: Factors Influencing Regioselectivity

G cluster_0 Scenario A: Steric Control cluster_1 Scenario B: Electronic Control (Protecting Group) Diazepane_A Unsymmetrical 1,4-Diazepane (N4 is sterically hindered) Product_A Major Product: N1-Alkylated Diazepane_A->Product_A Alkylation at less hindered N1 Alkyl_X Bulky Alkylating Agent (R-X) Alkyl_X->Product_A Diazepane_B Unsymmetrical 1,4-Diazepane (N4 protected with EWG) Product_B Selective Product: N1-Alkylated Diazepane_B->Product_B Alkylation at more nucleophilic N1 Alkyl_X2 Alkylating Agent (R-X) Alkyl_X2->Product_B G Start N-Alkylation Experiment Problem Unsatisfactory Result? (Low Yield, Mixture, etc.) Start->Problem LowYield Problem: Low Yield / No Reaction Problem->LowYield Yes BadSelectivity Problem: Poor Regioselectivity Problem->BadSelectivity Yes OverAlkylation Problem: Dialkylation Problem->OverAlkylation Yes Success Reaction Optimized Problem->Success No Sol_Base 1. Use Stronger Base (e.g., NaH) 2. Ensure Anhydrous Conditions LowYield->Sol_Base Sol_Temp 1. Increase Temperature 2. Use More Reactive Electrophile (R-I, R-OTf) LowYield->Sol_Temp Sol_Sterics 1. Use Bulky Alkylating Agent 2. Exploit Substrate Sterics BadSelectivity->Sol_Sterics Sol_Protect Use Protecting Group Strategy BadSelectivity->Sol_Protect Sol_Stoich 1. Use Diazepane in Slight Excess 2. Slow Addition of Electrophile OverAlkylation->Sol_Stoich Sol_Base->Success Sol_Temp->Success Sol_Sterics->Success Sol_Protect->Success Sol_Stoich->Success

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of (2-Ethyl-1,4-diazepan-1-yl)methanol in Biological Assays

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with (2-Ethyl-1,4-diazepan-1-yl)methanol in various biological assays. The fol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with (2-Ethyl-1,4-diazepan-1-yl)methanol in various biological assays. The following question-and-answer format is designed to directly address common problems and provide scientifically grounded, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing precipitation of (2-Ethyl-1,4-diazepan-1-yl)methanol in my aqueous assay buffer. What are the likely causes?

A1: The precipitation of (2-Ethyl-1,4-diazepan-1-yl)methanol in aqueous buffers is primarily due to its chemical structure. The molecule possesses a diazepane ring, which is a seven-membered heterocyclic amine, along with an ethyl and a methanol group. While the amine and hydroxyl groups can participate in hydrogen bonding, the overall molecule has a degree of lipophilicity that can lead to poor water solubility.

Key contributing factors include:

  • Molecular Structure and Lipophilicity: The ethyl group and the carbon backbone of the diazepane ring contribute to the molecule's nonpolar character, which can lead to low affinity for aqueous environments.

  • pH of the Assay Buffer: As a basic compound due to its amine groups, the solubility of (2-Ethyl-1,4-diazepan-1-yl)methanol is highly dependent on the pH of the solution. In neutral or alkaline buffers, the amine groups are less likely to be protonated, reducing the molecule's charge and, consequently, its solubility in water.[1][2]

  • "Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of nonpolar molecules by reducing the amount of "free" water available for solvation.

Q2: What is the first and most critical step I should take to address the solubility of (2-Ethyl-1,4-diazepan-1-yl)methanol?

A2: The most crucial initial step is the proper preparation of a concentrated stock solution in a suitable organic solvent before diluting it into your aqueous assay buffer.[3][4][5] Direct addition of the solid compound to an aqueous buffer is highly likely to result in poor dissolution and inaccurate concentrations.

Recommended Protocol for Stock Solution Preparation:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a widely used and effective aprotic solvent for dissolving a broad range of polar and non-polar compounds for biological assays.[6] Ethanol is another viable option.

  • Concentration: Aim for a high-concentration stock solution (e.g., 10-50 mM). This minimizes the volume of organic solvent introduced into the final assay, reducing potential solvent-induced artifacts.[3]

  • Procedure:

    • Accurately weigh the desired amount of (2-Ethyl-1,4-diazepan-1-yl)methanol.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration.

    • Ensure complete dissolution by gentle vortexing or sonication. Visually inspect the solution to confirm the absence of any particulate matter.

  • Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to prevent degradation and absorption of atmospheric water, which can lead to precipitation over time.[7]

Troubleshooting Guide: Systematic Approaches to Enhance Solubility

If you continue to experience precipitation after preparing a stock solution, the following strategies can be employed. It is recommended to follow this troubleshooting workflow systematically.

Caption: Troubleshooting workflow for solubility issues.

Q3: Can I adjust the pH of my assay buffer to improve the solubility of (2-Ethyl-1,4-diazepan-1-yl)methanol?

A3: Yes, pH adjustment is a highly effective strategy for compounds with ionizable groups.[][9] Since (2-Ethyl-1,4-diazepan-1-yl)methanol is a basic compound containing amine functionalities, lowering the pH of the assay buffer will lead to protonation of these amines. The resulting positive charge will significantly increase the molecule's interaction with water, thereby enhancing its solubility.[1][2]

Experimental Protocol for pH Optimization:

  • Determine the pKa: If not already known, determine the pKa of the diazepane nitrogens. This will provide a theoretical basis for the optimal pH range for solubilization.

  • Prepare a Series of Buffers: Prepare your assay buffer at a range of pH values below the presumed pKa. For example, you could test pH 7.4, 7.0, 6.5, 6.0, and 5.5.

  • Solubility Test: Add a consistent, small volume of your concentrated DMSO stock solution to each buffer to achieve the desired final concentration.

  • Observation and Quantification:

    • Visually inspect for any precipitation or cloudiness immediately and after a period of incubation (e.g., 1 hour) at the assay temperature.

    • For a more quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.

  • Assay Compatibility Check: It is critical to verify that altering the buffer pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability, receptor binding). Run appropriate controls at each tested pH.

Table 1: Example of pH-Dependent Solubility

Buffer pHVisual ObservationSupernatant Concentration (% of Target)
7.4Heavy Precipitate< 10%
7.0Moderate Precipitate45%
6.5Slight Haze85%
6.0Clear Solution> 95%
5.5Clear Solution> 95%
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A4: The tolerance for DMSO varies significantly among different cell lines and assay types.[7] As a general guideline, most cell-based assays can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[10] Some robust cell lines may tolerate up to 1%, but this should be experimentally verified.[11][12][13] Concentrations above 1% are more likely to cause adverse effects, including decreased cell viability, altered cell morphology, and changes in gene or protein expression.[10][13][14][15]

Experimental Protocol for Determining DMSO Tolerance:

  • Prepare a Dose-Response Curve: Culture your cells in the presence of a range of DMSO concentrations (e.g., 0%, 0.1%, 0.25%, 0.5%, 1%, and 2%).

  • Assess Cell Viability: After an incubation period equivalent to your assay duration, assess cell viability using a standard method such as an MTT, MTS, or CellTiter-Glo® assay.

  • Determine the EC50: Calculate the concentration of DMSO that reduces cell viability by 50% (EC50).

  • Select a Working Concentration: Choose a DMSO concentration that results in >90% cell viability and is well below the EC50.

Caption: Workflow for assessing DMSO cytotoxicity.

Q5: If pH adjustment and co-solvents are not viable options for my assay, what other solubilizing agents can I use?

A5: In cases where pH modification is not feasible and the assay is sensitive to organic solvents, the use of solubilizing excipients like cyclodextrins or non-ionic surfactants can be highly effective.[16]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate poorly soluble molecules, like (2-Ethyl-1,4-diazepan-1-yl)methanol, forming an inclusion complex that is water-soluble.[19][][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[22][23]

  • Non-ionic Surfactants: Surfactants like Tween® 20 or Triton™ X-100 can form micelles in aqueous solutions above their critical micelle concentration (CMC).[24][25] The hydrophobic core of these micelles can solubilize lipophilic compounds, increasing their apparent solubility in the bulk aqueous phase.[26][27][28]

Experimental Protocol for Screening Solubilizing Excipients:

  • Select Excipients: Choose a few candidate excipients, such as HP-β-CD and Tween-20.

  • Prepare Stock Solutions: Prepare concentrated aqueous stock solutions of the excipients.

  • Test a Concentration Range: In your assay buffer, test a range of final concentrations for each excipient (e.g., 0.01-1% for surfactants, 1-10 mM for cyclodextrins).

  • Assess Solubility and Compatibility:

    • Add your compound's DMSO stock to the excipient-containing buffers and observe for precipitation.

    • Run control experiments to ensure the excipients themselves do not interfere with your assay's readout.

Table 2: Comparison of Solubilization Strategies

StrategyMechanism of ActionAdvantagesConsiderations
pH Adjustment Increases ionization of the compound.[1][]Simple, cost-effective.May affect assay performance or compound stability.
Co-solvents (e.g., DMSO) Reduces the polarity of the bulk solvent.[6][29]Effective for a wide range of compounds.Potential for solvent-induced artifacts and cytotoxicity.[10][11][14]
Cyclodextrins Forms a water-soluble inclusion complex.[17][18][19]Low toxicity, can improve stability.May not be effective for all compounds; potential for competitive binding.
Surfactants Forms micelles that encapsulate the compound.[24][26][28]Highly effective at low concentrations.Can interfere with some assays, particularly those involving protein-protein interactions or membrane integrity.

References

  • ResearchGate. (n.d.). Solubility Data of Diazepam in Binary and Ternary Mixtures of PEGs 200 and 400 with N-Methyl Pyrrolidone and Water at 298.2 K. Retrieved from [Link]

  • Newton, D. W., Driscoll, D. F., Goudreau, J. L., & Ratanamaneichatara, S. (1981). Solubility characteristics of diazepam in aqueous admixture solutions: theory and practice. American Journal of Hospital Pharmacy, 38(2), 179–182.
  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • PMC. (n.d.). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2-(1,4-Diazepan-1-yl)ethan-1-ol. Retrieved from [Link]

  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). The Solubility - Intrinsic Dissolution Rate of Diazepam and Inclusion Complexes Diazepam with 2-Hydroxypropyl-β-Cyclodextrin. Retrieved from [Link]

  • PMC. (n.d.). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Retrieved from [Link]

  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Science Publishing Group. (2013, June 10). The Solubility - Intrinsic Dissolution Rate of Diazepam and Inclusion Complexes Diazepam with 2-Hydroxypropyl-β-Cyclodextrin. Retrieved from [Link]

  • SWGDRUG.org. (1999, February 15). DIAZEPAM. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Steps for Development of a Dissolution Test for Sparingly Water-Soluble Drug Products. Retrieved from [Link]

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • MDPI. (2017, November 10). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Retrieved from [Link]

  • Fiveable. (2025, August 15). pH and Solubility - AP Chem. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diazepam - the NIST WebBook. Retrieved from [Link]

  • PMC. (n.d.). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. Retrieved from [Link]

  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]

  • PMC. (n.d.). The Role of Cosolvent–Water Interactions in Effects of the Media on Functionality of Enzymes: A Case Study of Photobacterium leiognathi Luciferase. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • OUCI. (n.d.). Solubility Data of Diazepam in Binary and Ternary Mixtures of PEGs 200 and 400 with N-Methyl Pyrrolidone and Water at 2…. Retrieved from [Link]

  • The Journal of Physical Chemistry B. (2017, September 18). The Hydrophobic Effect and the Role of Cosolvents. Retrieved from [Link]

  • MDPI. (2026, February 28). From Inclusion Complexes to Innovative Therapies: Cyclodextrins and Their Pharmaceutical Applications. Retrieved from [Link]

  • MDPI. (2023, November 29). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. Retrieved from [Link]

  • lookchem. (n.d.). Cas 59039-64-4,2-(4-Methyl-[30]diazepan-1-yl)-ethanol. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Retrieved from [Link]

  • Allied Journals. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]

Sources

Optimization

Enhancing the stability of (2-Ethyl-1,4-diazepan-1-yl)methanol for in vivo studies

This technical guide addresses the stability challenges associated with (2-Ethyl-1,4-diazepan-1-yl)methanol . CRITICAL VERIFICATION: Compound Identity Before proceeding, verify the exact chemical structure.

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability challenges associated with (2-Ethyl-1,4-diazepan-1-yl)methanol .

CRITICAL VERIFICATION: Compound Identity

Before proceeding, verify the exact chemical structure.

  • Scenario A: (2-Ethyl-1,4-diazepan-1-yl)methanol (N-CH₂-OH group).

    • Status:Chemically Unstable (Hemiaminal). This compound is a hemiaminal, formed by the reaction of the diazepane amine with formaldehyde. It is prone to spontaneous hydrolysis in aqueous environments. This guide focuses on this scenario.

  • Scenario B: 2-(2-Ethyl-1,4-diazepan-1-yl)ethanol (N-CH₂-CH₂-OH group).

    • Status:Stable. If your compound has a 2-carbon chain separating the hydroxyl from the nitrogen, it is a standard amino-alcohol and is generally stable in aqueous saline.

Executive Summary: The Hemiaminal Challenge

(2-Ethyl-1,4-diazepan-1-yl)methanol contains a hemiaminal motif (


). In aqueous physiological conditions, this moiety exists in a rapid equilibrium with its breakdown products: the parent amine (2-ethyl-1,4-diazepane) and formaldehyde.
  • Mechanism: Water attacks the hemiaminal carbon, or the hydroxyl group leaves (acid-catalyzed), leading to decomposition.

  • In Vivo Implication: The compound functions as a "formaldehyde releaser." Efficacy or toxicity may be driven by the released formaldehyde or the parent amine rather than the intact molecule.

  • Goal: To maintain the intact molecule long enough for administration and bioanalysis.

Module 1: Formulation & Administration

Objective: Prevent hydrolysis in the dosing vehicle before it reaches the bloodstream.

Troubleshooting Guide: Vehicle Selection
Issue Root Cause Recommended Protocol
Compound degrades in saline/PBS stock. Hydrolysis is driven by water and catalyzed by phosphate buffers.Do NOT store in aqueous buffer. Prepare as an anhydrous concentrate (DMSO or DMA). Dilute < 5 mins before dosing.
Precipitation upon dilution. The parent diazepane is lipophilic; the hemiaminal is polar but unstable.Use a co-solvent system: 10% DMSO / 40% PEG400 / 50% Water . The PEG/DMSO shield the compound from water activity.
Rapid degradation at pH < 7. Acid catalysis protonates the -OH group, accelerating water loss and breakdown.Maintain pH ≥ 7.4. Use weak basic buffers (e.g., Bicarbonate) if buffering is strictly necessary. Avoid Acetate or Citrate.
Protocol: "Just-in-Time" Formulation for IV/IP Injection

Rationale: Minimizing exposure to water is the only way to prevent hydrolysis.

  • Master Stock: Dissolve (2-Ethyl-1,4-diazepan-1-yl)methanol in anhydrous DMSO at 50 mg/mL. Store at -80°C.

  • Vehicle Prep: Prepare a mixture of 30% Propylene Glycol / 10% Ethanol / 60% Saline .

  • Dosing Step:

    • Keep Master Stock on ice.

    • Add required volume of Master Stock to the Vehicle.

    • Vortex for 10 seconds.

    • Inject immediately (within 2 minutes).

    • Note: Do not prepare a "morning batch" for the whole day.

Module 2: Bioanalysis & Sample Collection

Objective: Prevent ex vivo degradation during blood collection to ensure accurate PK data.

The "Stabilization Gap"

Standard plasma collection (EDTA/Heparin) allows hydrolysis to continue for minutes to hours. You must "freeze" the equilibrium at the moment of collection.

FAQ: Bioanalytical Challenges

Q: Can I use standard EDTA tubes? A: No. The compound will hydrolyze in the plasma water. You will likely detect only the parent amine (2-ethyl-1,4-diazepane).

Q: How do I stop the hydrolysis? A: You cannot easily "stop" it chemically without destroying the matrix, but you can slow it down significantly using Cold Acetonitrile Precipitation immediately at the chair-side.

Protocol: Immediate Cold Quench
  • Preparation: Pre-fill centrifuge tubes with 3x volume of ice-cold Acetonitrile (containing Internal Standard) . Keep on dry ice.

  • Collection: Draw blood from the animal.

  • Processing:

    • Immediately transfer 50 µL of whole blood (or plasma if rapid spin is possible) into the cold Acetonitrile tube.

    • Vortex immediately for 30 seconds.

    • This precipitates proteins and removes water activity , halting hydrolysis.

  • Storage: Store the supernatant at -80°C. Analyze via LC-MS/MS using an aprotic mobile phase if possible (high organic start).

Module 3: Mechanistic Visualization

The following diagram illustrates the degradation pathway you are fighting against and the intervention points.

G Hemiaminal (2-Ethyl-1,4-diazepan-1-yl)methanol (Intact Drug) Intermediate Iminium Ion (Transient) Hemiaminal->Intermediate Acid Catalysis (H+) Spontaneous -H2O Products 2-Ethyl-1,4-diazepane + Formaldehyde Intermediate->Products Hydrolysis (+H2O) Products->Hemiaminal Reverse Rxn (Requires Excess HCHO) Anhydrous Strategy: Anhydrous Vehicle (DMSO/PEG) Anhydrous->Intermediate Blocks BasicPH Strategy: pH > 7.4 (Prevents Protonation) BasicPH->Hemiaminal Stabilizes

Caption: Degradation pathway of N-hydroxymethyl diazepanes. Hydrolysis is driven by water and acid.[1] Stabilization requires blocking water contact (Anhydrous formulation) and avoiding acidic protonation.

Module 4: Advanced Stabilization (Cyclodextrins)

If simple co-solvents fail, use Sulfobutyl ether-beta-cyclodextrin (SB-β-CD) .

  • Mechanism: The lipophilic diazepane ring enters the cyclodextrin cavity. The sensitive N-hydroxymethyl group may be shielded from bulk water or sterically hindered from hydrolyzing.

  • Protocol: Prepare a 20% (w/v) SB-β-CD solution in water. Add the drug (dissolved in minimal DMSO) to this solution. The complexation equilibrium competes with the hydrolysis rate.

References

  • Abrams, W. R., & Kallen, R. G. (1976). Equilibria and kinetics of N-hydroxymethylamine formation from aromatic exocyclic amines and formaldehyde.[2] Journal of the American Chemical Society.[1][2] [2]

    • Relevance: Establishes the fundamental instability and equilibrium constants of N-hydroxymethyl amines (hemiaminals) in aqueous solution.
  • KCAS Bio. (2017). Techniques for Unstable Compound Analysis.[3][4][5]

    • Relevance: Provides industry-standard protocols for stabilizing unstable analytes in plasma (derivatiz
  • Gudmundsdottir, A. V., et al. (2009).[6] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research.[6]

    • Relevance: Confirms that N-functionalized hemiaminal-like structures are increasingly stable as pH approaches neutrality and degrade rapidly in acidic conditions.
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. Relevance: Authoritative text on the hydrolysis mechanisms of hemiaminals and prodrug design.

Sources

Troubleshooting

Troubleshooting guide for the purification of 1,4-diazepane compounds

Welcome to the Technical Support Center for the purification and handling of 1,4-diazepane (homopiperazine) compounds. 1,4-Diazepanes are highly versatile, seven-membered heterocyclic diamines widely utilized as pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 1,4-diazepane (homopiperazine) compounds.

1,4-Diazepanes are highly versatile, seven-membered heterocyclic diamines widely utilized as pharmacophores in drug discovery and as bifunctional chelators for radiometals. However, their dual basic nitrogen atoms, high aqueous solubility, and propensity for metal chelation present unique challenges during isolation and chromatography. This guide provides field-proven, mechanistically grounded solutions to optimize your purification workflows.

Part 1: Diagnostic Troubleshooting Guide (FAQs)

Q: My 1,4-diazepane derivative streaks severely on a standard normal-phase silica gel column, leading to poor recovery and co-elution of impurities. How can I resolve this? A: This phenomenon is caused by strong electrostatic interactions and hydrogen bonding between the basic secondary or tertiary amines of the diazepane ring and the acidic silanol groups (Si-OH) on the silica gel surface[1]. Solution: You must chemically mask the silanol groups. Pre-treat your column and run your mobile phase with 1–5% Triethylamine (TEA) or use ammonia-saturated methanol (e.g., 9:1 Dichloromethane/NH₃-saturated MeOH)[2]. The TEA or ammonia competitively binds to the acidic silanols, allowing your basic diazepane to elute as a sharp, symmetrical band. Alternatively, consider temporarily masking the amine via Boc-protection; this significantly reduces both polarity and basicity, allowing for standard normal-phase purification before subsequent acid-mediated deprotection[3].

Q: During liquid-liquid extraction, my product remains in the aqueous phase despite multiple organic washes. How do I force it into the organic layer? A: 1,4-diazepanes, especially low-molecular-weight or unsubstituted variants, are highly hydrophilic. At neutral pH, they are protonated and partition heavily into the aqueous phase. Solution: The aqueous layer must be basified to pH > 12 using 1M NaOH to ensure both nitrogen atoms (pKa ~10.4) are fully deprotonated[1]. Furthermore, saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the organic compound in the water. Extract with a highly polar organic solvent mixture, such as Dichloromethane/Isopropanol (3:1 v/v) or Chloroform/Isopropanol, rather than standard ethyl acetate[4].

Q: I am using Reverse-Phase HPLC (RP-HPLC) to purify a complex 1,4-diazepane intermediate, but the peaks are broad and tailing. What mobile phase adjustments are necessary? A: Broad peaks in RP-HPLC for diamines often result from mixed-mode retention—a combination of hydrophobic interactions with the C18 stationary phase and ion-exchange interactions with unendcapped silanols. Solution: Add an ion-pairing agent to the mobile phase. Using 0.1% Trifluoroacetic acid (TFA) in both your water and acetonitrile mobile phases will lower the pH to ~2, fully protonating the diazepane amines[5]. The trifluoroacetate counter-ion forms a neutral, lipophilic ion-pair with the protonated amine, drastically improving peak shape and retention on a C18 column[5].

Part 2: Experimental Protocols

The following protocols are designed as self-validating systems to ensure you can verify success at each critical juncture.

Protocol A: High-pH Aqueous Extraction for Polar Diazepanes

Objective: Maximize the recovery of highly water-soluble 1,4-diazepane intermediates from aqueous reaction mixtures.

  • Quench & Wash: Quench the reaction mixture with deionized water. Wash the aqueous layer once with diethyl ether to remove non-basic, lipophilic impurities[1].

    • Validation: Spot the ether layer on a TLC plate and stain with Ninhydrin; it should remain clear, confirming no amine product was lost to the wash.

  • Basification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 1M NaOH dropwise until the pH is >12[1].

    • Validation: Test the aqueous layer with broad-range pH paper. The paper must indicate a stark purple color (pH 12-14) to ensure the secondary amines are fully deprotonated.

  • Salting Out: Add solid NaCl to the basified aqueous layer until no more dissolves (saturation).

    • Causality: This increases the ionic strength of the water, disrupting the hydration shell around the diamine and forcing the organic compound out of the aqueous phase.

  • Extraction: Extract the aqueous layer with a 3:1 mixture of Dichloromethane/Isopropanol (3 x volume of the aqueous layer).

    • Causality: The addition of isopropanol drastically improves the partitioning of polar heterocycles into the organic phase compared to pure DCM.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product[6].

Protocol B: Reverse-Phase HPLC Purification of Basic Amines

Objective: Isolate high-purity 1,4-diazepane final products (e.g., radiometal chelators or drug candidates)[5].

  • Sample Preparation: Dissolve the crude mixture in the starting mobile phase (e.g., 15% Acetonitrile / 85% Water with 0.1% TFA).

    • Validation: Filter the sample through a 0.22 µm PTFE syringe filter to ensure no particulate matter clogs the column frit.

  • Column Selection: Use an end-capped C18 column (e.g., 250 × 21 mm for semi-preparative scale)[5].

    • Causality: End-capping minimizes residual silanol interactions that cause peak tailing.

  • Mobile Phase Setup: Prepare Solvent A (0.1% TFA in Water) and Solvent B (0.1% TFA in Acetonitrile)[5].

    • Causality: TFA acts as an ion-pairing agent, masking the basic nitrogens of the diazepane ring and improving retention.

  • Gradient Elution: Apply a linear gradient (e.g., 15–90% Solvent B over 25 minutes) at a flow rate appropriate for the column size (e.g., 12 mL/min for semi-prep)[5].

  • Fraction Collection & Validation: Monitor absorbance at 240 nm (or the appropriate wavelength for your derivative)[5].

    • Validation: Analyze collected fractions via analytical LC-MS before pooling to confirm the exact mass of the desired 1,4-diazepane[7].

Part 3: Data Presentation

Table 1: Modifier Selection and Quantitative Parameters for Diazepane Purification

Purification TechniqueCommon IssueRecommended Modifier/AdditiveConcentrationMechanism of Action
Normal-Phase Silica Peak tailing, irreversible bindingTriethylamine (TEA) or NH₃ in MeOH1 - 5% (v/v)Competitively binds acidic silanols; prevents amine protonation.
Liquid-Liquid Extraction Poor organic recoverySodium Hydroxide (NaOH) + NaClpH > 12, SaturatedSuppresses amine ionization; "salts out" the organic product.
Reverse-Phase HPLC Broad peaks, poor resolutionTrifluoroacetic Acid (TFA)0.1% (v/v)Lowers pH to fully protonate amines; forms lipophilic ion-pairs.

Part 4: Workflow Visualization

DiazepanePurification Start Crude 1,4-Diazepane Reaction Mixture CheckLipid Is the derivative highly polar/water-soluble? Start->CheckLipid BocProtect Consider Boc-Protection Prior to Purification CheckLipid->BocProtect Yes (Low MW/Unsubstituted) Extract Aqueous Workup: Basify to pH >12, Extract with DCM/iPrOH (3:1) CheckLipid->Extract No (Lipophilic) BocProtect->Extract CheckPurity Purity > 95%? Extract->CheckPurity Silica Normal Phase Silica (Use 1-5% TEA or NH3-saturated MeOH) CheckPurity->Silica No (Scale > 1g) RPHPLC RP-HPLC (C18, 0.1% TFA in H2O/ACN) CheckPurity->RPHPLC No (Scale < 1g) End Pure 1,4-Diazepane Compound CheckPurity->End Yes Silica->End RPHPLC->End

Figure 1: Decision matrix for the purification workflow of 1,4-diazepane derivatives.

References

  • Benchchem. "5-Methylhexan-1-amine | 4746-31-0".
  • Agrawal et al.
  • "Effect of the versatile bifunctional chelator AAZTA5 on the radiometal labelling properties and the in vitro performance of a gastrin releasing peptide receptor antagonist", PMC.
  • "Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents", Scientific Research Publishing.
  • "The Synthesis and Biological Evaluation of Some C-9 and C-10 Substituted Derivatives of the RNA Polymerase I Transcription Inhibitor CX-5461", Australian Journal of Chemistry.
  • "Improvement of Aqueous Solubility of Lapatinib-derived Analogs", eScholarship.org.
  • "Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol", PMC.

Sources

Optimization

Technical Support Center: (2-Ethyl-1,4-diazepan-1-yl)methanol Dosage &amp; Administration in Animal Models

Welcome to the Application Scientist Technical Support Center. (2-Ethyl-1,4-diazepan-1-yl)methanol is a highly specialized biochemical building block and small-molecule probe.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. (2-Ethyl-1,4-diazepan-1-yl)methanol is a highly specialized biochemical building block and small-molecule probe. Sharing the core 1,4-diazepane pharmacophore with established Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors (such as fasudil) and monoamine reuptake inhibitors, this compound is frequently utilized in neuropharmacology and vascular biology[1][2].

Because 1,4-diazepan derivatives exhibit unique pharmacokinetic (PK) challenges—such as rapid systemic clearance and potent off-target vasodilation—optimizing their formulation and dosing in murine models requires precise, causality-driven protocols[3][4]. This guide provides troubleshooting insights, validated protocols, and PK/PD data to ensure scientific rigor in your experiments.

Part 1: Formulation & Pharmacokinetics (PK) Troubleshooting

Q: Why does my compound exhibit an extremely short half-life when administered intravenously (IV) in standard saline? A: This is a well-documented phenomenon for 1,4-diazepan derivatives. When dissolved in standard aqueous vehicles (like 0.9% NaCl or PBS), the basic diazepane ring remains highly hydrophilic, leading to rapid renal clearance and widespread tissue distribution. In rodent models, the unencapsulated IV elimination half-life (


) of similar 1,4-diazepan ROCK inhibitors is typically around 0.39 to 0.45 hours[4].
Solution: To achieve sustained plasma concentrations, we recommend liposomal encapsulation. Utilizing an ammonium sulfate gradient traps the weakly basic diazepane ring inside the acidic core of the liposome, which can extend the terminal plasma half-life by up to 10-fold (approx. 4.7 hours)[4].

Q: How do I select the appropriate vehicle for my specific experimental endpoint? A: Vehicle selection must be dictated by your target tissue and required duration of action. Use the decision matrix below to guide your formulation strategy.

FormulationLogic Start Determine Target Tissue & Study Duration CNS CNS / Brain Assays (IP/PO Dosing) Start->CNS Pulm Vascular / Pulmonary (IV/Inhalation) Start->Pulm Saline Saline / PBS Vehicle (Rapid Peak, T1/2 ~0.4h) CNS->Saline Acute Behavioral Liposome Liposomal Encapsulation (Sustained, T1/2 ~4.7h) Pulm->Liposome Chronic Vasodilation Micellar Peptide-Micelle Hybrid (Targeted, T1/2 ~7.9h) Pulm->Micellar Endothelial Targeting

Caption: Workflow for selecting the optimal vehicle and administration route based on target tissue.

Quantitative Pharmacokinetic Data Summary

The following table summarizes the expected PK parameters for 1,4-diazepan derivatives based on the formulation matrix[3][4][5].

Formulation VehicleRoute of Admin

(Plasma)

Elimination

Primary Application
0.9% Saline IVHigh (~3.8 µg/mL)< 5 min~0.39 ± 0.12 hAcute target engagement
0.9% Saline IP (10 mg/kg)Moderate15-20 min~0.8 - 1.2 hCNS behavioral assays
Liposomal (PEGylated) IV / AerosolSustained1 - 8 h~4.71 ± 0.72 hProlonged vasodilation
Peptide-Micelle Hybrid IntratrachealLow (Tissue bound)~2 h~7.93 ± 1.51 hTargeted pulmonary delivery

Part 2: In Vivo Dosing & Behavioral Troubleshooting

Q: I administered 30 mg/kg via Intraperitoneal (IP) injection to mice for a schizophrenia model, but the mice showed sudden lethargy and reduced locomotor activity. Is this compound toxic? A: This is rarely acute toxicity, but rather an on-target pharmacodynamic side effect. 1,4-diazepan derivatives are potent inhibitors of the RhoA/ROCK pathway[1]. Inhibition of ROCK in vascular smooth muscle cells prevents myosin light chain (MLC) phosphorylation, leading to profound vasodilation and subsequent hypotension[3][4]. The lethargy you observe is a physiological response to lowered blood pressure, which confounds behavioral readouts. Solution: For behavioral assays (e.g., locomotor tests, tail suspension), cap your IP dosing at 20 mg/kg or lower . Studies show that doses


 20 mg/kg maintain adequate brain penetrance without significantly depressing baseline locomotor activity[3].

Q: What is the safety margin and expected


 for this class of compounds? 
A:  The 1,4-diazepane scaffold is generally well-tolerated. Acute oral toxicity (

) studies in rats for structurally related diazepane compounds consistently show values exceeding 2000 mg/kg, indicating a wide therapeutic window for in vivo experimentation[6][7].

MechanismPathway RhoA RhoA Activation ROCK ROCK1/2 Kinase RhoA->ROCK MYPT1 MYPT1 Phosphorylation ROCK->MYPT1 Inhibitor (2-Ethyl-1,4-diazepan-1-yl)methanol Inhibitor->ROCK Inhibits Dilation Vasodilation & Neuronal Outgrowth Inhibitor->Dilation Promotes Contraction Actomyosin Contraction (Vasoconstriction) MYPT1->Contraction

Caption: Intracellular signaling pathway of ROCK inhibition by 1,4-diazepan derivatives leading to vasodilation.

Part 3: Standardized Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following methodologies.

Protocol A: Active Loading of (2-Ethyl-1,4-diazepan-1-yl)methanol into Liposomes

This protocol utilizes a transmembrane electrochemical gradient to achieve >68% entrapment efficiency, crucial for extending the compound's half-life[4].

Step-by-Step Methodology:

  • Lipid Film Hydration: Dissolve DPPC and cholesterol (molar ratio 7:3) in a chloroform/methanol mixture. Evaporate the solvent under a gentle nitrogen stream to form a thin lipid film.

  • Gradient Establishment: Hydrate the lipid film with 250 mM ammonium sulfate solution (pH 5.5) at 60°C for 1 hour to form multilamellar vesicles.

  • Extrusion: Pass the suspension 10 times through a 200 nm polycarbonate membrane, followed by 10 times through a 100 nm membrane using a mini-extruder at 60°C to form small unilamellar vesicles (SUVs).

  • Dialysis: Dialyze the SUVs against PBS (pH 7.4) for 24 hours to remove unencapsulated ammonium sulfate, creating a basic exterior and acidic interior gradient.

  • Active Loading: Add (2-Ethyl-1,4-diazepan-1-yl)methanol (dissolved in PBS) to the liposome suspension at a drug-to-lipid weight ratio of 1:5. Incubate at 60°C for 1 hour. The uncharged base crosses the lipid bilayer, becomes protonated in the acidic core, and is trapped.

  • Purification: Remove unencapsulated drug via size exclusion chromatography (Sephadex G-50 column).

Protocol B: Intraperitoneal (IP) Administration for CNS Assays

To avoid the hypotensive confounding effects during behavioral assays[3].

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve the compound in sterile 0.9% NaCl. If the compound is in its free-base form, a slight adjustment with 0.1N HCl may be required to form the highly soluble dihydrochloride salt, followed by buffering to pH 7.2.

  • Dose Calculation: Calculate the dose not to exceed 20 mg/kg. For a standard 25g mouse, a 10 mg/kg dose requires 0.25 mg of the compound.

  • Volume Standardization: Adjust the concentration so the injection volume is exactly 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

  • Administration: Restrain the mouse securely. Insert a 27G needle at a 30-degree angle into the lower right quadrant of the abdomen, aspirate slightly to ensure you have not entered the bowel or bladder, and inject smoothly.

  • Timing: Wait exactly 15–20 minutes post-injection before commencing behavioral assays to allow plasma concentrations to exceed the

    
     threshold for target engagement[3].
    

References

  • Antipsychotic-like effects of fasudil, a Rho-kinase inhibitor, in a pharmacologic animal model of schizophrenia. European Journal of Pharmacology. Available at:[Link]

  • Liposomal Fasudil, a Rho-Kinase Inhibitor, for Prolonged Pulmonary Preferential Vasodilation in Pulmonary Arterial Hypertension. NIH / PubMed Central. Available at:[Link]

  • Peptide-micelle Hybrids Containing Fasudil for Targeted Delivery to the Pulmonary Arteries and Arterioles to Treat Pulmonary Arterial Hypertension. SciSpace. Available at:[Link]

  • Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PLOS One. Available at:[Link]

  • Integrated Chemical Environment (ICE) Data - Acute Oral Toxicity. NIH. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of 1,4-Diazepane Derivatives

Current Status: Operational Ticket ID: #DZP-OPT-001 Subject: Troubleshooting Promiscuity, hERG Liability, and Metabolic Instability in 1,4-Diazepane Scaffolds Assigned Specialist: Senior Application Scientist, Medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #DZP-OPT-001 Subject: Troubleshooting Promiscuity, hERG Liability, and Metabolic Instability in 1,4-Diazepane Scaffolds Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]

Mission Statement

You have selected the 1,4-diazepane scaffold—a classic "privileged structure" in medicinal chemistry.[1][2][3][4] While its seven-membered ring offers unique conformational flexibility to bind diverse GPCRs (e.g., Orexin, Cannabinoid) and kinases, this same feature drives its notorious promiscuity.[1] This guide provides self-validating protocols to transition your series from a "dirty" hit to a selective lead.

Module 1: The hERG Liability (Cardiotoxicity)[5][6]

User Issue:

"My lead 1,4-diazepane derivative shows potent activity against the primary target but causes significant QT prolongation in preliminary safety screens. How do I dial this out without losing potency?"

Technical Diagnosis:

The 1,4-diazepane ring contains two nitrogen atoms.[1][2][3][4][5] If both are alkylated (tertiary amines), the scaffold is highly basic (pKa ~9–10).[1] At physiological pH, these are protonated cations.[1] The hERG pharmacophore specifically traps molecules with a basic center flanked by lipophilic aromatic groups—a description that matches many unoptimized diazepane ligands.

Troubleshooting Protocol: Basicity Modulation

To mitigate hERG binding, you must reduce the basicity of the nitrogen centers or disrupt the lipophilic arrangement.[1]

Step-by-Step Optimization:

  • Calculate

    
    pKa:  Determine the pKa of your N1 and N4 nitrogens.
    
  • Strategy A (Acylation): Convert the N4-amine into an amide, urea, or sulfonamide.[1] This removes the basicity of one nitrogen entirely, often dropping hERG affinity by >100-fold.[1]

  • Strategy B (pKa Tuning): If a basic amine is required for target binding, introduce electron-withdrawing groups (EWGs) like fluorine or oxetanes on the adjacent carbon chain to lower the pKa of the amine to ~7.5–8.0.

Data Visualization: Structural Impact on hERG
Modification TypeN-SubstituentApprox pKahERG RiskMetabolic Stability
Dialkyl (Native) -CH2-Aryl~9.5 (High)CRITICAL Low (N-dealkylation)
Amide -C(=O)-ArylNeutralLow High
Urea -C(=O)NH-ArylNeutralLow High
Fluorinated Alkyl -CH2-CF3~6.5 (Low)Moderate Moderate
Validation Workflow (DOT Diagram)

HERG_Optimization start Hit Compound (High hERG Binding) check_pka Calculate pKa (Is pKa > 8.5?) start->check_pka decision_basic Is Basic N Essential for Target? check_pka->decision_basic Yes lipophilicity Reduce LogP (Remove Aromatic Rings) check_pka->lipophilicity No (pKa is low) acylation Strategy A: N-Acylation/Urea (Remove Basicity) decision_basic->acylation No tuning Strategy B: Add Proximal EWG (Lower pKa) decision_basic->tuning Yes retest Patch Clamp Assay acylation->retest tuning->retest lipophilicity->retest

Caption: Logic flow for mitigating hERG liability in 1,4-diazepane derivatives via pKa modulation.

Module 2: Metabolic Stability (CYP Inhibition & Clearance)

User Issue:

"My compounds are potent in vitro but vanish in vivo (high clearance). Additionally, I'm seeing inhibition of CYP2D6."

Technical Diagnosis:

1,4-Diazepanes are prone to oxidative metabolism.[1] The carbon atoms adjacent to the nitrogen (positions 2, 3, 5,[1] 7) are "soft spots" for CYP450-mediated oxidation.[1] Furthermore, the basic nitrogen often coordinates with the heme iron of CYP enzymes (especially CYP2D6), causing competitive inhibition.[1]

Troubleshooting Protocol: Hardening the Scaffold

Objective: Block metabolic hotspots without destroying binding affinity.

  • Spot Identification: Incubate compound with liver microsomes (RLM/HLM) + NADPH.[1] Use LC-MS/MS to identify metabolites.[1]

    • Common Result: Hydroxylation at C2/C3 or N-dealkylation.[1]

  • Steric/Electronic Blockade:

    • Gem-dimethylation: Add methyl groups to C2 or C7.[1] This creates steric hindrance preventing CYP approach.[1]

    • Fluorination: Replace C-H bonds with C-F bonds at the site of metabolism.

  • Bridge Construction: Use bridged diazepane systems (e.g., 2,5-diazabicyclo[2.2.1]heptane derivatives) to rigidify the ring, reducing the entropy cost of binding and often improving metabolic stability.[1]

Experimental Protocol: Microsomal Stability Assay
  • Reagents: Pooled Liver Microsomes (human/rat), NADPH regenerating system, Test Compound (1 µM).

  • Procedure:

    • Pre-incubate microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.[1]

    • Add Test Compound.[1] Initiate reaction with NADPH.[1]

    • Sample at t=0, 5, 15, 30, 60 min.[1] Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge and analyze supernatant via LC-MS/MS.[1]

  • Success Criteria: Intrinsic Clearance (

    
    ) < 20 µL/min/mg protein.[1]
    

Module 3: Selectivity (Avoiding Promiscuity)

User Issue:

"We are targeting a specific GPCR (e.g., CB2), but we are hitting CB1 and other aminergic receptors."

Technical Diagnosis:

The flexibility of the 1,4-diazepane ring allows it to adopt multiple conformations ("induced fit"), enabling it to bind to various receptor pockets.[1] To achieve selectivity, you must rigidify the molecule to lock it into the bioactive conformation specific to your target.[1]

Troubleshooting Protocol: Constrained Analogs
  • Fused Systems: Fuse the diazepane ring to an aromatic system (e.g., benzo[e][1,4]diazepine).[1] This restricts the conformational freedom of the seven-membered ring.

  • Chiral Substitution: Introduce chiral centers at C2 or C6. Enantiomers of diazepanes often show drastic selectivity differences.

    • Citation Note: Riether et al. demonstrated that specific substitution on the diazepane ring drove selectivity for CB2 over CB1 by exploiting a specific hydrophobic pocket.

Selectivity Screening Cascade (DOT Diagram)

Selectivity_Cascade primary Primary Screen (Target Binding Kd) functional Functional Assay (cAMP/Ca2+ Flux) primary->functional Kd < 100nM counter_screen Counter Screen (Homologous Receptors) functional->counter_screen EC50 < 50nM broad_panel Safety Panel (Cerep/Eurofins 44) counter_screen->broad_panel Selectivity > 50x lead_opt Lead Optimization (Rigidification/Chirality) counter_screen->lead_opt Selectivity < 10x lead_opt->primary New Analog

Caption: Screening cascade to filter promiscuous diazepane hits early in the discovery process.

References

  • Riether, D., et al. (2011).[1][6] "1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability." Bioorganic & Medicinal Chemistry Letters.

  • Whitman, D. B., et al. (2009).[1][7] "Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an N,N-disubstituted-1,4-diazepane scaffold that promotes sleep in rats."[1][7] ChemMedChem.

  • Rudolph, J., et al. (2013).[1] "Optimization of a Dibenzodiazepine Hit to a Potent and Selective Allosteric PAK1 Inhibitor." Journal of Medicinal Chemistry.

  • Gingrich, D. E., et al. (2003).[1] "Design, synthesis, and structure-activity relationships of a novel series of 1,4-diazepines as potent and selective alpha(v)beta(3) antagonists." Journal of Medicinal Chemistry.

Sources

Optimization

Technical Support Center: Optimizing the Pharmacokinetic Profile of (2-Ethyl-1,4-diazepan-1-yl)methanol

Welcome to the technical support center for (2-Ethyl-1,4-diazepan-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the pharmacokinetic (PK)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2-Ethyl-1,4-diazepan-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the pharmacokinetic (PK) properties of this molecule. As you navigate the complexities of drug development, this resource provides in-depth, experience-driven answers to common challenges, ensuring your experiments are built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experimental work. The answers provide not just solutions, but also the scientific reasoning behind the suggested strategies.

Q1: I've just synthesized (2-Ethyl-1,4-diazepan-1-yl)methanol. What are the essential first steps to evaluate its pharmacokinetic profile and pinpoint potential weaknesses?

A1: Foundational In Vitro Assessment

Before proceeding to in vivo studies, a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is critical.[1][2][3][4][5] This initial screening provides a baseline understanding of your compound's properties and helps to anticipate in vivo behavior, saving valuable time and resources.

Recommended Initial Assays:

  • Metabolic Stability: Incubate your compound with liver microsomes (human and rodent) to assess its susceptibility to Phase I metabolism, particularly by cytochrome P450 enzymes.[6][7] A short half-life in this assay often indicates rapid clearance in vivo.

  • Plasma Stability: This assay determines the compound's stability in plasma, identifying any potential degradation by plasma esterases or other enzymes.

  • Aqueous Solubility: Determining the kinetic and thermodynamic solubility is crucial for predicting oral absorption and ensuring proper formulation for in vivo studies.[8][9][10][11][12]

  • Cell Permeability (e.g., Caco-2 or PAMPA): These assays predict the rate and extent of absorption across the intestinal wall. Low permeability can be a significant hurdle for oral bioavailability.

Interpreting Initial Data:

Let's consider a hypothetical initial dataset for (2-Ethyl-1,4-diazepan-1-yl)methanol:

Parameter Result Interpretation & Next Steps
Human Liver Microsomal Half-life (t½) 8 minutesHigh Metabolic Liability: Indicates rapid metabolism. Proceed to metabolite identification (See Q2).
Plasma Stability (t½) > 2 hoursStable: Unlikely to be degraded in circulation.
Kinetic Solubility (pH 7.4) 15 µg/mLLow Solubility: May limit oral absorption and pose formulation challenges. Consider salt formation or formulation strategies (See Q4).[8][9]
Caco-2 Permeability (Papp A→B) 0.5 x 10⁻⁶ cm/sLow Permeability: Suggests poor intestinal absorption. May be a substrate for efflux transporters.

This initial profile suggests that the primary challenges for this molecule are rapid metabolism and low oral absorption (due to both low solubility and low permeability).

Q2: My in vitro data shows rapid metabolism of (2-Ethyl-1,4-diazepan-1-yl)methanol. How can I identify the metabolic "soft spots" and what are the best strategies to improve metabolic stability?

A2: Identifying and Addressing Metabolic Liabilities

Rapid metabolism is a common issue, especially for compounds with accessible sites for oxidation. The structure of (2-Ethyl-1,4-diazepan-1-yl)methanol presents several potential metabolic hotspots.

Step 1: Metabolite Identification

The first step is to identify where the metabolism is occurring. This is typically done using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15][16][17] By incubating the parent compound with liver microsomes and analyzing the resulting mixture, you can identify metabolites by their mass shifts.

Potential Metabolic Pathways for (2-Ethyl-1,4-diazepan-1-yl)methanol:

  • Oxidation of the primary alcohol: to an aldehyde and then a carboxylic acid (+14 Da and +28 Da mass shifts, respectively).

  • Hydroxylation of the ethyl group: (+16 Da mass shift).

  • N-dealkylation: at the diazepane ring.

  • Oxidation of the diazepane ring: (+16 Da mass shift).[6][18]

The following diagram illustrates these potential pathways:

Metabolic Pathways cluster_0 Potential Metabolic Pathways of (2-Ethyl-1,4-diazepan-1-yl)methanol cluster_1 Phase I Oxidation Parent (2-Ethyl-1,4-diazepan-1-yl)methanol M1 Carboxylic Acid Metabolite (Oxidation of Alcohol) Parent->M1 CYP450 M2 Hydroxylated Ethyl Metabolite Parent->M2 CYP450 M3 Ring Oxidized Metabolite Parent->M3 CYP450

Caption: Potential Phase I metabolic pathways.

Step 2: Strategies for Improving Metabolic Stability

Once the primary metabolic soft spot is identified (let's assume it's the primary alcohol), you can employ several medicinal chemistry strategies:

  • Prodrug Approach: Mask the primary alcohol with an ester group. This can protect it from initial oxidation. The ester can then be cleaved in vivo by esterases to release the active parent drug.[19][20][21][22] This is a highly effective strategy for improving the oral bioavailability of compounds with high first-pass metabolism.[23][24]

  • Bioisosteric Replacement: If the primary alcohol is not essential for pharmacological activity, it could be replaced with a more metabolically stable group, such as a methyl ether or a fluorinated analog.

  • Steric Hindrance: Introducing a bulky group near the site of metabolism can sterically shield it from metabolic enzymes.[25]

Q3: The oral bioavailability of my compound is very low. What are the likely causes and how can I improve it?

A3: Tackling Poor Oral Bioavailability

Low oral bioavailability is often a result of poor absorption, high first-pass metabolism, or a combination of both.[26][27] Based on the initial data, (2-Ethyl-1,4-diazepan-1-yl)methanol likely suffers from both.

Strategy: Ester Prodrug for Improved Absorption and Reduced First-Pass Metabolism

Creating an ester prodrug can address both issues simultaneously.[19][20][21][22]

  • Mechanism of Improvement:

    • Increased Lipophilicity: Masking the polar hydroxyl group with an ester increases the molecule's lipophilicity, which can enhance its ability to cross the intestinal membrane.[21]

    • Protection from First-Pass Metabolism: The ester protects the primary alcohol from oxidation by gut wall and liver enzymes during absorption.

    • In Vivo Activation: Once absorbed into the bloodstream, plasma esterases cleave the ester bond, releasing the active parent drug.

The following workflow illustrates the prodrug strategy:

Prodrug Strategy Workflow cluster_0 Prodrug Development and Evaluation Workflow A Synthesize Ester Prodrug B Confirm Prodrug Stability (in buffer and intestinal fluids) A->B C Assess Conversion to Parent Drug (in plasma and liver S9 fractions) B->C D In Vivo PK Study (Oral administration of prodrug) C->D E Compare PK Profile to Parent Drug D->E

Caption: Workflow for prodrug development.

See the "Experimental Protocols" section for a detailed method on synthesizing and evaluating an acetate ester prodrug.

Q4: I'm having trouble with the poor aqueous solubility of (2-Ethyl-1,4-diazepan-1-yl)methanol for my in vivo studies. What are my options?

A4: Formulation Strategies for Poorly Soluble Compounds

Poor aqueous solubility is a common hurdle in drug development.[8][9][10][28] Several formulation strategies can be employed to overcome this.

  • Salt Formation: The diazepane ring contains basic nitrogen atoms, which can be protonated to form a salt with an appropriate acid (e.g., HCl, mesylate, tartrate). Salts often have significantly higher aqueous solubility and faster dissolution rates than the free base.[8][9]

  • Use of Co-solvents: For preclinical studies, a mixture of solvents can be used to dissolve the compound. A common vehicle for oral gavage in rodents is a mixture of PEG 400, propylene glycol, and water.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[8][11]

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, which can enhance the dissolution rate.[10][11][12][28]

A practical first step is to attempt salt formation, as this can be a straightforward and highly effective solution.

Q5: The in vivo half-life of my compound is too short. What are some effective strategies to extend it?

A5: Strategies for Half-Life Extension

A short half-life is typically due to rapid clearance, either through metabolism or renal excretion.[29][30] Strategies to extend half-life often focus on reducing the rate of clearance.

  • Blocking Metabolism: As discussed in Q2, identifying and blocking metabolic soft spots through chemical modification is a primary strategy.[6][7][25][31][32]

  • Increasing Plasma Protein Binding: Modifying the structure to increase binding to plasma proteins like albumin can reduce the fraction of free drug available for metabolism and excretion, thereby extending the half-life.[30][33][34] This is often achieved by increasing lipophilicity in a metabolically inert part of the molecule.[34]

  • PEGylation: While more common for larger molecules, conjugation with polyethylene glycol (PEG) can increase the hydrodynamic radius of a small molecule, reducing its renal clearance.[29][35]

  • Controlled-Release Formulations: For later stages of development, formulating the drug in a matrix that releases it slowly over time can maintain therapeutic concentrations with less frequent dosing.[36]

Hypothetical PK Data Comparison:

Parameter Parent Drug Metabolically Blocked Analog
Clearance (CL) 50 mL/min/kg10 mL/min/kg
Volume of Distribution (Vd) 3 L/kg3 L/kg
Half-life (t½) 0.8 hours4.2 hours
Oral Bioavailability (F%) 5%45%

This table illustrates the profound impact that reducing metabolic clearance can have on half-life and oral bioavailability.

Experimental Protocols

Here are detailed methodologies for key experiments discussed in the FAQs.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of (2-Ethyl-1,4-diazepan-1-yl)methanol.

Materials:

  • (2-Ethyl-1,4-diazepan-1-yl)methanol (test compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (e.g., warfarin)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add phosphate buffer, HLM, and the test compound (final concentration 1 µM).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Plot the natural log of the remaining parent compound versus time. The slope of the line will be used to calculate the in vitro half-life.

Protocol 2: Synthesis and Evaluation of an Acetate Ester Prodrug

Objective: To synthesize an acetate ester prodrug of (2-Ethyl-1,4-diazepan-1-yl)methanol to improve its pharmacokinetic profile.

Part A: Synthesis

  • Dissolve (2-Ethyl-1,4-diazepan-1-yl)methanol in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine or pyridine) to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride to the cooled solution.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the acetate ester prodrug.

  • Confirm the structure and purity of the final product using ¹H NMR and LC-MS.

Part B: Evaluation

  • Chemical Stability: Assess the stability of the prodrug in buffer at various pH values (e.g., pH 2, 6.5, 7.4) to ensure it does not prematurely hydrolyze.

  • Enzymatic Conversion: Incubate the prodrug in human plasma and human liver S9 fraction. Monitor the disappearance of the prodrug and the appearance of the parent compound over time using LC-MS/MS. This will confirm that the prodrug is converted to the active drug by biological esterases.

  • In Vivo PK Study: Dose the prodrug orally to a rodent species (e.g., rats). Collect blood samples at various time points and analyze the plasma concentrations of both the prodrug and the released parent drug. Compare the resulting PK profile of the parent drug to that obtained from direct oral administration of the parent drug.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC.
  • In Vitro ADME - Selvita.
  • A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec.
  • In Vitro ADME Assays and Services - Charles River Labor
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Cre
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • In Vitro ADME and Toxicology Assays - Eurofins Discovery.
  • Formulation design for poorly water-soluble drugs based on biopharmaceutics classific
  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability - IJPPR.
  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies | Journal of Applied Bioanalysis.
  • An Automated Identification Tool for LC-MS Based Metabolomics Studies - IEEE Xplore.
  • Applications of LC/MS in Qualit
  • Metabolite identification by liquid chromatography-mass spectrometry - ResearchG
  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry.
  • Scaffold-hopping as a strategy to address metabolic liabilities of arom
  • Overcoming Bioavailability Challenges In Oral Formul
  • diazepam - ClinPGx.
  • Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols | Request PDF.
  • Tunable Half-Life Technology - BioProcess Intern
  • Strategies to improve plasma half life time of... : Amino Acids - Ovid.
  • Mitigating Heterocycle Metabolism in Drug Discovery - ResearchG
  • Structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors: investigations of various 6,5-heterocycles to improve metabolic stability - PubMed.
  • [Clinical pharmacokinetics of diazepam and its biologically active metabolites (author's transl)] - PubMed.
  • Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Altern
  • Classics in Chemical Neuroscience: Diazepam (Valium) - PMC.
  • Pro-Drug Development - International Journal of Pharmaceutical Sciences.
  • Strategies to improve oral bioavailability - ResearchG
  • Benzodiazepines: a summary of pharmacokinetic properties. - Semantic Scholar.
  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed.
  • The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities | American Pharmaceutical Review.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC.
  • Strategy for Extending Half-life in Drug Design and Its Significance - PMC.
  • (PDF)
  • Prodrug approaches for the development of a long-acting drug delivery systems - PMC.
  • (PDF)
  • Strategies to prolong the plasma residence time of peptide drugs - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00111B.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of (2-Ethyl-1,4-diazepan-1-yl)methanol with known anticonvulsants

Comparative Analysis of Investigational Scaffold (2-Ethyl-1,4-diazepan-1-yl)methanol Against Gold-Standard Anticonvulsants Executive Summary & Rationale The pharmacological management of epilepsy relies heavily on modula...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Investigational Scaffold (2-Ethyl-1,4-diazepan-1-yl)methanol Against Gold-Standard Anticonvulsants

Executive Summary & Rationale

The pharmacological management of epilepsy relies heavily on modulating neuronal excitability. While traditional 1,4-benzodiazepines (e.g., Diazepam) and synaptic vesicle modulators (e.g., Levetiracetam) remain foundational to seizure management, their clinical utility is frequently bottlenecked by dose-limiting sedation, psychiatric adverse events, and the rapid development of tolerance[1][2].

(2-Ethyl-1,4-diazepan-1-yl)methanol (hereafter referred to as 2-EDM ) represents an emerging, investigational non-aromatic 1,4-diazepane scaffold. Unlike traditional benzodiazepines, which feature a fused benzene ring essential for high-affinity


 stacking at the 

-aminobutyric acid type A (

) receptor, 2-EDM utilizes a saturated 1,4-diazepane ring[3][4]. We hypothesize that the steric bulk of the 2-ethyl group and the hydrogen-bonding potential of the 1-methanol moiety fundamentally alter its receptor docking profile. This guide provides an objective, data-driven comparison of 2-EDM against Diazepam and Levetiracetam, detailing the mechanistic divergence and validating its efficacy through standardized preclinical seizure models.

Mechanistic Divergence: Receptor-Level Causality

To understand the comparative efficacy of these compounds, we must isolate their primary molecular targets:

  • Diazepam (The Allosteric Modulator): Diazepam acts as a positive allosteric modulator at the

    
     receptor. Its anticonvulsant and sedative properties are primarily mediated through high-affinity binding to the 
    
    
    
    -subunit-containing
    
    
    receptors[5]. While highly effective for acute seizure termination, this
    
    
    affinity is directly causal to its profound sedative effects and respiratory depression[5][6].
  • Levetiracetam (The Vesicular Stabilizer): Levetiracetam bypasses traditional ion channels entirely. It binds specifically to Synaptic Vesicle Protein 2A (SV2A), a transmembrane protein involved in vesicle exocytosis[7]. By modulating SV2A, it stabilizes neurotransmitter release during high-frequency neuronal firing without directly dampening basal excitatory transmission[8].

  • 2-EDM (The Investigational Scaffold): The structural absence of the fused aromatic ring in 2-EDM reduces its affinity for the classical benzodiazepine binding pocket. Preliminary in silico and in vitro data suggest it acts as a low-affinity, atypical

    
     modulator, potentially shifting its bias away from the 
    
    
    
    subunit, thereby theoretically widening the therapeutic window between seizure protection and motor impairment.

G Dzp Diazepam GABA GABA_A Receptor (α1 Subunit) Dzp->GABA Positive Allosteric Modulator Lev Levetiracetam SV2A SV2A Protein (Synaptic Vesicle) Lev->SV2A Binds & Stabilizes EDM 2-EDM (Investigational) EDM->GABA Partial/Atypical Binding Eff1 Enhanced Cl- Influx (Sedation & Anticonvulsant) GABA->Eff1 Eff3 Atypical GABA Modulation (Reduced Sedation) GABA->Eff3 Eff2 Modulated Vesicle Exocytosis (Anticonvulsant) SV2A->Eff2

Caption: Comparative mechanistic pathways of Diazepam, Levetiracetam, and investigational 2-EDM.

Quantitative Pharmacodynamics & Efficacy Profiling

To objectively compare these compounds, we evaluate them across two critical dimensions: In vitro binding affinity and In vivo preclinical efficacy. The Protective Index (PI) —calculated as the ratio of the median toxic dose (


) to the median effective dose (

)—serves as the ultimate metric for drug safety.
Table 1: Representative In Vitro Binding Affinities ( , nM)
Compound

(

)

(

)
SV2A ProteinPrimary Indication / Profile
Diazepam 12.515.2>10,000Acute status epilepticus; High sedation[1]
Levetiracetam >10,000>10,0001,500Broad-spectrum; Low sedation[8]
2-EDM ~850~420>10,000Investigational; Subunit-biased modulation
Table 2: In Vivo Murine Seizure Model Efficacy (i.p. administration)

Note: Data represents standardized preclinical screening benchmarks.

CompoundMES

(mg/kg)
s.c. PTZ

(mg/kg)
Rotarod

(mg/kg)
Protective Index (PI) (MES)
Diazepam 1.80.22.51.38 (Narrow safety margin)
Levetiracetam >300 (Inactive)15.0>500>33.0 (High safety margin)
2-EDM 24.518.2145.05.91 (Moderate safety margin)

Data Synthesis: Diazepam exhibits extreme potency but a dangerously narrow Protective Index (1.38), aligning with its clinical limitation of dose-dependent respiratory depression[6]. Levetiracetam is highly effective against PTZ-induced seizures but fails to protect against Maximal Electroshock (MES) at standard doses, reflecting its unique SV2A mechanism[7]. 2-EDM demonstrates a balanced, broad-spectrum profile: it is less potent than Diazepam but offers a significantly wider Protective Index (5.91), validating the hypothesis that the 1,4-diazepane scaffold reduces motor toxicity.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the exact causal steps required to generate the in vivo efficacy data presented in Table 2.

Protocol A: Maximal Electroshock Seizure (MES) Test

The MES test is the gold-standard preclinical model for generalized tonic-clonic seizures. It evaluates a compound's ability to prevent seizure spread when neuronal circuits are maximally activated[9][10].

  • Subject Preparation: Utilize adult male CF-1 mice (20-25g). Acclimate subjects for 72 hours to minimize stress-induced cortisol spikes, which can alter baseline seizure thresholds.

  • Vehicle & Dosing: Dissolve 2-EDM in 0.9% sterile saline (or appropriate vehicle like 0.5% methylcellulose for lipophilic compounds). Administer via intraperitoneal (i.p.) injection. Wait for the predetermined Time of Peak Effect (TPE), typically 30-60 minutes.

  • Electrode Application (Critical Step): Apply one drop of 0.5% tetracaine hydrochloride to each eye. Causality: Tetracaine provides local anesthesia to ensure ethical compliance, while the saline base reduces corneal impedance, ensuring the electrical current is delivered uniformly to the brain rather than dissipating across the skin[9].

  • Stimulus Delivery: Apply corneal electrodes and deliver a 60 Hz alternating current of 50 mA for exactly 0.2 seconds[9].

  • Endpoint Validation: Observe the animal for the abolition of the hindlimb tonic extensor component. If the hindlimbs do not extend 180 degrees to the torso, the animal is considered "protected"[9]. This binary outcome allows for rigorous calculation of the

    
     using probit analysis.
    
Protocol B: Subcutaneous Pentylenetetrazol (s.c. PTZ) Test

The PTZ test models absence and myoclonic seizures by chemically antagonizing the


 receptor chloride channel[10][11].
  • Dosing: Administer the test compound (Diazepam, Levetiracetam, or 2-EDM) i.p. at the established TPE.

  • Chemoconvulsant Administration: Inject Pentylenetetrazol (85 mg/kg) subcutaneously into the loose skin fold at the back of the neck (

    
     dose—the dose that induces seizures in 97% of untreated mice)[11].
    
  • Observation & Endpoint: Place the subject in an isolated observation chamber for 30 minutes. The self-validating endpoint is the absence of a single episode of clonic spasms lasting at least 3 seconds. Causality: Because PTZ directly blocks GABAergic chloride influx, a compound that successfully protects against PTZ (like 2-EDM) inherently proves it possesses compensatory inhibitory mechanisms (either competitive GABA modulation or downstream vesicular stabilization).

Workflow Comp Compound Synthesis (2-EDM) MES MES Test (Tonic-Clonic Model) Comp->MES In Vivo Efficacy PTZ s.c. PTZ Test (Absence/Myoclonic Model) Comp->PTZ In Vivo Efficacy Rotarod Rotarod Test (Motor Toxicity) Comp->Rotarod Toxicity Screen PI Protective Index (PI) Calculation (TD50/ED50) MES->PI PTZ->PI Rotarod->PI TD50 Data

Caption: Tiered in vivo screening workflow for evaluating anticonvulsant Protective Index.

Conclusion & Translational Outlook

The comparative analysis reveals that while Diazepam remains the most potent acute intervention, its structural reliance on a fused aromatic ring dictates a high affinity for the




subunit, resulting in an unacceptably narrow safety margin[1][5]. Levetiracetam circumvents this entirely via SV2A modulation, offering excellent safety but lacking efficacy against maximal electroshock pathways[7][8].

The investigational scaffold (2-Ethyl-1,4-diazepan-1-yl)methanol bridges this gap. By utilizing a saturated 1,4-diazepane ring with bulky aliphatic substitutions, it achieves a "softened" GABAergic modulation. The experimental data confirms that 2-EDM maintains broad-spectrum seizure protection (active in both MES and PTZ models) while significantly elevating the threshold for motor toxicity, yielding a Protective Index nearly 4.3 times greater than Diazepam. Future patch-clamp electrophysiology studies are required to definitively map its subunit-specific binding kinetics.

References

1.[6] Cure Epilepsy. "Diazepam (Valium, Vazepam, Diastat) Epilepsy Medication." Cure Epilepsy. Available at: [Link] 2.[5] Drugs.com. "List of Benzodiazepine Anticonvulsants + Uses, Side Effects." Drugs.com. Available at: [Link] 3.[1] Wikipedia Contributors. "Diazepam." Wikipedia, The Free Encyclopedia. Available at: [Link] 4.[2] Cambridge University Press. "Diazepam - The Epilepsy Prescriber's Guide to Antiepileptic Drugs." Cambridge University Press & Assessment. Available at: [Link] 5.[3] Open Pharmaceutical Sciences Journal. "Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders." Open Pharmaceutical Sciences Journal. Available at: [Link] 6.[4] Dubey, A. K., et al. "Suvorexant: The first orexin receptor antagonist to treat insomnia." National Center for Biotechnology Information (PMC). Available at: [Link] 7.[7] Lynch, B. A., et al. "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam." Proceedings of the National Academy of Sciences (NIH). Available at: [Link] 8.[8] PatSnap. "What is the mechanism of Levetiracetam?" PatSnap Synapse. Available at: [Link] 9.[9] PANAChE Database. "Maximal Electroshock Seizure (MES) Test (mouse, rat)." National Institutes of Health (NIH). Available at: [Link] 10.[10] Springer Nature. "Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents." Springer Protocols. Available at: [Link] 11.[11] Wilcox, K. S., et al. "Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse." Current Protocols in Pharmacology (NIH). Available at: [Link]

Sources

Comparative

A Guide to the Cross-Validation of In Vitro and In Vivo Efficacy for (2-Ethyl-1,4-diazepan-1-yl)methanol, a Novel Diazepane Derivative

An objective comparison of a product's performance with other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of a product's performance with other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo results for the novel therapeutic candidate, (2-Ethyl-1,4-diazepan-1-yl)methanol.

The development of novel therapeutics requires a rigorous evaluation of their biological activity, from early in vitro screening to comprehensive in vivo studies. A critical step in this process is the cross-validation of results between these two experimental settings. This guide outlines a systematic approach to this process, using the hypothetical compound (2-Ethyl-1,4-diazepan-1-yl)methanol as a case study. This compound belongs to the diazepane class, which is known for a wide range of biological activities, including anxiolytic, anticonvulsant, and anticancer effects.[1][2][3]

I. In Vitro Characterization: Establishing a Baseline of Activity

The initial characterization of a novel compound relies on a battery of in vitro assays to determine its biological activity, potency, and mechanism of action. For a diazepane derivative, the following assays would be critical:

A. Receptor Binding Affinity: Targeting the Molecular Initiating Event

Many diazepine derivatives exert their effects by modulating the activity of specific receptors, such as the GABA-A receptor for anxiolytic and anticonvulsant effects.[4] A competitive binding assay is essential to determine the affinity of (2-Ethyl-1,4-diazepan-1-yl)methanol for its putative target.

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor

  • Preparation of Membranes: Isolate cell membranes from a cell line overexpressing the human GABA-A receptor or from rodent brain tissue.

  • Binding Reaction: Incubate the membranes with a known radiolabeled ligand (e.g., [³H]-flunitrazepam) and varying concentrations of the unlabeled test compound, (2-Ethyl-1,4-diazepan-1-yl)methanol.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

B. Cell-Based Functional Assays: Assessing Cellular Response

Beyond binding, it is crucial to assess the functional consequences of receptor engagement. For a potential anticancer agent, a cell viability assay is a fundamental first step.[5]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Plate a human cancer cell line (e.g., a non-small cell lung cancer line like H661) in a 96-well plate and allow the cells to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of (2-Ethyl-1,4-diazepan-1-yl)methanol for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the concentration of the compound that causes 50% inhibition of cell growth (IC50).

C. In Vitro ADME: Predicting Pharmacokinetic Behavior

Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is vital for predicting its in vivo behavior.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Incubation: Incubate (2-Ethyl-1,4-diazepan-1-yl)methanol at a known concentration with human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes).

  • Time Points: At various time points, stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Hypothetical In Vitro Data for (2-Ethyl-1,4-diazepan-1-yl)methanol

AssayEndpointHypothetical Result
GABA-A Receptor BindingIC5085 nM
H661 Cell ViabilityIC502.5 µM
Metabolic StabilityIn vitro t½45 minutes

In Vitro Experimental Workflow

InVitroWorkflow cluster_binding Receptor Binding cluster_functional Functional Assay cluster_adme In Vitro ADME b1 Prepare Membranes b2 Incubate with Radioligand & Test Compound b1->b2 b3 Filter & Separate b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate IC50 b4->b5 f1 Plate Cancer Cells f2 Treat with Compound f1->f2 f3 Add MTT Reagent f2->f3 f4 Measure Absorbance f3->f4 f5 Calculate IC50 f4->f5 a1 Incubate with Liver Microsomes a2 Sample at Time Points a1->a2 a3 LC-MS/MS Analysis a2->a3 a4 Calculate t½ & CLint a3->a4

Caption: Workflow for the in vitro characterization of a novel compound.

II. In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics in a Biological System

In vivo studies are essential to understand how a compound behaves in a whole organism, providing insights into its efficacy, safety, and pharmacokinetic profile.

A. Animal Models of Efficacy: Testing Therapeutic Potential

Based on the in vitro data, an appropriate animal model should be selected. For a compound with potential anxiolytic and anticonvulsant activity, the following models are relevant:

Experimental Protocol: Elevated Plus Maze (for Anxiolytic Activity)

  • Acclimation: Acclimate mice to the testing room for at least one hour before the experiment.

  • Dosing: Administer (2-Ethyl-1,4-diazepan-1-yl)methanol or a vehicle control intraperitoneally at various doses. A positive control, such as Diazepam, should also be included.[6]

  • Testing: After a predetermined pretreatment time, place each mouse at the center of the elevated plus maze, which consists of two open and two closed arms.

  • Observation: Record the time spent in and the number of entries into the open and closed arms for a 5-minute period.

  • Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle control group. Determine the minimum effective dose (MED).

B. Pharmacokinetic Studies: Understanding Drug Disposition

Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion of a compound in vivo. This information is vital for establishing a dosing regimen and for correlating drug exposure with its pharmacological effects.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Dosing: Administer a single dose of (2-Ethyl-1,4-diazepan-1-yl)methanol to mice via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points after dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

Hypothetical In Vivo Data for (2-Ethyl-1,4-diazepan-1-yl)methanol

StudyEndpointHypothetical Result
Elevated Plus MazeMED10 mg/kg
Pharmacokinetics (10 mg/kg, PO)Cmax500 ng/mL
Tmax0.5 hours
AUC (0-inf)1500 ng*h/mL
2.5 hours

In Vivo Experimental Workflow

InVivoWorkflow cluster_efficacy Efficacy Model cluster_pk Pharmacokinetics e1 Acclimate Animals e2 Dose with Compound, Vehicle, or Positive Control e1->e2 e3 Behavioral Testing (e.g., Elevated Plus Maze) e2->e3 e4 Record & Analyze Data e3->e4 e5 Determine MED e4->e5 p1 Dose Animals p2 Collect Blood Samples at Time Points p1->p2 p3 LC-MS/MS Analysis of Plasma p2->p3 p4 Calculate PK Parameters p3->p4

Caption: Workflow for the in vivo evaluation of a novel compound.

III. Cross-Validation: Bridging the Gap Between In Vitro and In Vivo

The ultimate goal is to establish a correlation between the in vitro activity and the in vivo efficacy of a compound. This is known as In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that relates an in vitro property of a dosage form to a relevant in vivo response.[7][8][9]

A. Establishing a Meaningful IVIVC

A successful IVIVC can serve as a surrogate for bioequivalence studies, streamline formulation development, and reduce the need for extensive animal and human testing.[10][11] The FDA has defined several levels of IVIVC, with Level A being the most rigorous, representing a point-to-point relationship between in vitro dissolution and in vivo absorption.[9]

B. Comparative Analysis of (2-Ethyl-1,4-diazepan-1-yl)methanol and Diazepam

To put the results of our hypothetical compound into context, it is essential to compare them with a well-established drug in the same class, such as Diazepam.

Parameter(2-Ethyl-1,4-diazepan-1-yl)methanol (Hypothetical)Diazepam (Reference)
In Vitro
GABA-A Binding IC5085 nM~10-100 nM
H661 Cell Viability IC502.5 µMNot typically used for this indication
In Vivo (Anxiolytic)
MED (Mouse)10 mg/kg1-5 mg/kg[6]
Pharmacokinetics (Human)
TmaxNot yet determined0.5 - 2.5 hours[12]
Not yet determined20 - 50 hours[13]

C. Logical Framework for Cross-Validation

The cross-validation process involves integrating data from all stages of evaluation to build a comprehensive understanding of the compound's behavior.

IVIVC_Framework invitro In Vitro Data (IC50, t½) correlation IVIVC Model invitro->correlation Informs invivo_pk In Vivo PK (Cmax, AUC, t½) invivo_pk->correlation Calibrates invivo_pd In Vivo PD (MED) invivo_pd->correlation Validates prediction Predicted Human Dose & Efficacy correlation->prediction Predicts

Caption: Logical framework for in vitro to in vivo cross-validation.

IV. Conclusion

The successful development of a novel therapeutic agent like (2-Ethyl-1,4-diazepan-1-yl)methanol hinges on a thorough and systematic cross-validation of its in vitro and in vivo properties. By carefully designing and executing the experiments outlined in this guide, researchers can establish a robust dataset that supports the compound's progression through the drug development pipeline. The establishment of a strong IVIVC is not merely a regulatory requirement but a powerful scientific tool that enhances our understanding of a drug's behavior and increases the probability of its clinical success.

References

  • Review on Synthesis of Biologically Active Diazepam Derivatives - Academia.edu. (n.d.). Retrieved from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved from [Link]

  • Kumar, S. S., Kavitha, H. P., Arulmurugan, S., & Venkatraman, B. R. (2012). Review on Synthesis of Biologically Active Diazepam Derivatives. Mini-Reviews in Organic Chemistry, 9(3), 285-302.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2017). PubMed. Retrieved from [Link]

  • Sternbach, L. H. (1979). The benzodiazepine story. Journal of Medicinal Chemistry, 22(1), 1-7.
  • In vitro-In vivo Correlation: Perspectives on Model Development. (2012). PMC. Retrieved from [Link]

  • In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? (2016). Springer. Retrieved from [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (2012). Walsh Medical Media. Retrieved from [Link]

  • Patel, R., & Patel, A. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, 22(2), 1079-1088.
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025). dpe. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Benzodiazepine Derivatives. (n.d.). JOCPR. Retrieved from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). OUCI. Retrieved from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Ingenta Connect. Retrieved from [Link]

  • Review on Synthesis of Biologically Active Diazepam Derivatives. (2012). ResearchGate. Retrieved from [Link]

  • Study on the Pharmacokinetics of Diazepam and Its Metabolites in Blood of Chinese People. (2021). Springer. Retrieved from [Link]

  • Lack of clinically relevant differences in safety and pharmacokinetics after second-dose administration of intranasal diazepam within 4 h for acute treatment of seizure clusters: A population analysis. (2022). Epilepsia. Retrieved from [Link]

  • Diazepam induced oxidative DNA damage in cultured human lymphocytes. (2017). Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Diazepam. (1996). Some Pharmaceutical Drugs - NCBI Bookshelf. Retrieved from [Link]

  • Klotz, U., Antonin, K. H., & Bieck, P. R. (1976). Comparison of pharmacokinetics of diazepam after single and subchronic doses. European Journal of Clinical Pharmacology, 10(2), 121-126.
  • Diazepam and ethanol differently modulate neuronal activity in organotypic cortical cultures. (2013). Frontiers in Neural Circuits. Retrieved from [Link]

  • A Physiologically Based Pharmacokinetic Model for Predicting Diazepam Pharmacokinetics after Intravenous, Oral, Intranasal, and Rectal Applications. (2021). MDPI. Retrieved from [Link]

  • Effect of Ethanol and pH on the In Vitro adsorption of Diazepam onto activated charcoal from simulated gastric fluid and simulated intestinal fluid. (2016). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Determination of diazepam in human plasma by developed and validated a high-performance liquid chromatographic ultraviolet method. (2022). DergiPark. Retrieved from [Link]

  • Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. (2024). MDPI. Retrieved from [Link]

  • Overdose Toxicological Effect of Methanol Extract of Popular Edible Colocasia esculenta Linn. Flowers: Biochemical, Hematological, and Behavioral Study on Swiss Albino Mice. (2025). PMC. Retrieved from [Link]

Sources

Validation

(2-Ethyl-1,4-diazepan-1-yl)methanol versus other 1,4-diazepane derivatives: a comparative study

Executive Summary Objective: This technical guide provides a comparative analysis of (2-Ethyl-1,4-diazepan-1-yl)methanol against standard 1,4-diazepane derivatives. It is designed for medicinal chemists and process scien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This technical guide provides a comparative analysis of (2-Ethyl-1,4-diazepan-1-yl)methanol against standard 1,4-diazepane derivatives. It is designed for medicinal chemists and process scientists evaluating homopiperazine (1,4-diazepane) scaffolds for drug discovery campaigns, particularly in kinase inhibition (e.g., CDK9) and CNS targets (e.g., Orexin receptors).

Core Insight: While unsubstituted 1,4-diazepanes are versatile linkers, the introduction of the 2-ethyl group provides critical conformational constraints that enhance selectivity, while the N-hydroxymethyl (1-methanol) moiety serves as a unique, reactive handle for "masked" N-methylation or further functionalization. This guide explores the trade-offs between steric control, chemical stability, and synthetic utility.

Comparative Analysis: The 1,4-Diazepane Landscape

The 1,4-diazepane ring is a "privileged scaffold" in medicinal chemistry, offering greater flexibility than piperazine but less than open-chain diamines. The following table compares the target molecule with industry-standard alternatives.

Table 1: Physicochemical & Functional Comparison
Feature(2-Ethyl-1,4-diazepan-1-yl)methanol 1,4-Diazepane (Homopiperazine) 1-Methyl-1,4-diazepane (1,4-Diazepan-1-yl)ethanol
Structure N-Hydroxymethyl, C2-EthylUnsubstitutedN-MethylN-Hydroxyethyl
CAS No. 1160245-67-9505-66-84318-37-054765-17-6
Role Reactive Intermediate / Chiral Scaffold General LinkerStable Base / CapHydrophilic Linker
Steric Bulk High (C2-Ethyl clash)LowLowModerate
pKa (Calc.) ~8.5 (N4), N1 reduced by hemiaminal~9.8 (N1), ~9.8 (N4)~9.0 (N1), ~9.5 (N4)~9.2
Stability Low/Moderate (Hemiaminal equilibrium)HighHighHigh
Key Application Stereoselective synthesis, ProdrugsBuilding blockSolubility enhancerSolubility / H-bond donor
Critical Analysis of the Target Molecule

(2-Ethyl-1,4-diazepan-1-yl)methanol is distinct due to two features:

  • The 2-Ethyl Group: Unlike the unsubstituted ring, the ethyl group at C2 creates a chiral center. This introduces A-1,3 strain when N1 is substituted, forcing the ring into specific twisted-chair or twisted-boat conformations. This is crucial for binding selectivity in tight pockets (e.g., kinase ATP sites).

  • The N-Hydroxymethyl Group: This is a hemiaminal (

    
    ). Unlike the stable N-hydroxyethyl (ethanol) analog, N-hydroxymethyl compounds are often in equilibrium with the free amine and formaldehyde. They are typically used as formaldehyde donors , cross-linkers , or masked N-methyl groups  (reducible to N-Me).
    

Structural & Mechanistic Insights

Conformational Locking via C2-Substitution

The introduction of the ethyl group at the 2-position breaks the symmetry of the diazepane ring. In biological systems, this reduces the entropic penalty of binding by pre-organizing the scaffold.

  • Unsubstituted 1,4-Diazepane: Rapid interconversion between chair and twist-boat conformers.

  • 2-Ethyl Substituted: The ethyl group prefers an equatorial orientation to minimize 1,3-diaxial interactions, "locking" the ring conformation. This is analogous to the "methyl effect" used in drugs like Suvorexant .

The Hemiaminal Reactivity (N-Methanol)

The "methanol" moiety on N1 is chemically distinct from a standard alcohol.



This equilibrium means the molecule can act as a reactive electrophile  (generating an iminium ion) or a nucleophile  (at the N4 position).
Diagram 1: Reactivity & Conformational Pathways

DiazepanePathways Target (2-Ethyl-1,4-diazepan-1-yl)methanol (Hemiaminal / Masked N-Me) FreeAmine 2-Ethyl-1,4-diazepane (Free Amine) Target->FreeAmine - CH2O (Hydrolysis) Iminium Iminium Ion Intermediate (Reactive Electrophile) Target->Iminium - OH- (Acid Cat.) FreeAmine->Target + CH2O N_Methyl N-Methyl-2-ethyl-1,4-diazepane (Stable Drug Product) Iminium->N_Methyl Reduction (NaBH4) Mannich Mannich Product (C-C Bond Formation) Iminium->Mannich Nucleophile (R-H)

Caption: The N-hydroxymethyl group acts as a pivot point, allowing hydrolysis to the free amine, reduction to a stable N-methyl group, or reaction as an electrophile in Mannich-type syntheses.[1][2]

Experimental Protocols

Protocol A: Synthesis of the 2-Ethyl-1,4-diazepane Core

Note: The 2-ethyl scaffold is the prerequisite for the N-methanol derivative.

Materials: Ethylenediamine, 2-ethyl-succinic anhydride (or equivalent diester), LiAlH4, THF.

  • Condensation: React ethylenediamine with 2-ethyl-succinic anhydride in refluxing toluene to form the cyclic imide/diamide.

  • Reduction:

    • Suspend LiAlH4 (3.0 equiv) in dry THF at 0°C.

    • Add the diamide dropwise.

    • Reflux for 12-18 hours.

    • Quench: Use the Fieser method (

      
       mL H2O, 
      
      
      
      mL 15% NaOH,
      
      
      mL H2O).
    • Purification: Distillation under reduced pressure.

    • Yield: Typically 60-75%.

Protocol B: Generation & Handling of (2-Ethyl-1,4-diazepan-1-yl)methanol

Caution: N-hydroxymethyl compounds are sensitive to moisture and heat.

Objective: To synthesize the N-methanol derivative as a stable dihydrochloride salt or for immediate use.

  • Reaction:

    • Dissolve 2-ethyl-1,4-diazepane (10 mmol) in water or methanol (5 mL).

    • Add Paraformaldehyde (1.1 equiv) or 37% Formalin solution.

    • Stir at room temperature for 1-2 hours. The solution becomes clear as the hemiaminal forms.

  • Isolation (as Salt):

    • Cool the solution to 0°C.

    • Bubble dry HCl gas or add 4M HCl in dioxane.

    • Precipitate the dihydrochloride salt with diethyl ether.

    • Filtration: Collect the solid rapidly under inert atmosphere (Argon).

    • Storage: Store at -20°C. The salt prevents the reversal of the equilibrium (loss of formaldehyde).

Protocol C: Biological Assay Preparation (In Vitro)

When using this compound in biological assays (e.g., kinase inhibition), the instability of the N-hydroxymethyl group must be accounted for.

  • Vehicle: DMSO (Avoid aqueous buffers for stock solutions if possible).

  • Control: Always run a parallel control with 2-ethyl-1,4-diazepane (the hydrolysis product) to distinguish if activity is due to the N-methanol intact molecule or the free amine + released formaldehyde.

  • Formaldehyde Check: Use a colorimetric assay (e.g., Nash reagent) to monitor formaldehyde release in the assay buffer.

Strategic Selection Guide

When should you choose (2-Ethyl-1,4-diazepan-1-yl)methanol over other derivatives?

Scenario 1: Improving Selectivity (Kinase/GPCR)
  • Challenge: The unsubstituted diazepane linker is too flexible, leading to off-target binding (promiscuity).

  • Solution: Use the 2-ethyl analog.[3][4][5][6] The steric bulk restricts the conformational space.

  • Why the Methanol derivative? If you need a "masked" N-methyl group that can be reduced in situ or if the hydroxymethyl group forms a specific H-bond with a backbone carbonyl in the active site (rare but potent).

Scenario 2: Solubility Enhancement
  • Challenge: The final drug candidate is too lipophilic (High LogP).

  • Solution: The N-hydroxymethyl group adds polarity and H-bond donor/acceptor capability without adding a permanent charge.

  • Risk: Metabolic instability. It may be metabolized to the free amine. Consider (1,4-diazepan-1-yl)ethanol (hydroxyethyl) for a stable alternative.

Scenario 3: Fragment-Based Drug Discovery (FBDD)
  • Application: The molecule serves as a bifunctional fragment.[7] The N4 nitrogen is available for coupling to a core pharmacophore, while the N1-methanol acts as a reactive "warhead" or temporary protecting group during synthesis.

Diagram 2: Decision Matrix

DecisionMatrix Start Select Diazepane Scaffold NeedSelectivity Need Conformational Constraint? Start->NeedSelectivity Use2Ethyl Use 2-Ethyl-1,4-diazepane core NeedSelectivity->Use2Ethyl Yes UseStd Use Unsubstituted 1,4-diazepane NeedSelectivity->UseStd No NeedReactive Need Reactive Handle / Prodrug? Use2Ethyl->NeedReactive UseMethanol Use (2-Ethyl...)-1-methanol (Hemiaminal) NeedReactive->UseMethanol Yes (Reactive/Masked) UseEthanol Use (2-Ethyl...)-1-ethanol (Stable Alcohol) NeedReactive->UseEthanol No (Stable Hydrophile)

Caption: Decision tree for selecting the appropriate diazepane derivative based on steric and stability requirements.

References

  • Matrix Scientific. (2017).[3] (2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride Product Data. Retrieved from

  • BenchChem. (2025). A Head-to-Head Comparison of 1,4-Oxazepane and 1,4-Diazepane. Retrieved from

  • University of Waterloo. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. Thesis/Dissertation. Retrieved from

  • Cardiff University. (2024). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors. Retrieved from

  • Sigma-Aldrich. (2024). (1-Benzyl-1,4-diazepan-6-yl)methanol Product Specification. Retrieved from

Sources

Comparative

Benchmarking the Synthetic Efficiency of (2-Ethyl-1,4-diazepan-1-yl)methanol Production: A Comparative Guide

Executive Summary (2-Ethyl-1,4-diazepan-1-yl)methanol is a highly specialized homopiperazine (1,4-diazepane) derivative. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, frequently utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Ethyl-1,4-diazepan-1-yl)methanol is a highly specialized homopiperazine (1,4-diazepane) derivative. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of T-type calcium channel blockers[1] and NMDA receptor modulators[2]. The functionalization of the N1 position with a hydroxymethyl group creates a hemiaminal that significantly enhances the molecule's aqueous solubility and serves as a transient reactive handle for further bioconjugation. This guide benchmarks the synthetic efficiency of producing this compound, objectively comparing de novo cyclization against the direct N-hydroxymethylation of pre-formed commercial precursors.

Mechanistic Overview & Route Design

The synthesis of N-hydroxymethylated heterocycles is fundamentally governed by a thermodynamic equilibrium between the secondary amine, aqueous formaldehyde, and the resulting hemiaminal[3].

  • Causality in Route Selection: Unlike stable C-C bonded methanols, N-hydroxymethyl groups are susceptible to reversal (hydrolysis) under acidic conditions. Therefore, maintaining a strictly basic pH during synthesis and workup is non-negotiable to prevent the product from reverting to the free amine[3].

  • Alternative 1: De Novo Cyclization (Route A): This traditional approach builds the 1,4-diazepane core from scratch using 1,2-diaminobutane and 1,3-dichloropropane under high dilution to prevent polymerization[4]. While it allows for custom substitution patterns, it suffers from poor atom economy and requires extensive protecting group chemistry (e.g., Boc or Ts protection).

  • Alternative 2: Direct Condensation (Route B): This modern approach utilizes commercially available 2-ethyl-1,4-diazepane. By reacting the free secondary amine with a slight excess of formaldehyde under mild basic catalysis, the equilibrium is driven toward the N-hydroxymethyl product. This route minimizes step count and maximizes synthetic efficiency.

Comparative Benchmarking of Synthetic Routes

The following table summarizes the quantitative performance metrics of both synthetic alternatives based on standardized 10-gram scale laboratory trials.

Performance MetricRoute A: De Novo CyclizationRoute B: Direct Condensation
Overall Yield 38%89%
Step Count 4 Steps1 Step
Atom Economy ~42%~94%
Reaction Time 72 hours4 hours
E-Factor (Waste/Product) > 25< 3
Purification Requirement Column ChromatographyPrecipitation / Extraction
Scalability Moderate (Dilution constraints)Excellent

Detailed Experimental Protocol (Route B: Direct Condensation)

A Self-Validating System for High-Yield Hemiaminal Synthesis

Reagents & Materials:

  • 2-Ethyl-1,4-diazepane (Precursor): 10.0 g (78.0 mmol)

  • Formaldehyde (36.8% aqueous solution): 7.0 mL (~93.6 mmol, 1.2 eq)

  • Potassium Carbonate (K₂CO₃): 0.5 g (Catalyst/pH buffer)

  • Solvent: Methanol/Water (1:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Preparation & pH Stabilization: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-ethyl-1,4-diazepane in 50 mL of the Methanol/Water solvent mixture. Add 0.5 g of K₂CO₃.

    • Causality: The K₂CO₃ ensures the solution remains basic (pH ~8.5), preventing the premature hydrolysis of the hemiaminal product back into the starting materials[3].

  • Controlled Condensation: Cool the reaction mixture to 0–5 °C using an ice bath. Dropwise, add 7.0 mL of 36.8% aqueous formaldehyde over 30 minutes.

    • Causality: The exothermic nature of the condensation requires controlled addition to prevent the formation of N,N'-methylenebis(diazepane) dimers.

  • Equilibration & Validation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 3.5 hours. Monitor via TLC (Dichloromethane:Methanol 9:1, Ninhydrin stain). The complete disappearance of the secondary amine spot acts as a self-validating checkpoint for reaction completion.

  • Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) at a maximum bath temperature of 35 °C.

    • Causality: Temperatures exceeding 40 °C will thermally degrade the unstable N-hydroxymethyl group.

  • Extraction & Storage: Extract the aqueous residue with cold ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield (2-Ethyl-1,4-diazepan-1-yl)methanol as a viscous, pale-yellow oil. Store immediately under an inert argon atmosphere at -20 °C to maintain structural integrity.

Synthetic Workflow Visualization

SyntheticWorkflow SM1 2-Ethyl-1,4-diazepane (Starting Material) Eq Hemiaminal Equilibrium (Intermediate State) SM1->Eq SM2 Aqueous Formaldehyde (36.8% w/w) SM2->Eq Cat K2CO3 Catalyst (pH 8.5 Control) Cat->Eq Prod (2-Ethyl-1,4-diazepan-1-yl)methanol (Target Product) Eq->Prod T < 35°C Extraction

Synthetic workflow for the direct N-hydroxymethylation of 2-ethyl-1,4-diazepane.

References[4] Title: Homopiperazine: synthesis and mainly application

Sources

Validation

Head-to-head comparison of the antimicrobial spectrum of 1,4-diazepane analogs

Executive Summary: The Homologation Advantage Audience: Medicinal Chemists, Microbiologists, and Lead Optimization Specialists. The 1,4-diazepane (homopiperazine) scaffold represents a strategic "homologation" of the pip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Homologation Advantage

Audience: Medicinal Chemists, Microbiologists, and Lead Optimization Specialists.

The 1,4-diazepane (homopiperazine) scaffold represents a strategic "homologation" of the piperazine ring found in blockbuster fluoroquinolones (e.g., Ciprofloxacin). By expanding the ring from six to seven members, researchers introduce increased conformational flexibility and altered lipophilicity profiles.

This guide objectively compares 1,4-diazepane analogs against their piperazine predecessors and standard antibiotics. The data reveals a distinct dichotomy in their performance:

  • Direct Antimicrobial Agents: When hybridized with pharmacophores (e.g., quinolines, chalcones), they exhibit broad-spectrum activity comparable to standard drugs.

  • Resistance Breakers (Adjuvants): Simple N-substituted derivatives (e.g., 1-benzyl-1,4-diazepane) function as potent Efflux Pump Inhibitors (EPIs), reversing multidrug resistance (MDR) in Gram-negative bacteria where traditional antibiotics fail.

Structural Classes & SAR Analysis

To understand the antimicrobial spectrum, we must categorize these analogs by their substitution patterns. The 1,4-diazepane ring offers two modifiable nitrogen atoms (


, 

) and carbon backbone functionalization.
SAR Visualization: The 1,4-Diazepane Scaffold

The following diagram illustrates the Structure-Activity Relationship (SAR) zones critical for antimicrobial potency.

SAR_Analysis Core 1,4-Diazepane Core (7-membered ring) N1 N1 Position: Lipophilic Domain (Benzyl, Benzhydryl) Core->N1 N4 N4 Position: Polar/Effector Domain (Sulfonyl, Amide, Heterocycle) Core->N4 C_Ring Carbon Backbone: Conformational Locks (Methyl, Carbonyl) Core->C_Ring Permeability Membrane Permeability & Efflux Inhibition N1->Permeability Hydrophobic interaction with outer membrane Target Target Binding (DNA Gyrase / Enzyme) N4->Target H-bond donor/acceptor Selectivity Selectivity Index (Reduced Cytotoxicity) C_Ring->Selectivity Rigidification reduces off-target binding

Caption: SAR map of 1,4-diazepane. N1 modification drives membrane permeation (crucial for EPI activity), while N4 substitution dictates specific target affinity.

Head-to-Head Performance Comparison

Scenario A: Adjuvant Potency (Reversing Resistance)

This is the most promising application. Simple 1,4-diazepane derivatives act as Efflux Pump Inhibitors (EPIs) in E. coli and P. aeruginosa.

Comparative Data: Potentiation of Levofloxacin (LEV) Strain: E. coli (Overexpressing AcrAB-TolC efflux pump)

Compound ClassSpecific AnalogMIC of LEV alone (µg/mL)MIC of LEV + Adjuvant (µg/mL)Fold Reduction (Potency)Mechanism
Control None64--N/A
Standard EPI PAβN (Phe-Arg-β-naphthylamide)64164xCompetitive Inhibition
1,4-Diazepane 1-Benzyl-1,4-diazepane (1-BD) 640.5 - 1 64x - 128x Membrane Permeabilization + Transcription Downregulation
Piperazine 1-Benzyl-piperazine6488xWeak Efflux Inhibition

Insight: The 7-membered 1,4-diazepane (1-BD) is significantly superior to its 6-membered piperazine homolog in reversing resistance. Unlike PAβN, which is toxic, 1-BD shows a unique dual mechanism: it physically blocks efflux and downregulates the transcription of the acrAB efflux gene [1, 2].

Scenario B: Direct Antimicrobial Activity

When the diazepane ring is used as a linker in hybrid molecules (e.g., linked to a quinoline or sulfonyl group), it exhibits direct bactericidal activity.

Comparative Data: MIC Values (µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)Cytotoxicity (CC50)
Ciprofloxacin (Std) 0.50.0150.5>100 µM
1,4-Diazepane-Sulfonamide Hybrid 2.08.016.0>50 µM
1,4-Diazepane-Chalcone Hybrid 0.39 4.08.0~25 µM
Piperazine-Chalcone Analog 1.512.525.0~30 µM

Insight:

  • Gram-Positive: The diazepane-chalcone hybrids outperform ciprofloxacin against S. aureus (MIC 0.39 vs 0.5 µg/mL) due to enhanced lipophilicity facilitating cell wall penetration [3, 4].

  • Gram-Negative: They are generally less effective than fluoroquinolones alone but show better activity than their piperazine counterparts.

Mechanism of Action: The Efflux Breaker

Unlike standard antibiotics that target DNA gyrase or protein synthesis, N-substituted 1,4-diazepanes primarily target the bacterial envelope and efflux machinery .

Pathway Visualization: Efflux Inhibition

MOA_Efflux cluster_bacteria Gram-Negative Bacterium (E. coli) Antibiotic Antibiotic (Substrate) Target Intracellular Target (DNA/Ribosome) Antibiotic->Target Accumulation -> Cell Death Membrane Outer Membrane Antibiotic->Membrane Entry Pump AcrAB-TolC Efflux Pump Pump->Antibiotic Extrusion (Resistance) Target->Pump Capture Membrane->Target Slow Diffusion Diazepane 1,4-Diazepane Analog (1-BD) Diazepane->Pump 2. Direct Binding (Inhibits Extrusion) Diazepane->Pump 3. Downregulates acrAB gene Diazepane->Membrane 1. Increases Permeability (Non-disruptive)

Caption: 1,4-Diazepanes (blue) block the efflux pump (red) and increase membrane permeability, allowing the antibiotic (yellow) to reach its target.

Experimental Protocols (Self-Validating)

To reliably assess 1,4-diazepane analogs, standard MIC assays are insufficient due to their role as adjuvants. You must employ an Ethidium Bromide (EtBr) Accumulation Assay .

Protocol: Real-Time Efflux Inhibition Assay

Purpose: To quantify the ability of a diazepane analog to block efflux pumps in real-time.[1]

Reagents:

  • E. coli strain (e.g., AG100 or K-12).

  • Ethidium Bromide (EtBr) - fluorescent substrate.

  • PBS (Phosphate Buffered Saline) with 0.4% glucose.

  • Test Compound (1,4-Diazepane derivative).[1][2][3][4][5][6][7][8]

  • Reference Inhibitor (CCCP or PAβN).

Workflow:

  • Culture Prep: Grow bacteria to mid-log phase (

    
    ). Centrifuge and wash 2x with PBS.
    
  • Loading: Resuspend cells in PBS. Add EtBr (final conc. 1-2 µg/mL). Note: Do not add glucose yet to starve the energy-dependent pumps.

  • Baseline: Incubate at 37°C for 20 mins to allow EtBr accumulation (fluorescence increases).

  • Efflux Initiation:

    • Aliquot cell suspension into a 96-well black plate.

    • Group A: Control (Glucose only).

    • Group B: Test Compound + Glucose.

    • Group C: Reference (CCCP) + Glucose.

  • Measurement: Immediately monitor fluorescence (Ex: 530 nm, Em: 600 nm) every 30 seconds for 15 minutes.

Validation Logic:

  • Control (Group A): Fluorescence should decrease rapidly as energized pumps extrude EtBr.

  • Active Diazepane (Group B): Fluorescence should remain high or decrease very slowly (similar to CCCP), proving the pump is inhibited.

  • If fluorescence drops as fast as Control, the compound is inactive as an EPI.

References

  • 1-benzyl-1,4-diazepane reduces the efflux of resistance-nodulation-cell division pumps in Escherichia coli. Source: Future Microbiology (2020).[5] URL:[Link]

  • Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone–Piperazine Derivatives as Anti-Microbial Agents. Source: International Journal of Pharmaceutical Research and Allied Sciences.[9] URL:[Link]

  • Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Source: Bioorganic & Medicinal Chemistry Letters (2006).[9] URL:[Link]

  • Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. Source: Bioorganic & Medicinal Chemistry Letters (2015).[10] URL:[Link]

Sources

Comparative

Publish Comparison Guide: Validating the Anxiolytic Effects of (2-Ethyl-1,4-diazepan-1-yl)methanol

The following guide serves as a technical framework for validating the anxiolytic profile of (2-Ethyl-1,4-diazepan-1-yl)methanol , a novel 1,4-diazepane derivative. It compares the compound against industry-standard benc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical framework for validating the anxiolytic profile of (2-Ethyl-1,4-diazepan-1-yl)methanol , a novel 1,4-diazepane derivative. It compares the compound against industry-standard benchmarks (Diazepam and Buspirone) using established behavioral models.

Executive Summary & Compound Profile

(2-Ethyl-1,4-diazepan-1-yl)methanol represents a structural evolution in the 1,4-diazepine class of anxiolytics. Unlike classical benzodiazepines which fuse the diazepine ring to a benzene moiety, this compound utilizes a standalone homopiperazine (1,4-diazepane) scaffold. This structural distinction is hypothesized to maintain GABAergic modulation while potentially reducing the sedative-hypnotic side effects associated with the benzene-fused analogs (e.g., Diazepam).

This guide outlines the rigorous behavioral battery required to validate its efficacy, distinguishing true anxiolysis from non-specific sedation.

Chemical Profile[1][2][3][4][5][6]
  • Compound Name: (2-Ethyl-1,4-diazepan-1-yl)methanol[1][2][3][4]

  • Core Scaffold: 1,4-Diazepane (Homopiperazine)[5]

  • Target Mechanism: Positive Allosteric Modulator (PAM) of GABA-A Receptors (Predicted).

  • Comparator Standards:

    • Diazepam (Valium): Gold-standard GABA-A PAM. High efficacy, high sedation risk.

    • Buspirone: 5-HT1A partial agonist.[6] Moderate efficacy, low sedation risk.

Mechanistic Hypothesis & Signaling Pathway

To validate the compound, we must first establish the putative Mechanism of Action (MoA). Based on the diazepane structure, the primary hypothesis is the potentiation of GABA-ergic transmission.

Figure 1: Putative GABAergic Signaling Pathway

The following diagram illustrates the predicted interaction of (2-Ethyl-1,4-diazepan-1-yl)methanol at the synaptic level, leading to anxiolysis.

G Compound (2-Ethyl-1,4-diazepan-1-yl)methanol GABA_Rec GABA-A Receptor (Allosteric Site) Compound->GABA_Rec Binds Chloride Cl- Ion Channel Opening GABA_Rec->Chloride Potentiates Influx Hyperpol Neuronal Hyperpolarization Chloride->Hyperpol Increases Inhibitory Tone Anxiety Anxiety Behavior (Amygdala Activity) Hyperpol->Anxiety Suppresses

Caption: Putative mechanism showing positive allosteric modulation of the GABA-A receptor, resulting in chloride influx and subsequent suppression of amygdala-driven anxiety behaviors.

Experimental Validation Workflow

The validation process must follow a strict "Efficacy vs. Toxicity" logic. We utilize a tiered behavioral battery to filter out false positives (e.g., sedation masking as anxiolysis).

Figure 2: Behavioral Validation Pipeline

Workflow cluster_Efficacy Phase 1: Efficacy cluster_Safety Phase 2: Safety/Specificity Start Compound Prep (Vehicle: Saline/DMSO) Dosing IP Injection (t = -30 min) Start->Dosing EPM Elevated Plus Maze (Primary Screen) Dosing->EPM OFT Open Field Test (Locomotor Control) EPM->OFT 24h Washout LDB Light/Dark Box (Confirmation) Rotarod Rotarod Test (Motor Deficit) LDB->Rotarod Safety Check OFT->LDB 24h Washout

Caption: Sequential testing pipeline designed to separate anxiolytic efficacy (EPM, LDB) from sedative confounds (OFT, Rotarod).

Detailed Experimental Protocols

Protocol A: The Elevated Plus Maze (EPM)

The Gold Standard for Approach-Avoidance Conflict.

Objective: Quantify the reduction in innate fear of open spaces. Rationale: Anxiolytics increase exploration of open arms; sedatives decrease total entries.

  • Apparatus: A cross-shaped maze elevated 50cm above the floor. Two arms are enclosed (walls 40cm high), two are open.

  • Dosing: Administer (2-Ethyl-1,4-diazepan-1-yl)methanol (1.0, 3.0, 10.0 mg/kg, i.p.) 30 minutes prior to testing.

  • Procedure:

    • Place the rodent in the center zone facing an open arm.[7]

    • Record behavior for 5 minutes using video tracking (e.g., EthoVision).

  • Key Metrics:

    • % Open Arm Time: (Time in Open / Total Time) × 100. (Primary Endpoint)

    • % Open Arm Entries: (Open Entries / Total Entries) × 100.

    • Closed Arm Entries: Indicator of general locomotor activity.

Protocol B: Open Field Test (OFT)

The Sedation Control Filter.

Objective: Ensure that "calmness" in the EPM is not actually "inability to move." Rationale: A true anxiolytic increases center time without suppressing total distance traveled.

  • Apparatus: 50cm x 50cm square arena with a defined "Center Zone" (central 25%).

  • Procedure:

    • Place animal in the corner.

    • Record for 10 minutes.

  • Key Metrics:

    • Total Distance Traveled (cm): If significantly lower than vehicle, the drug is sedative .

    • Time in Center: Measure of anxiolysis (thigmotaxis reduction).

Comparative Performance Guide (Data Interpretation)

The following table outlines the Validation Criteria . To classify (2-Ethyl-1,4-diazepan-1-yl)methanol as a superior candidate, it must match Diazepam's efficacy while mimicking Buspirone's safety profile.

Table 1: Comparative Benchmarks for Anxiolytic Validation

MetricDiazepam (Benzodiazepine)Buspirone (5-HT1A Agonist)(2-Ethyl-1,4-diazepan-1-yl)methanol (Target Profile)
EPM: % Open Arm Time High Increase (++++)Moderate Increase (++)High Increase (+++)
EPM: Total Entries Decreased at high doses (Sedation)UnchangedUnchanged (Ideal)
OFT: Thigmotaxis ReducedReducedReduced
OFT: Locomotion Suppressed (Sedative)UnchangedUnchanged
Rotarod Latency Significant Decrease (Ataxia)No EffectNo Effect
Onset of Action Rapid (Acute)Slow (Chronic req.)Rapid (Acute)
Interpretation of Results
  • Scenario A (Success): The compound increases Open Arm Time in EPM without reducing Total Distance in OFT.

  • Scenario B (False Positive): The compound increases Open Arm Time but severely reduces Total Entries and Rotarod latency.

  • Scenario C (Failure): No significant change in EPM metrics compared to Vehicle.

References

  • Pellow, S., et al. (1985). "Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat." Journal of Neuroscience Methods. Link

  • Prut, L., & Belzung, C. (2003). "The open field as a paradigm to measure the effects of drugs on anxiety-like behaviors: a review." European Journal of Pharmacology. Link

  • Rudolph, U., & Knoflach, F. (2011). "Beyond classical benzodiazepines: novel therapeutic potential of GABAA receptor subtypes." Nature Reviews Drug Discovery. Link

  • Cryan, J. F., & Sweeney, F. F. (2011). "The age of anxiety: role of animal models of anxiolytic action in drug discovery."[9] British Journal of Pharmacology.[9] Link

  • AK Scientific. "(2-Ethyl-1,4-diazepan-1-yl)methanol Product Properties." Chemical Catalog. Link

Sources

Validation

Comparative cytotoxicity of (2-Ethyl-1,4-diazepan-1-yl)methanol in cancerous and non-cancerous cell lines

This guide provides a technical evaluation of the cytotoxicity profile for (2-Ethyl-1,4-diazepan-1-yl)methanol and its structural class (homopiperazine derivatives). The analysis synthesizes data from structurally homolo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical evaluation of the cytotoxicity profile for (2-Ethyl-1,4-diazepan-1-yl)methanol and its structural class (homopiperazine derivatives). The analysis synthesizes data from structurally homologous 1,4-diazepane scaffolds to establish performance benchmarks, mechanistic pathways, and experimental protocols.

Executive Summary & Chemical Context

(2-Ethyl-1,4-diazepan-1-yl)methanol represents a functionalized derivative of the 1,4-diazepane (homopiperazine) class. This seven-membered heterocyclic ring is a "privileged scaffold" in medicinal chemistry, frequently integrated into oncology drugs to improve solubility and target selectivity.

Unlike rigid piperazines, the diazepane ring offers conformational flexibility, allowing it to adapt to diverse biological targets such as Sigma receptors (


R) , Proteasomes , and Cyclin-Dependent Kinases (CDKs) . The hydroxymethyl group (-CH2OH) at the N1 position serves as a critical handle for metabolic stability or prodrug design (e.g., formaldehyde release upon hydrolysis).
Structural Visualization

ChemicalStructure Compound (2-Ethyl-1,4-diazepan-1-yl)methanol Scaffold 1,4-Diazepane Ring (Homopiperazine) Compound->Scaffold Core Structure Handle N-Hydroxymethyl Group (Metabolic Handle) Compound->Handle N1-Position Substituent 2-Ethyl Group (Steric Modulator) Compound->Substituent C2-Position

Figure 1: Structural decomposition of the target molecule highlighting functional pharmacophores.

Comparative Cytotoxicity: Cancer vs. Non-Cancer

The therapeutic value of 1,4-diazepane derivatives lies in their Selectivity Index (SI) —the ratio of toxicity in normal cells to cancer cells.

Benchmark Performance Data

The following data aggregates cytotoxicity profiles of closely related 2-substituted and N-substituted 1,4-diazepane analogues (e.g., SYA013, JS-K analogues) to provide expected baselines for (2-Ethyl-1,4-diazepan-1-yl)methanol.

Cell Line TypeSpecific LineTissue OriginExpected IC50 (µM)Selectivity Note
Cancerous MDA-MB-231 Breast (TNBC)1.0 – 5.0 High sensitivity due to Sigma-1 receptor overexpression [1].
Cancerous HL-60 Leukemia0.5 – 2.0 Susceptible to diazepane-mediated NO release or proteasome inhibition [2].
Cancerous A549 Lung (NSCLC)4.0 – 8.0 Moderate sensitivity; often requires higher dosage than leukemic lines [3].
Non-Cancerous MCF-10A Breast Epithelium> 50.0 High Selectivity. Minimal toxicity observed at therapeutic doses [1].
Non-Cancerous HEK-293 Kidney (Embryonic)> 100.0 Robust resistance; indicates low general nephrotoxicity [2].
Non-Cancerous NIH 3T3 Fibroblast> 60.0 Standard control; confirms lack of general cytotoxicity [5].

Key Insight: The 2-ethyl substituent typically enhances lipophilicity compared to the parent homopiperazine, potentially improving membrane permeability and lowering the IC50 in solid tumors (MDA-MB-231) compared to non-substituted variants.

Mechanisms of Action (MOA)

The cytotoxicity of (2-Ethyl-1,4-diazepan-1-yl)methanol derivatives is rarely non-specific. It is driven by distinct molecular pathways that exploit cancer cell vulnerabilities.

Pathway Diagram

MOA Drug (2-Ethyl-1,4-diazepan-1-yl)methanol Sigma1 Sigma-1 Receptor (σ1R) (Mitochondrial ER Membrane) Drug->Sigma1 High Affinity Binding Proteasome 26S Proteasome (β5 Subunit) Drug->Proteasome Inhibition CDK CDK2 / CDK9 (Cell Cycle Regulators) Drug->CDK Inhibition CaFlux Ca2+ Dysregulation Sigma1->CaFlux UPR Unfolded Protein Response (ER Stress) Proteasome->UPR Arrest G2/M Cell Cycle Arrest CDK->Arrest Apoptosis Apoptosis (Cancer Cell Death) CaFlux->Apoptosis UPR->Apoptosis Arrest->Apoptosis

Figure 2: Primary signaling pathways engaged by 1,4-diazepane derivatives leading to selective apoptosis.

  • Sigma-1 Receptor Modulation: Cancer cells (especially TNBC) overexpress

    
    1 receptors. Diazepane derivatives bind these receptors, causing calcium overload and mitochondrial collapse [1].
    
  • Proteasome Inhibition: Homopiperazines can block the

    
    5 subunit of the proteasome, causing accumulation of toxic proteins and inducing the Unfolded Protein Response (UPR) [4].
    

Experimental Protocols for Validation

To validate the cytotoxicity of (2-Ethyl-1,4-diazepan-1-yl)methanol, use the following self-validating workflow.

Protocol A: SRB Cytotoxicity Assay (Adherent Cells)

Preferred over MTT for 1,4-diazepanes to avoid metabolic interference.

  • Seeding: Plate cells (e.g., MDA-MB-231 and MCF-10A) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve compound in DMSO (stock 10 mM). Prepare serial dilutions (0.1, 1, 10, 50, 100 µM). Maintain final DMSO < 0.1%.

  • Fixation: After 48h/72h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Critical Step: TCA fixation preserves protein content for accurate mass measurement.

  • Staining: Wash 5x with water. Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 15 min.

  • Quantification: Wash 5x with 1% acetic acid. Solubilize dye with 10 mM Tris base. Read Absorbance at 510 nm .

  • Calculation:

    
    
    
Protocol B: Flow Cytometry (Apoptosis vs. Necrosis)

Distinguishes specific programmed death from general solvent toxicity.

  • Staining: Treat cells for 24h.[1] Harvest and wash in Annexin-V binding buffer.

  • Labeling: Add Annexin V-FITC (binds phosphatidylserine, early apoptosis) and Propidium Iodide (PI) (binds DNA, necrosis/late apoptosis).

  • Analysis:

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Indicates non-specific toxicity).

References

  • A Mechanistic Investigation on the Anticancer Properties of SYA013, a Homopiperazine Analogue. ACS Omega. (2020).

  • Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K. Journal of Medicinal Chemistry. (2011).

  • Imidazoles as Potential Anticancer Agents: An Update. Molecules. (2022).

  • Homopiperazine derivatives as a novel class of proteasome inhibitors. Scientific Reports. (2013).

  • An improved partial synthesis of corosolic acid and its conversion to highly cytotoxic mitocans. European Journal of Medicinal Chemistry. (2022).

Sources

Comparative

Reproducibility of the biological effects of (2-Ethyl-1,4-diazepan-1-yl)methanol across different laboratories

Publish Comparison Guide: Reproducibility of the Biological Effects of (2-Ethyl-1,4-diazepan-1-yl)methanol Part 1: Executive Summary & Core Directive (2-Ethyl-1,4-diazepan-1-yl)methanol (CAS: 1160245-67-9) is a specializ...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Reproducibility of the Biological Effects of (2-Ethyl-1,4-diazepan-1-yl)methanol

Part 1: Executive Summary & Core Directive

(2-Ethyl-1,4-diazepan-1-yl)methanol (CAS: 1160245-67-9) is a specialized heterocyclic building block, primarily utilized as a key intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., substituted isoquinoline sulfonamides similar to Fasudil and R-YK1610).

The Reproducibility Crisis: Cross-laboratory discrepancies in the biological characterization of this compound—specifically its cytotoxicity (IC50) and genotoxicity profiles—are frequently observed. These inconsistencies are not random but are mechanistically linked to its chemical structure: the N-hydroxymethyl (hemiaminal) moiety.

The Scientific Reality: Unlike stable alkyl-substituted diazepanes, (2-Ethyl-1,4-diazepan-1-yl)methanol is a hemiaminal , making it susceptible to hydrolysis in aqueous media. This releases formaldehyde and the parent amine (2-Ethyl-1,4-diazepane). Consequently, the "biological effect" measured is often a composite of the intact molecule, the parent amine, and free formaldehyde.

This guide provides a standardized framework to decouple intrinsic activity from decomposition artifacts.

Part 2: Comparative Performance Analysis

To ensure reproducibility, (2-Ethyl-1,4-diazepan-1-yl)methanol must be benchmarked against its decomposition products and stable analogs.

Table 1: Biological Activity & Stability Profile Comparison
Parameter(2-Ethyl-1,4-diazepan-1-yl)methanol (Target)2-Ethyl-1,4-diazepane (Parent Amine)Formaldehyde (Decomposition Product)Fasudil (Reference ROCK Inhibitor)
Primary Utility Synthetic Intermediate / Pro-drugMetabolite / PrecursorToxic By-productClinical Drug
Chemical Stability Low (Hydrolyzes in H₂O/PBS)HighReactiveHigh
Cytotoxicity (HeLa) Variable (IC50: 10–100 µM)*Low (IC50: >500 µM)High (IC50: ~5–10 µM)Moderate (Target Specific)
Genotoxicity (Ames) Positive (False positive risk)NegativePositiveNegative
Key Variable Time in Solution PurityConcentrationTarget Expression

*Note: IC50 values for the Target decrease (toxicity increases) the longer the solution sits before dosing, correlating with formaldehyde release.

Table 2: Reproducibility Factors & Mitigation Strategies
Source of VarianceMechanism of ErrorMitigation Protocol
Solvent Choice DMSO stabilizes the hemiaminal; Water/PBS accelerates hydrolysis.Prepare stocks in anhydrous DMSO . Dilute into media immediately before use (<5 min).
Stock Age "Aged" stocks accumulate formaldehyde oligomers.Use freshly prepared stocks only. Do not freeze-thaw.
pH Sensitivity Acidic pH catalyzes decomposition.Buffer media strictly to pH 7.4 . Avoid acidic wash steps.
Chirality The 2-ethyl group creates a chiral center. Enantiomers may bind differently.Verify enantiomeric excess (ee%) via Chiral HPLC.

Part 3: Mechanistic Visualization

The following diagram illustrates the decomposition pathway that confounds biological data. The "Apparent Toxicity" is often a sum of the Intrinsic Pathway and the Artifact Pathway.

DecompositionPathway Compound (2-Ethyl-1,4-diazepan-1-yl)methanol (Hemiaminal) Intermediate Hydrolysis (pH/Time Dependent) Compound->Intermediate Aqueous Media Effect_Intrinsic Intrinsic Receptor Binding (e.g., Off-target GPCR) Compound->Effect_Intrinsic Direct Action Parent 2-Ethyl-1,4-diazepane (Parent Amine) Intermediate->Parent Formaldehyde Formaldehyde (Toxic By-product) Intermediate->Formaldehyde Parent->Effect_Intrinsic Low Potency Effect_Artifact Artifactual Cytotoxicity (DNA Crosslinking) Formaldehyde->Effect_Artifact High Toxicity

Caption: Hydrolytic decomposition of the target compound in aqueous media leads to formaldehyde release, confounding toxicity data.

Part 4: Validated Experimental Protocols

To achieve inter-lab reproducibility, the following protocols standardize the handling of the hemiaminal functionality.

Protocol A: Stability-Indicating Stock Preparation

Rationale: To prevent pre-assay decomposition.

  • Weighing: Weigh the dihydrochloride salt (CAS: 1185298-88-7) or free base under inert atmosphere (N₂) if possible. Hygroscopicity accelerates hydrolysis.

  • Solubilization: Dissolve to 100 mM in anhydrous DMSO (Water content <0.1%).

    • Critical: Do not use PBS or water for the master stock.

  • QC Check (Optional): Perform a rapid ¹H-NMR in DMSO-d₆. Verify the integration of the N-CH₂-OH methylene protons (typically ~4.0–4.5 ppm). If the signal is absent or split, the batch is degraded.

Protocol B: Time-Resolved Cytotoxicity Assay

Rationale: To distinguish between intrinsic toxicity and formaldehyde accumulation.

  • Cell Line: HeLa or HepG2 (standard metabolic models).

  • Plating: Seed cells in 96-well plates (5,000 cells/well) and incubate for 24h.

  • Dosing (The Differential Step):

    • Condition A (Fresh): Dilute DMSO stock into media and add to cells within 2 minutes .

    • Condition B (Aged): Dilute DMSO stock into media and incubate at 37°C for 4 hours before adding to cells.

  • Readout: Assess viability via ATP-based luminescence (e.g., CellTiter-Glo) after 24h.

  • Interpretation:

    • If IC50(A) ≈ IC50(B): The compound is stable; toxicity is intrinsic.

    • If IC50(B) << IC50(A) (e.g., 10x more toxic after aging): Toxicity is driven by formaldehyde release .

Protocol C: ROCK Inhibition Assay (Functionality Check)

Rationale: To verify the compound's utility as a building block for ROCK inhibitors.

  • Enzyme System: Recombinant Human ROCK1 or ROCK2.

  • Substrate: S6K substrate peptide.

  • Reaction:

    • Incubate compound (0.1 – 100 µM) with kinase and ATP (10 µM) in kinase buffer (50 mM Tris pH 7.5, 5 mM MgCl₂).

    • Note: As an intermediate, the un-derivatized (2-Ethyl-1,4-diazepan-1-yl)methanol typically shows low potency (IC50 > 50 µM) compared to the final sulfonamide drug (IC50 < 1 µM). High potency in this assay suggests contamination with the final drug product.

Part 5: References & Authority

  • Teimoori, S., et al. (2011). "Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents." Journal of Cancer Therapy, 2(4), 507-514.

    • Context: Establishes the baseline biological activity of the homopiperazine (1,4-diazepane) scaffold.

  • Feng, Y., et al. (2016). "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, 59(6), 2269–2300.

    • Context: Reviews the structural requirements for ROCK inhibitors, highlighting the role of diazepane rings as linker motifs.

  • Liao, C., et al. (2007). "Design and Synthesis of Novel Rho Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(22), 6200-6205.

    • Context: Details the synthesis of isoquinoline sulfonamides where ethyl-substituted diazepanes are used.

  • Swenberg, J. A., et al. (2013). "Formaldehyde Carcinogenicity Research: 30 Years and Counting for Modes of Action, Epidemiology, and Cancer Risk Assessment." Toxicologic Pathology, 41(2), 181–189.

    • Context: Authoritative grounding on the toxicity mechanisms of formaldehyde, the primary decomposition product of N-methanol compounds.

  • European Medicines Agency (EMA). (2014). "Assessment report: Impurities in the drug substance." ICH Guideline M7(R1).

    • Context: Regulatory framework for assessing genotoxic impurities (like unstable hemiaminals) in drug development.

Safety & Regulatory Compliance

Safety

(2-Ethyl-1,4-diazepan-1-yl)methanol proper disposal procedures

The handling and disposal of complex functionalized heterocycles, such as (2-Ethyl-1,4-diazepan-1-yl)methanol , require rigorous operational protocols. This compound features a 1,4-diazepane core substituted with an N-hy...

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of complex functionalized heterocycles, such as (2-Ethyl-1,4-diazepan-1-yl)methanol , require rigorous operational protocols. This compound features a 1,4-diazepane core substituted with an N-hydroxymethyl group. In a laboratory or drug development setting, the primary safety and logistical challenges stem from the inherent chemical instability of the N-hydroxymethyl moiety (a hemiaminal) and the environmental persistence of the diazepane ring.

As an application scientist, establishing a self-validating safety and disposal system is critical. This guide provides the mechanistic rationale and step-by-step standard operating procedures (SOPs) for the safe containment and terminal disposal of this compound.

Chemical Stability and Hazard Rationale

To design an effective disposal plan, one must first understand the causality behind the compound's reactivity. (2-Ethyl-1,4-diazepan-1-yl)methanol is not a static entity in solution; it is a hemiaminal that exists in a dynamic equilibrium with its constituent secondary amine (2-ethyl-1,4-diazepane) and formaldehyde[1][2].

  • Formaldehyde Release (The Hemiaminal Cleavage): The N-hydroxymethyl group is susceptible to hydrolytic cleavage in aqueous environments, a reaction that can be catalyzed by both acids and bases[2]. Under acidic conditions, the hydroxyl group is protonated, leading to the expulsion of water and the formation of an iminium cation, which subsequently hydrolyzes to release free formaldehyde[2]. Because formaldehyde is a potent cross-linking agent and a known carcinogen[2], any disposal or storage protocol must account for off-gassing.

  • Nitrogenous Ring Stability: The 1,4-diazepane core is highly stable and persistent. If incinerated improperly, nitrogen-containing rings generate toxic nitrogen oxide (NOx) gases[3]. Furthermore, diazepane derivatives are typically severe skin and eye irritants and must be prevented from entering aquatic ecosystems[4].

Quantitative Hazard & Logistical Data

The following table summarizes the operational parameters required for handling and staging the waste of N-hydroxymethyl diazepane derivatives.

Operational ParameterSpecification / RequirementMechanistic Rationale
Aqueous Stability Highly sensitive to pH extremes.Acidic/basic conditions accelerate hemiaminal hydrolysis, releasing toxic formaldehyde gas[1][2].
Incompatible Materials Strong acids, strong bases, oxidizers.Oxidizers may react violently with the organic core; acids catalyze decomposition[1].
Environmental Hazard High aquatic toxicity.Diazepane derivatives form toxic mixtures in water; environmental discharge must be strictly avoided[4].
Terminal Destruction High-temperature incineration (>1000°C).Requires complete thermal breakdown of the stable diazepane ring to prevent environmental contamination[3].

Operational Disposal Plan & Methodologies

In a professional laboratory setting, the disposal of (2-Ethyl-1,4-diazepan-1-yl)methanol must be outsourced to a licensed professional waste disposal service[3][5]. In-house neutralization or drain disposal is strictly prohibited[4].

Protocol A: Routine Waste Segregation and Staging
  • Segregation: Collect all liquid and solid waste containing (2-Ethyl-1,4-diazepan-1-yl)methanol in dedicated, chemically resistant containers (e.g., high-density polyethylene or PTFE).

  • Avoid Cross-Contamination: Do not mix this waste stream with acidic waste. Mixing with acids will catalyze the release of formaldehyde gas within the sealed container, potentially leading to dangerous pressure buildup and inhalation hazards upon opening[1][2].

  • Labeling: Label the container clearly with the chemical name, the GHS hazard pictograms for "Corrosive/Irritant" and "Health Hazard" (due to potential formaldehyde release), and the explicit warning: "Contains Formaldehyde Releasing Agents - Do Not Mix with Acids."

  • Storage: Store the sealed waste containers in a well-ventilated, cool, and dry area, preferably within a secondary containment tray under active local exhaust ventilation[6].

Protocol B: Emergency Spill Response

If a spill occurs, the primary objective is to prevent aerosolization, formaldehyde inhalation, and environmental runoff.

  • Evacuation & Ventilation: Immediately evacuate personnel from the immediate vicinity and ensure the area is under maximum exhaust ventilation (e.g., fume hood sashes open, room exhaust maximized)[3][4].

  • PPE: Responders must don appropriate Personal Protective Equipment (PPE), including a respirator equipped with an ABEK-P2 (EU) or OV/AG/P99 (US) cartridge capable of filtering organic vapors and formaldehyde, alongside chemical-resistant gloves and safety goggles[3].

  • Containment: Do not flush with water. Cover the spill with an inert, liquid-absorbent material (e.g., Chemizorb®, dry sand, or vermiculite)[4].

  • Collection: Carefully sweep up the absorbed material using non-sparking tools to avoid generating dust or aerosols, and place it into a suitable, tightly closed hazardous waste container[3][6].

  • Decontamination: Wash the affected surface with a mild detergent solution, absorbing the wash water as hazardous waste.

Terminal Disposal Pathway

G Start Waste Generation: (2-Ethyl-1,4-diazepan-1-yl)methanol Segregate Segregation: Isolate from Acidic Waste Streams Start->Segregate Package Packaging: Seal in HDPE/PTFE Containers Segregate->Package Transport Logistics: Transfer to Licensed Waste Contractor Package->Transport Incinerate Terminal Destruction: Chemical Incinerator (>1000°C) Transport->Incinerate Scrubber Emission Control: Scrubber Neutralizes NOx & VOCs Incinerate->Scrubber

Operational workflow for containment and disposal of hemiaminal chemical waste.

The final destruction of this compound must be conducted via a licensed disposal facility. The standard and required method is to burn the material in a chemical incinerator equipped with an afterburner and a scrubber [3].

  • Causality: The afterburner ensures the complete thermal oxidation of the formaldehyde and the organic carbon skeleton. The scrubber is absolutely mandatory because the combustion of the nitrogen-rich 1,4-diazepane ring generates nitrogen oxides (NOx), which must be chemically neutralized before exhaust gases are released into the atmosphere[3].

References

  • 1,4-diazepane;hydrochloride - AK Scientific, Inc. - aksci.com -
  • 1-BENZYL-1,4-DIAZEPANE - Safety Data Sheet - ChemicalBook - chemicalbook.com -
  • SAFETY DATA SHEET - Sigma-Aldrich - sigmaaldrich.com -
  • MSDS of Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxyl
  • Safety D
  • Stability and Storage of N-Boc-Aminomethanol: A Technical Guide - Benchchem - benchchem.com -
  • An In-depth Technical Guide to the Hydrolysis of 2-[(Hydroxymethyl)amino]ethanol - Benchchem - benchchem.com -

Sources

Handling

Comprehensive Laboratory Safety and Operational Guide: Handling (2-Ethyl-1,4-diazepan-1-yl)methanol

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of calculated risk mitigation. (2-Ethyl-1,4-diazepan-1-yl)methanol (CAS: 1160245-67-9) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of calculated risk mitigation. (2-Ethyl-1,4-diazepan-1-yl)methanol (CAS: 1160245-67-9) is a highly versatile building block frequently utilized in pharmaceutical synthesis and drug discovery. However, its structural profile—combining a nucleophilic 1,4-diazepane (homopiperazine) core with a primary alcohol moiety—presents specific operational hazards that require rigorous safety protocols.

This guide provides the causality behind the safety requirements, ensuring that your laboratory operations are both scientifically sound and strictly compliant with occupational safety standards.

Risk Assessment & Chemical Causality

To handle this compound safely, one must understand its molecular behavior. (2-Ethyl-1,4-diazepan-1-yl)methanol is a bifunctional amino alcohol .

  • High Basicity & Corrosivity: The secondary and tertiary nitrogen atoms within the diazepane ring possess available lone pairs, making the molecule highly basic. Upon contact with ambient moisture or the aqueous environment of human tissue (such as the cornea or mucous membranes), it rapidly generates hydroxide ions, leading to liquefaction necrosis and severe chemical burns [1].

  • Hygroscopicity & Dermal Penetration: The addition of the methanol group (-CH2OH) significantly increases the molecule's hydrophilicity and hydrogen-bonding capacity. This allows the chemical to readily absorb moisture from the air and facilitates rapid absorption through the lipid bilayer of the skin, carrying systemic toxicity risks [2].

  • Reactivity Profile: As an amine, it is incompatible with strong oxidizers, acid chlorides, and acid anhydrides. Mixing with these reagents without controlled cooling will result in violent, highly exothermic reactions.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the need to prevent dermal absorption and protect against the corrosive nature of organic amines. Standard latex gloves are insufficient, as amines can rapidly permeate thin latex barriers.

Protection AreaRequired EquipmentCausality & Specifications
Ocular (Eyes) Chemical Splash Goggles + Face ShieldMandatory. Amines cause irreversible corneal damage. Safety glasses with side shields are inadequate against liquid splashes. (Standard: ANSI Z87.1 / EN 166)
Dermal (Hands) Heavy-duty Nitrile or Neoprene GlovesAmines degrade latex. Use nitrile gloves with a minimum thickness of 0.4 mm. Double-gloving is recommended during active dispensing. (Standard: EN 374)
Respiratory Organic Vapor/Amine Cartridge RespiratorRequired only if handling outside a fume hood or in case of a spill. Use a respirator equipped with a Type K (Ammonia/Amine) filter. (Standard: NIOSH / EN 14387)
Body Flame-Retardant Lab Coat & Closed-toe ShoesPrevents skin contact from micro-splashes. Ensure cuffs are tucked into gloves to eliminate exposed skin at the wrists.

Operational Workflow & Step-by-Step Methodology

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure containment and chemical integrity.

Phase 1: Pre-Operation Setup
  • Environmental Validation: Ensure the chemical fume hood is operational with a verified face velocity of 80–120 feet per minute (fpm).

  • Workspace Segregation: Clear the hood of all incompatible materials, specifically strong acids, halogens, and oxidizing agents.

  • Atmospheric Control: Because amino alcohols are hygroscopic and can absorb atmospheric CO₂ to form carbamate salts, prepare an inert gas line (Nitrogen or Argon) for purging the reagent bottle after use.

Phase 2: Dispensing and Reaction Setup
  • Tool Selection: Use glass or high-density polyethylene (HDPE) positive-displacement pipettes for transferring the liquid. Avoid standard air-displacement pipettes, as the vapor pressure and viscosity of amino alcohols can cause volumetric inaccuracies.

  • Exotherm Mitigation: If adding (2-Ethyl-1,4-diazepan-1-yl)methanol to an acidic solution, place the receiving flask in an ice-water bath (0–5 °C). Add the amino alcohol dropwise via an addition funnel to control the exothermic neutralization.

  • Sealing: Immediately flush the stock container with Argon and seal it tightly with Parafilm to prevent degradation via atmospheric moisture.

Phase 3: Post-Operation Decontamination
  • Surface Neutralization: Wipe down the fume hood surface and balances with a weak acid solution (e.g., 5% citric acid or dilute acetic acid) to neutralize any invisible amine micro-spills.

  • Final Rinse: Follow the weak acid wipe with a distilled water wipe to remove residual citrate/acetate salts.

Spill Response & Disposal Plan

In the event of a spill, the primary goal is to prevent inhalation of basic vapors and halt the spread of the corrosive liquid.

Emergency Spill Protocol
  • Isolate: Evacuate personnel from the immediate vicinity. Don a Type K cartridge respirator if the spill is outside the fume hood.

  • Neutralize: Do not use water initially, as this spreads the corrosive hazard. Carefully cover the spill with a weak, solid acid (such as sodium bisulfate or citric acid powder) to neutralize the amine [3].

  • Absorb: Once neutralized, cover the area with an inert absorbent material like dry sand, vermiculite, or a commercial chemical spill pad. Never use sawdust or cellulose-based absorbents with amines, as this can pose a fire hazard.

  • Collect: Sweep the absorbed material using non-sparking tools into a heavy-duty, sealable polyethylene bag or HDPE bucket.

Waste Disposal Plan
  • Segregation: Collect washings and waste containing (2-Ethyl-1,4-diazepan-1-yl)methanol in a dedicated "Basic Organic Waste" container.

  • Prohibition: Never mix amine waste with halogenated solvent waste or acidic waste carboys. Mixing with acids in a sealed waste container will cause a pressure-generating exotherm, potentially leading to a container rupture.

  • Labeling: Label clearly as "Hazardous Waste - Toxic/Corrosive Amine (1,4-Diazepane derivative)".

Visual Workflow: Handling & Emergency Response

G Start Pre-Operation: Verify Fume Hood & Don PPE Handling Dispense (2-Ethyl-1,4-diazepan-1-yl)methanol under Inert Atmosphere Start->Handling SpillCheck Did a spill occur? Handling->SpillCheck Proceed Proceed to Reaction Setup & Standard Decontamination SpillCheck->Proceed No Evacuate Alert Personnel & Isolate Area SpillCheck->Evacuate Yes Dispose Dispose as Hazardous Basic Organic Waste Proceed->Dispose Routine Waste Neutralize Neutralize with Weak Solid Acid (e.g., Citric Acid Powder) Evacuate->Neutralize Absorb Absorb with Inert Material (Sand/Vermiculite) Neutralize->Absorb Absorb->Dispose

Operational and spill response workflow for (2-Ethyl-1,4-diazepan-1-yl)methanol.

References

  • National Center for Biotechnology Information (NIH). (2025). PubChem Compound Summary for 1,4-Diazepane derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (1996). Occupational Safety and Health Guidelines for Amino Alcohols. Retrieved from[Link]

© Copyright 2026 BenchChem. All Rights Reserved.